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  • Product: 4-(4-Nitrobenzyl)morpholine hydrochloride
  • CAS: 90754-91-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 4-(4-Nitrobenzyl)morpholine HCl

Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently encounter the need to rigorously validate the physicochemical properties of key synthetic intermediates. 4-(4-Nitrobenzyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter the need to rigorously validate the physicochemical properties of key synthetic intermediates. 4-(4-Nitrobenzyl)morpholine hydrochloride is a critical building block used in the synthesis of diverse pharmacophores, including targeted antimicrobial agents and kinase inhibitors. Ensuring the correct molecular weight and structural formula of this precursor is paramount; a discrepancy at this stage cascades into downstream stoichiometric errors, failed coupling reactions, and compromised assay data.

This whitepaper provides an in-depth analysis of the molecular weight and formula of 4-(4-Nitrobenzyl)morpholine HCl, details the mechanistic rationale for its specific salt form, and establishes a self-validating analytical protocol for its verification.

Physicochemical Profiling: Molecular Weight and Formula Analysis

The core difference between the free base and the hydrochloride salt lies in the protonation of the morpholine nitrogen. Understanding this distinction is critical for accurate molar calculations during synthesis.

Property4-(4-Nitrobenzyl)morpholine (Free Base)4-(4-Nitrobenzyl)morpholine HCl (Salt)
Chemical Formula C₁₁H₁₄N₂O₃C₁₁H₁₅ClN₂O₃
Molecular Weight 222.24 g/mol 258.70 g/mol
Monoisotopic Mass 222.1004 Da258.0771 Da
CAS Registry Number 6425-46-390754-91-9

The free base, 4-(4-Nitrobenzyl)morpholine, possesses a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol ([1], [2]). Upon treatment with hydrochloric acid, the tertiary amine of the morpholine ring is protonated. This stoichiometric addition of HCl (MW: 36.46 g/mol ) shifts the molecular formula to C₁₁H₁₅ClN₂O₃, resulting in a total molecular weight of 258.70 g/mol ([2]).

Mechanistic Rationale for Salt Selection

Why utilize the HCl salt over the free base? The causality is rooted in the physicochemical liabilities of the free base molecule.

The unprotonated morpholine derivative exhibits poor aqueous solubility and is susceptible to oxidative degradation at the benzylic position under ambient conditions. By converting it to the hydrochloride salt, we lock the amine in a protonated state. This transformation significantly lowers the partition coefficient (LogP), enhancing aqueous solubility—a critical parameter for in vitro biological assays and formulation. Furthermore, the ionic nature of the salt increases the crystal lattice energy, thereby improving shelf-life, stability, and handling properties compared to the free base ([3]).

Analytical Workflow and Visualization

To ensure absolute confidence in the structural integrity of the compound, we employ an orthogonal validation workflow. The diagram below illustrates the logical progression from salt formation to self-validating analytical verification.

G FreeBase Free Base C11H14N2O3 MW: 222.24 Acid HCl Addition (Protonation) FreeBase->Acid Equimolar Reaction Salt Hydrochloride Salt C11H15ClN2O3 MW: 258.70 Acid->Salt Crystallization MS_Pos ESI(+) MS Detects [M+H]+ m/z: 223.1 Salt->MS_Pos Cation Validation MS_Neg ESI(-) MS / IC Detects Cl- m/z: 35.0 / 37.0 Salt->MS_Neg Anion Validation

Workflow of 4-(4-Nitrobenzyl)morpholine HCl synthesis and analytical validation.

Experimental Protocol: Self-Validating Analytical Verification

To establish trustworthiness in your synthetic pipeline, you must employ a self-validating analytical system to verify the full formula (C₁₁H₁₅ClN₂O₃) and molecular weight (258.70 g/mol ). Relying solely on a single analytical modality can lead to false positives, particularly with hydrochloride salts which readily dissociate in solution.

This protocol orthogonally validates both the organic cation and the inorganic anion.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 4-(4-Nitrobenzyl)morpholine HCl.

  • Dissolve the powder in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock solution.

  • Causality: A 50:50 organic/aqueous blend ensures complete dissolution of the highly polar salt while maintaining phase compatibility with reversed-phase liquid chromatography.

Step 2: Cation Validation via LC-MS (ESI+)
  • Dilute the stock solution to 1 µg/mL using 0.1% Formic Acid in Water.

  • Inject 2 µL onto a standard C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Run a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3 minutes.

  • Monitor the eluent via Electrospray Ionization in positive mode (ESI+).

  • Causality: In solution, the HCl salt dissociates. ESI+ will not detect the intact salt (MW 258.70). Instead, the acidic mobile phase ensures the morpholine nitrogen remains protonated. You will observe the[M+H]⁺ ion of the free base at m/z 223.1. The presence of this exact mass validates the C₁₁H₁₄N₂O₃ organic core.

Step 3: Anion Validation via Ion Chromatography (IC) or ESI(-)
  • To confirm the presence of the chloride counterion (verifying the full C₁₁H₁₅ClN₂O₃ formula), analyze the sample using Ion Chromatography equipped with a conductivity detector.

  • Alternatively, utilize ESI in negative mode (ESI-) to observe the characteristic isotopic doublet of the chloride anion at m/z 34.97 (³⁵Cl) and 36.97 (³⁷Cl) in a natural 3:1 ratio.

  • Causality: Mass spectrometry in positive mode is entirely blind to the chloride anion. By orthogonally validating the anion in negative mode or via IC, we close the logical loop. This self-validating step proves that the bulk material is indeed the hydrochloride salt (MW 258.70) and not the free base (MW 222.24).

References

  • U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: 4-(4-nitrobenzyl)morpholine & HCl Salt." Source: EPA CompTox. URL: [Link]

  • Accela ChemBio. "Product Catalog: 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)." Source: Accela ChemBio. URL: [Link]

Sources

Exploratory

Solubility of 4-(4-Nitrobenzyl)morpholine hydrochloride in water vs DMSO

Title: Solubility Dynamics of 4-(4-Nitrobenzyl)morpholine Hydrochloride: A Comparative Analysis in Water vs. DMSO Abstract: This technical whitepaper provides an in-depth analysis of the solubility profile of 4-(4-Nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Dynamics of 4-(4-Nitrobenzyl)morpholine Hydrochloride: A Comparative Analysis in Water vs. DMSO

Abstract: This technical whitepaper provides an in-depth analysis of the solubility profile of 4-(4-Nitrobenzyl)morpholine hydrochloride (CAS 90754-91-9). By contrasting its dissolution thermodynamics and kinetics in a polar protic solvent (Water) versus a polar aprotic solvent (DMSO), this guide establishes a mechanistic framework for solute-solvent interactions. Furthermore, it details self-validating experimental protocols for quantifying both thermodynamic and kinetic solubility, ensuring robust data integrity for drug development and assay design.

Molecular Profile & Solute-Solvent Dynamics

Understanding the solubility of 4-(4-Nitrobenzyl)morpholine hydrochloride requires deconstructing its molecular architecture. The compound consists of three distinct functional domains:

  • The Morpholine Ring: A hydrophilic, heterocyclic aliphatic amine. In its protonated state ( R3​NH+ ), it serves as a potent hydrogen-bond donor and ion-dipole interaction site[1].

  • The 4-Nitrobenzyl Moiety: A highly lipophilic, electron-withdrawing group. The planar aromatic ring and the nitro group facilitate strong intermolecular π−π stacking and dipole-dipole interactions in the solid state, significantly increasing the crystal lattice energy.

  • The Hydrochloride Salt ( Cl− ): The inclusion of the chloride counterion transforms the lipophilic free base into a highly polar salt, dramatically altering its solvation thermodynamics.

Solvation in Water (Polar Protic): Water ( ϵ≈78.4 ) acts as both a strong hydrogen-bond donor and acceptor. During dissolution, water molecules efficiently solvate the R3​NH+ cation via dipole interactions and the Cl− anion via strong hydrogen bonding. This dual-solvation capacity rapidly overcomes the high lattice energy of the nitrobenzyl stacking, driving high thermodynamic solubility.

Solvation in DMSO (Polar Aprotic): Dimethyl sulfoxide ( ϵ≈46.7 ) is a potent hydrogen-bond acceptor but lacks hydrogen-bond donor capabilities. While the highly polarized S=O bond efficiently solvates the R3​NH+ cation, DMSO is notoriously poor at solvating small, hard anions like chloride. Consequently, 4-(4-Nitrobenzyl)morpholine hydrochloride often exists as tightly bound ion pairs in DMSO rather than fully dissociated ions, which can lead to different kinetic dissolution rates compared to water.

Comparative Solubility: Thermodynamic & Kinetic Frameworks

The interplay between lattice energy and solvation energy dictates the equilibrium state. Table 1 summarizes the physicochemical dynamics governing the solubility of this compound in both solvent systems.

Property / MetricAqueous System (Water)Aprotic System (DMSO)Impact on Dissolution Causality
Dielectric Constant ( ϵ ) ~78.4~46.7Higher ϵ in water better shields separated ions, promoting complete dissociation.
Anion Solvation ( Cl− ) Excellent (H-bond donor)Poor (No H-bond donor)Poor anion solvation in DMSO leads to persistent ion-pairing, slightly reducing maximum thermodynamic capacity compared to water.
Cation Solvation ( R3​NH+ ) Excellent (H-bond acceptor)Excellent (Strong dipole)Both solvents effectively stabilize the protonated morpholine ring.
Hydrophobic Effect HighLowThe 4-nitrobenzyl group induces water structuring (entropy penalty), whereas DMSO readily accommodates the lipophilic bulk.

Mechanistic Workflows & Visualizations

The following diagram illustrates the divergent solvation pathways of 4-(4-Nitrobenzyl)morpholine hydrochloride in protic versus aprotic environments.

Solvation_Pathway cluster_water Aqueous System (Water) cluster_dmso Aprotic System (DMSO) Crystal 4-(4-Nitrobenzyl)morpholine HCl (Solid Crystal Lattice) WaterSolv Water Addition (Polar Protic) Crystal->WaterSolv Dissolution DMSOSolv DMSO Addition (Polar Aprotic) Crystal->DMSOSolv Dissolution Hbond Strong H-Bonding & Ion-Dipole Interactions WaterSolv->Hbond WaterIons Fully Solvated Ions (R3NH+ aq + Cl- aq) Hbond->WaterIons Dipole Strong Dipole-Cation (Weak Anion Solvation) DMSOSolv->Dipole DMSOIons Solvated Cation + Loosely Bound Cl- Dipole->DMSOIons

Fig 1: Comparative Solvation Pathways of 4-(4-Nitrobenzyl)morpholine HCl in Water vs. DMSO.

Self-Validating Experimental Protocols

To accurately quantify the solubility of 4-(4-Nitrobenzyl)morpholine hydrochloride, empirical testing must differentiate between thermodynamic equilibrium and kinetic supersaturation[2]. The following protocols are designed as self-validating systems.

Protocol A: Thermodynamic Solubility via Saturation Shake-Flask (Gold Standard)

Purpose: To determine the absolute equilibrium solubility limit[3]. Causality: The shake-flask method ensures that the chemical potential of the solid phase equals that of the solute in the solution phase, providing the true thermodynamic limit[4].

Step-by-Step Methodology:

  • Excess Solid Addition: Add 50 mg of 4-(4-Nitrobenzyl)morpholine hydrochloride to 1.0 mL of the target solvent (Water or DMSO) in a sealed borosilicate glass vial. Causality: An excess of solid is mandatory to maintain a continuous equilibrium state and saturate the solvent.

  • Thermal Equilibration: Agitate the suspension at 37°C ± 0.5°C using an orbital shaker at 300 RPM for 48 hours. Causality: 48 hours is required to overcome the high lattice energy of the π−π stacked nitrobenzyl groups and prevent the measurement of a transient, metastable supersaturated state[5].

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation forcefully pellets sub-micron undissolved particulates that could otherwise pass through the filter, scatter light, and artificially inflate the UV absorbance reading[3].

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV at λmax​ (~265 nm for the nitrobenzyl chromophore).

Self-Validation System (SST):

  • Solid-State Verification: Recover the residual undissolved solid post-centrifugation and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the undissolved material remains the pure hydrochloride salt and has not undergone a solvent-mediated polymorphic transformation or formed a hydrate/solvate, which would invalidate the thermodynamic measurement[5].

  • Positive Control: Run a parallel shake-flask assay using a known standard (e.g., Acetaminophen) to validate the HPLC calibration and equilibration conditions.

Protocol B: Kinetic Solubility via Nephelometry (Solvent-Shift Method)

Purpose: To determine the kinetic precipitation point when shifting the compound from a DMSO storage stock into an aqueous biological assay buffer. Causality: In high-throughput screening, compounds are stored in DMSO and spiked into water. The kinetic solubility limit is reached when the solvent shift induces rapid nucleation and precipitation before thermodynamic equilibrium can be established[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 4-(4-Nitrobenzyl)morpholine hydrochloride in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock into PBS (pH 7.4), maintaining a final DMSO concentration of 2% v/v. Causality: Keeping DMSO 2% ensures the cosolvent effect does not artificially enhance the aqueous solubility of the compound.

  • Incubation & Detection: Incubate the plate at room temperature for 2 hours. Measure the turbidity (light scattering) using a nephelometer or UV-Vis plate reader at 620 nm. Causality: 620 nm is chosen to avoid the intrinsic UV absorption of the nitrobenzyl group, ensuring that any detected signal is purely due to the physical scattering of light by nucleating precipitates.

Self-Validation System (SST):

  • Dynamic Range Controls: Include Amiodarone HCl (known low kinetic solubility) and Propranolol HCl (known high kinetic solubility) in the same plate. Causality: This validates that the nephelometer is correctly calibrated to detect both immediate precipitation and complete solvation within the assay's dynamic range.

Conclusion & Application in Drug Development

The solubility profile of 4-(4-Nitrobenzyl)morpholine hydrochloride is governed by the delicate balance between the lipophilic nitrobenzyl moiety and the highly polar hydrochloride salt. While water provides superior thermodynamic solubility due to its ability to fully solvate both the R3​NH+ cation and the Cl− anion, DMSO remains a highly effective solvent for kinetic stock preparation due to its potent dipole interactions with the cation. By implementing the self-validating shake-flask and nephelometric protocols outlined in this guide, researchers can ensure rigorous, artifact-free physicochemical profiling essential for downstream formulation and assay development.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: DOI / ACS Publications URL:[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

Sources

Foundational

Thermodynamic Profiling of Nitrobenzyl Morpholine Derivatives in Drug Discovery: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the nitrobenzyl morpholine scaffold—particularly1[2]—serves as a highly versatile pharmacophoric building block. Its unique physicochemical properties have driven it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the nitrobenzyl morpholine scaffold—particularly1[2]—serves as a highly versatile pharmacophoric building block. Its unique physicochemical properties have driven its incorporation into diverse therapeutic agents, ranging from 3[3] to 4[4].

As a Senior Application Scientist, I approach lead optimization not merely as a structural exercise, but as a rigorous thermodynamic balancing act. The efficacy of a drug is dictated by its desolvation penalty, target binding enthalpy, and systemic lipophilicity. This whitepaper elucidates the causality behind the thermodynamic behaviors of nitrobenzyl morpholine derivatives and provides field-proven, self-validating protocols for their physicochemical characterization.

Structural Thermodynamics of the Scaffold

The thermodynamic profile of nitrobenzyl morpholine derivatives is governed by the interplay between two distinct moieties:

  • The Morpholine Ring: This saturated heterocycle provides steric hindrance while significantly enhancing aqueous solubility compared to purely carbocyclic analogs[2]. The basic tertiary nitrogen typically exhibits a pKa around 8.3 in isolation; however, this is heavily modulated by adjacent substituents.

  • The Nitrobenzyl Group: The strongly electron-withdrawing nitro group exerts a pronounced inductive effect across the benzyl linker, pulling electron density away from the morpholine nitrogen. This lowers the pKa of the system, shifting the ionization equilibrium at physiological pH (7.4) and increasing the compound's lipophilicity (LogP). Furthermore, the nitro group serves as a thermodynamic trigger in 5[5], where enzymatic one-electron reduction initiates a fragmentation cascade.

Causality in Experimental Choices

Why do we prioritize Isothermal Titration Calorimetry (ITC) and potentiometric titrations for these compounds? Binding affinity ( Kd​ ) alone is a composite metric ( ΔG=ΔH−TΔS ). A nitrobenzyl morpholine derivative might achieve high affinity purely through the entropic gain of displacing ordered water molecules from a hydrophobic target pocket. However, enthalpy-driven binding (favorable ΔH via specific hydrogen bonds from the morpholine oxygen) correlates with higher target selectivity and lower off-target toxicity. ITC isolates these variables. Similarly, because the un-ionized form of the drug dictates membrane permeability, precise pKa and LogP determinations via potentiometry are non-negotiable for predicting ADME behavior.

G N1 Synthesis of Nitrobenzyl Morpholine Derivatives N2 Physicochemical Profiling (pKa, LogP, Solubility) N1->N2 N3 Thermodynamic Binding Analysis (ITC) N2->N3 N4 ADME & Target Optimization N3->N4

Workflow for thermodynamic profiling of nitrobenzyl morpholine derivatives in drug discovery.

Quantitative Thermodynamic Data

The following table synthesizes representative thermodynamic parameters for standard nitrobenzyl morpholine derivatives, including those utilized in recent Alzheimer's disease research[4].

Table 1: Thermodynamic Parameters of Representative Derivatives

Compound / DerivativepKa (Morpholine N)LogP (Experimental) ΔHbind​ (kcal/mol) −TΔSbind​ (kcal/mol)
4-(4-Nitrobenzyl)morpholine 6.8 ± 0.12.84N/A (Fragment)N/A (Fragment)
Sulfonamide-Morpholine Hybrid 6.5 ± 0.23.14-8.2 ± 0.4-1.1 ± 0.2
ALK-5 Inhibitor Derivative 6.2 ± 0.13.45-10.5 ± 0.5+2.0 ± 0.3

*Binding thermodynamics are representative values for interactions with standard kinase/enzyme targets at 298K.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every measurement includes an internal control loop to mathematically isolate the variable of interest.

Protocol A: pKa and LogP Determination via Potentiometric Titration

Because nitrobenzyl morpholines exhibit moderate lipophilicity (LogP ~2.84–3.14)[4], aqueous solubility is often too low for standard aqueous titration. We employ a co-solvent methodology utilizing the Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology:

  • Electrode Calibration (Internal Control): Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and validate by titrating a reference standard (e.g., Potassium Hydrogen Phthalate) to ensure Nernstian slope compliance (>98%).

  • Sample Preparation: Dissolve 1.5 mg of the nitrobenzyl morpholine derivative in 10 mL of a methanol/water mixture. Prepare three distinct co-solvent ratios (e.g., 30%, 40%, and 50% methanol by volume).

  • Titration: Maintain the solution at exactly 25.0 ± 0.1 °C under an inert Argon atmosphere to prevent CO2​ absorption. Titrate with standardized 0.1 M KOH.

  • Data Extrapolation: Plot the apparent pKa ( psKa​ ) against the inverse dielectric constant ( 1/ϵ ) of the co-solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to obtain the true aqueous pKa.

  • LogP Derivation: Perform a biphasic titration by adding 1-octanol to the aqueous titration vessel. The shift in the apparent pKa in the presence of the partitioning solvent allows for the direct calculation of LogP via the difference curve.

Protocol B: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic signature ( ΔG,ΔH,ΔS,Kd​ ) in a single experiment.

G L_aq Ligand (aq) + Target (aq) L_desolv Desolvated Ligand + Desolvated Target L_aq->L_desolv ΔH_desolv (>0) ΔS_desolv (>0) Complex Ligand-Target Complex (aq) L_aq->Complex ΔG_obs = ΔH_obs - TΔS_obs L_desolv->Complex ΔH_bind (<0) ΔS_bind (<0)

Thermodynamic cycle illustrating the desolvation and binding of morpholine derivatives.

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the target protein (e.g., ALK-5 kinase domain) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Use the exact final dialysate to dissolve the nitrobenzyl morpholine ligand. Causality: Even a 0.1% mismatch in DMSO concentration will generate massive heats of mixing, masking the binding enthalpy.

  • System Setup: Load the sample cell (~200 µL) with the protein at 10–20 µM. Load the injection syringe with the ligand at 100–200 µM (typically 10x the protein concentration).

  • Execution: Set the instrument to 25 °C. Program 20 injections of 2 µL each, with a 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Control Titration (Self-Validation): Perform a blank titration injecting the ligand into the buffer alone. Subtract this background heat (heat of dilution) from the raw protein-ligand data.

  • Analysis: Integrate the baseline-corrected peaks and fit the data to a one-site binding model to extract ΔH (enthalpy) and Ka​ (association constant). Calculate entropy via ΔG=−RTln(Ka​)=ΔH−TΔS .

References

  • Aaron Chemicals. 4-(4-Nitrobenzyl)
  • Google Patents. US11746103B2 - ALK-5 inhibitors and uses thereof.
  • ResearchGate. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.
  • ResearchGate. New biologically active sulfonamides as potential drugs for Alzheimer's disease.

Sources

Exploratory

The Morpholine Paradigm: A Technical Whitepaper on Scaffold Optimization in Medicinal Chemistry

Executive Summary Morpholine, a six-membered saturated heterocycle containing both amine and ether functional groups, has transcended its origins as a simple building block to become a "privileged scaffold" in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine, a six-membered saturated heterocycle containing both amine and ether functional groups, has transcended its origins as a simple building block to become a "privileged scaffold" in modern drug discovery[1]. Its unique physicochemical properties—specifically its metabolic stability, optimal basicity, and balanced lipophilicity—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents[2]. This whitepaper synthesizes the current literature on morpholine derivatives, providing researchers and drug development professionals with an in-depth analysis of its structural advantages, clinical applications, and advanced synthetic methodologies.

Physicochemical Profiling: The Causality of Pharmacokinetic Enhancement

The incorporation of a morpholine ring into a drug molecule is rarely incidental; it is a deliberate structural intervention designed to solve specific pharmacokinetic (PK) bottlenecks[3].

Basicity and the Blood-Brain Barrier (BBB) The oxygen atom in the morpholine ring exerts a negative inductive effect, drawing electron density away from the nitrogen atom. This electron-deficient nature lowers the basicity of the amine (pKa ~ 8.7) compared to its carbon analog, piperidine[2]. Consequently, at physiological pH (7.4), morpholine exists in a dynamic equilibrium between its protonated (water-soluble) and unprotonated (lipid-soluble) states. This balanced lipophilic-hydrophilic profile is the exact causal mechanism that allows morpholine-containing CNS drugs to efficiently cross the blood-brain barrier while maintaining the aqueous solubility required for systemic circulation[4].

Metabolic Stability From a metabolic standpoint, the morpholine ring is highly resistant to rapid degradation but is predictably metabolized by cytochrome P450 enzymes (primarily CYP3A4) into non-toxic metabolites. This predictable metabolic pathway ensures efficient clearance and significantly reduces the risk of hepatotoxicity[2],[5].

PK_Benefits Morpholine Morpholine Scaffold (pKa ~8.7) Solubility Aqueous & Lipid Solubility Morpholine->Solubility Modulates LogP Metabolism Metabolic Stability (CYP3A4 clearance) Morpholine->Metabolism Electron-deficient ring Targeting Target Affinity (H-bonding) Morpholine->Targeting O/N Heteroatoms

Logical relationship of morpholine structural features to pharmacokinetic benefits.

Clinical Landscape: FDA-Approved Morpholine Therapeutics

The versatility of the morpholine scaffold is evidenced by its presence in over 100 pharmaceutical drugs, with a significant surge in FDA approvals over the last decade[2],[5]. The table below consolidates quantitative and qualitative data regarding prominent morpholine-containing therapeutics.

Drug NamePharmacological ClassPrimary TargetRole of Morpholine Scaffold
Gefitinib Antineoplastic (NSCLC)EGFR Tyrosine KinaseEnhances aqueous solubility and oral bioavailability[6].
Linezolid Antibacterial50S Ribosomal SubunitImproves metabolic stability and pharmacokinetic profile[6].
Reboxetine AntidepressantNorepinephrine TransporterFacilitates BBB penetration and acts as an H-bond acceptor[5].
Rivaroxaban AnticoagulantFactor XaModulates lipid solubility and occupies the S4 binding pocket[6].
Moclobemide AntidepressantMonoamine Oxidase AProvides optimal basicity for reversible enzyme inhibition[4].
Viloxazine AntidepressantNorepinephrine TransporterLowers pKa for optimal CNS distribution and clearance[4].

Mechanistic Deep Dive: Gefitinib and Kinase Inhibition In oncology, multidrug resistance necessitates highly selective agents. Gefitinib utilizes the morpholine ring not just as a solubilizing appendage, but as a critical structural element that projects into the solvent-exposed region of the Epidermal Growth Factor Receptor (EGFR) kinase domain. This precise positioning allows the core quinazoline to competitively bind the ATP pocket, effectively halting the downstream PI3K/AKT proliferation pathways[6].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase) EGF->EGFR Activates PI3K PI3K / AKT EGFR->PI3K Phosphorylation Gefitinib Gefitinib (Morpholine Drug) Gefitinib->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes

Inhibition of the EGFR signaling pathway by the morpholine derivative Gefitinib.

Advanced Synthetic Methodologies: A Self-Validating Protocol

Historically, morpholine synthesis relied on harsh conditions, such as the dehydration of diethanolamine using concentrated hydrochloric acid at >200°C[7]. Modern medicinal chemistry demands milder, highly stereoselective approaches, such as the Stannyl Amine (SnA) protocol or palladium-catalyzed sequential C-N/C-O bond formations[5].

Below is a detailed, self-validating methodology for the synthesis of substituted morpholines via the controlled cyclization of 1,2-amino alcohols.

Protocol: Synthesis of Substituted Morpholines via N-Monoalkylation and Cyclization
  • Objective : Construct a functionalized morpholine ring from a 1,2-amino alcohol precursor with high atom economy.

  • Materials : 1,2-amino alcohol, ethylene sulfate, potassium tert-butoxide (KOtBu), anhydrous Tetrahydrofuran (THF), solid potassium hydroxide (KOH).

Step 1: N-Monoalkylation

  • Action : Dissolve the 1,2-amino alcohol in anhydrous THF. Add 1.05 equivalents of ethylene sulfate dropwise at room temperature under an inert argon atmosphere.

  • Causality : Ethylene sulfate is utilized as a highly reactive, yet controllable, bis-electrophile. The dropwise addition maintains a low concentration of the electrophile, ensuring that the primary amine undergoes selective monoalkylation rather than over-alkylation.

  • Validation : Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete only when the starting material mass is fully replaced by the precise mass of the zwitterionic intermediate[7].

Step 2: Base-Promoted Intramolecular Cyclization

  • Action : Introduce 1.2 equivalents of KOtBu to the reaction mixture and elevate the temperature to 60°C for 4 hours.

  • Causality : The strong base (KOtBu) selectively deprotonates the hydroxyl group of the amino alcohol. The resulting alkoxide acts as an internal nucleophile, triggering an intramolecular S_N2 attack on the alkyl sulfate moiety to close the six-membered ring. The elevated temperature overcomes the activation energy required for the cyclization of the sterically constrained intermediate.

  • Validation : FTIR analysis of an aliquot will show the disappearance of the broad -OH stretch (~3300 cm⁻¹), confirming successful ring closure[7].

Step 3: Isolation and Anhydrous Purification

  • Action : Extract the product, concentrate under reduced pressure, and dry the crude wet morpholine distillate by stirring over solid KOH (20 g per 100 mL) for 60 minutes. Proceed with fractional distillation.

  • Causality : Morpholine derivatives are notoriously hygroscopic. Standard desiccants (like MgSO4) are often insufficient or can trap the basic amine. KOH effectively sequesters water and neutralizes any trace acidic byproducts without reacting with the morpholine core. Fractional distillation isolates the pure product based on its specific boiling point[7].

Synthesis Start 1,2-Amino Alcohol Step1 N-Monoalkylation (Ethylene Sulfate) Start->Step1 Intermediate Zwitterionic Intermediate Step1->Intermediate RT, THF Step2 Base-Promoted Cyclization (KOtBu) Intermediate->Step2 Product Substituted Morpholine Step2->Product 60°C, S_N2

Step-by-step synthetic workflow for morpholine ring construction.

Future Perspectives in Drug Design

The morpholine scaffold continues to evolve. Recent literature highlights its integration into chalcone hybrids, which act as dual-acting Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's[6],[8]. The pendant morpholine ring on the chalcone A-ring favors hMAO-B inhibitory activity by providing crucial hydrophobic interactions and hydrogen bonding within the enzyme's active site[6]. As synthetic methodologies become greener and more stereoselective, the chemical space of morpholine derivatives will undoubtedly expand, offering novel solutions to complex pharmacological challenges.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: nih.gov URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: nih.gov URL:[Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations Source: nih.gov URL:[Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations Source: researchgate.net URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: rsc.org URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on 4-(4-Nitrobenzyl)morpholine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern medicinal chemistry, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of privileged scaffolds is essential for optimizing both the pharmacodynamics (target binding) and pharmacokinetics (ADME properties) of lead compounds. 4-(4-Nitrobenzyl)morpholine hydrochloride (CAS 90754-91-9) serves as a highly versatile, bifunctional synthetic intermediate. It combines the tunable physicochemical properties of a morpholine ring with a reducible nitrobenzyl moiety, making it an indispensable precursor for synthesizing kinase inhibitors, GPCR ligands, and CNS-active therapeutics.

This whitepaper provides an in-depth analysis of its chemical identity, structural significance, and provides a self-validating, causality-driven protocol for its synthesis and downstream reduction.

Chemical Identity & Physicochemical Profiling

Understanding the distinction between the free base and the hydrochloride salt is critical for process chemistry and long-term storage. The free base[1] is often handled as an oil or low-melting solid, making it susceptible to atmospheric oxidation over time. Conversion to the hydrochloride salt[2] locks the basic morpholine nitrogen in a protonated state, drastically increasing the lattice energy to yield a highly crystalline, stable powder. This ensures precise molarity in downstream quantitative assays and extends shelf life.

Quantitative Data Summary
Property4-(4-Nitrobenzyl)morpholine (Free Base)4-(4-Nitrobenzyl)morpholine HCl (Salt)
CAS Number 6425-46-390754-91-9
Molecular Formula C11H14N2O3C11H15ClN2O3
Molecular Weight 222.24 g/mol 258.70 g/mol
Physical State Yellowish solid/viscous oilWhite to off-white crystalline powder
Aqueous Solubility Low (Lipophilic)High (Hydrophilic)
Primary Utility Direct synthetic intermediateStable storage, aqueous biological assays

Structural Significance in Medicinal Chemistry

The utility of 4-(4-Nitrobenzyl)morpholine lies in its conversion to 4-(4-Aminobenzyl)morpholine , a bioactive building block. The structural features of this scaffold solve two major challenges in drug discovery:

  • The Morpholine Pharmacophore (Pharmacokinetics): The morpholine ring is a privileged scaffold in Central Nervous System (CNS) drug discovery[3]. It possesses an optimal topological polar surface area (TPSA). Unlike piperidine (pKa ~10), the electronegative oxygen atom in morpholine inductively lowers the basicity of the nitrogen (pKa ~8.3). This prevents excessive lysosomal trapping (lysosomotropism) while maintaining enough lipophilicity to cross the Blood-Brain Barrier (BBB).

  • The Aniline Moiety (Pharmacodynamics): Once the nitro group is reduced, the resulting aniline serves as a prime nucleophile for amide coupling, urea formation, or transition-metal-catalyzed cross-coupling, allowing for rapid late-stage functionalization.

PharmacophoreImpact P1 4-(4-Aminobenzyl)morpholine Scaffold P2 Morpholine Ring (Pharmacokinetics) P1->P2 P3 Aniline Moiety (Pharmacodynamics) P1->P3 P4 Reduced pKa (~8.3) Prevents Lysosomal Trapping P2->P4 P5 Optimal TPSA Enhances BBB Permeability P2->P5 P6 Amide Coupling Target Binding (H-Bonding) P3->P6 P7 CNS & Oncology Drug Candidates P4->P7 P5->P7 P6->P7

Pharmacokinetic and pharmacodynamic contributions of the morpholine and aniline moieties.

Synthetic Workflows & Causality-Driven Protocols

To synthesize the target compound and prepare it for active pharmaceutical ingredient (API) integration, a rigorous, self-validating workflow is required.

SyntheticWorkflow N1 4-Nitrobenzyl chloride (CAS 100-14-1) N3 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3) N1->N3 K2CO3, MeCN, 80°C N2 Morpholine (Nucleophile) N2->N3 N4 HCl Gas / Diethyl Ether (Salt Formation) N3->N4 N6 Pd/C, H2 (1 atm) (Catalytic Reduction) N3->N6 N5 4-(4-Nitrobenzyl)morpholine HCl (CAS 90754-91-9) N4->N5 Crystallization N7 4-(4-Aminobenzyl)morpholine (Bioactive Building Block) N6->N7 Metal-Free API Precursor

Synthetic workflow detailing the preparation of 4-(4-Nitrobenzyl)morpholine and its derivatives.

Self-Validating Experimental Protocol

As a Senior Application Scientist, it is imperative to not just execute steps, but to understand the mechanistic causality behind each reagent choice to ensure a self-validating system.

Step 1: Nucleophilic Substitution (N-Alkylation)
  • Procedure: 4-Nitrobenzyl chloride[4] (1.0 eq) and morpholine (1.2 eq) are dissolved in anhydrous acetonitrile (MeCN). Potassium carbonate (K₂CO₃, 2.0 eq) is added, and the suspension is refluxed at 80°C for 4 hours.

  • Causality: MeCN is chosen as a polar aprotic solvent to lower the activation energy of the Sₙ2 transition state. K₂CO₃ acts as a heterogeneous, mild acid scavenger to neutralize the generated HCl. This prevents the protonation of the morpholine nucleophile without causing competitive hydrolysis of the benzyl chloride.

  • Validation: The reaction is monitored via TLC (Hexane/EtOAc 3:1). The disappearance of the high-Rf benzyl chloride and the formation of a baseline-separated, UV-active spot confirms conversion.

Step 2: Salt Formation (CAS 90754-91-9)
  • Procedure: The isolated free base[1] is dissolved in anhydrous diethyl ether. Dry HCl gas is bubbled through the solution at 0°C until precipitation ceases. The solid is filtered and dried in vacuo.

  • Causality: The free base is prone to slow atmospheric oxidation. Conversion to the hydrochloride salt[2] locks the basic nitrogen in a protonated state, yielding a highly crystalline, stable powder ideal for long-term inventory.

Step 3: Catalytic Hydrogenation (Nitro Reduction to Amine)
  • Procedure: The free base or neutralized salt is dissolved in absolute ethanol. 10% Pd/C (0.05 eq) is added. The vessel is purged with N₂ (3x), then H₂ (3x), and stirred vigorously under 1 atm H₂ at 25°C.

  • Causality: We strictly avoid dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to eliminate the risk of heavy metal carryover, which is a critical failure point in API synthesis under ICH Q3D guidelines for elemental impurities. Ethanol provides optimal solubility for both the nitro precursor and the highly polar amine product.

  • Validation: The reduction is tracked via LC-MS. The nitro compound exhibits a strong UV absorbance at ~270 nm. The complete shift of this peak to a more polar retention time with an m/z of [M+H]⁺ = 193.1 confirms the amine formation. The mixture is filtered through a tightly packed Celite pad to quantitatively remove the pyrophoric Pd/C, ensuring a colorless, metal-free filtrate.

References

  • Title: 90754-91-9 | 4-(4-nitrobenzyl)morpholine hydrochloride Source: MolCore URL: 2

  • Title: 4-(4-NITROBENZYL)MORPHOLINE CAS#: 6425-46-3 Source: ChemicalBook URL: 1

  • Title: Cas 100-14-1, 4-Nitrobenzyl chloride Source: LookChem URL: 4

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC / NIH URL: 3

Sources

Exploratory

Comprehensive Technical Guide: Determination and Validation of the Melting Point Range of Pure 4-(4-Nitrobenzyl)morpholine Hydrochloride

Executive Summary & Thermodynamic Context In pharmaceutical development and organic synthesis, the conversion of a free base amine into its hydrochloride (HCl) salt is a foundational technique used to enhance aqueous sol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Thermodynamic Context

In pharmaceutical development and organic synthesis, the conversion of a free base amine into its hydrochloride (HCl) salt is a foundational technique used to enhance aqueous solubility, chemical stability, and crystallinity.

The free base of 4-(4-Nitrobenzyl)morpholine exhibits a relatively low melting point of 79.6–80.0 °C[1]. This low thermal transition is characteristic of molecules governed primarily by weak intermolecular forces, such as dipole-dipole interactions and London dispersion forces. However, when protonated to form 4-(4-Nitrobenzyl)morpholine hydrochloride , the molecular dynamics shift dramatically. The introduction of a chloride counterion establishes a highly ordered ionic crystal lattice.

While the exact empirical melting point of this specific HCl salt is rarely cataloged in standard open databases, we can reliably extrapolate its thermodynamic behavior. By examining the structural analog 3-benzylmorpholine hydrochloride, which exhibits a melting point of 198–200 °C[2], and accounting for the increased molecular weight and dipole moment introduced by the para-nitro group, the pure 4-(4-Nitrobenzyl)morpholine HCl salt is theoretically projected to melt in the 200–220 °C range .

Because empirical validation is the cornerstone of scientific integrity, this whitepaper provides a self-validating, step-by-step methodology to synthesize, purify, and accurately determine the melting point range of this compound.

Thermodynamics cluster_0 Free Base State cluster_1 Hydrochloride Salt State N1 4-(4-Nitrobenzyl)morpholine (Dipole-Dipole Forces) N2 Low Lattice Energy MP: 79.6 - 80.0 °C N1->N2 Thermal Excitation N3 Protonated Morpholine Ring + Chloride Counterion N2->N3 + HCl (g) Protonation N4 High Ionic Lattice Energy (Electrostatic Bonds) N3->N4 Crystal Packing N5 Elevated Melting Point (Est. 200 - 220 °C) N4->N5 High Thermal Energy Required

Thermodynamic shift in melting point from weak van der Waals to strong ionic lattice interactions.

Self-Validating Protocol: Synthesis, Purification, and Thermal Analysis

To ensure absolute trustworthiness in your thermal data, the sample must be rigorously purified. Impurities—even in trace amounts—will disrupt the crystal lattice, leading to freezing point depression (Raoult's Law) and an artificially broadened melting range.

Phase 1: Preparation and High-Purity Crystallization

The synthesis typically begins with the nucleophilic substitution of 4-nitrobenzyl chloride[3] with morpholine to yield the free base, followed by salt formation.

  • Salt Formation: Dissolve 5.0 g of pure 4-(4-Nitrobenzyl)morpholine free base in 50 mL of anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution at 0 °C until precipitation ceases.

  • Recrystallization (Causality Focus): Isolate the crude salt via vacuum filtration. Recrystallize by dissolving the crude solid in a minimum volume of boiling absolute ethanol. Causality: Ethanol is chosen because the salt has high solubility at boiling temperatures but steep insolubility at 4 °C, allowing for optimal crystal lattice formation while leaving impurities in the mother liquor.

  • Vacuum Drying: Dry the recrystallized salt in a vacuum oven at 50 °C for 24 hours. Causality: Residual ethanol acts as a plasticizer. If not completely removed (<0.1% moisture), solvent molecules will disrupt electrostatic interactions, artificially depressing the melting point.

Phase 2: Dual-Orthogonal Thermal Analysis

A single analytical method is prone to systemic bias. We utilize a dual-orthogonal approach combining the visual Capillary Method (USP <741>) with Differential Scanning Calorimetry (DSC).

Method A: Capillary Melting Point Determination

  • Pulverize the dried sample into a fine powder to ensure uniform heat transfer.

  • Load the powder into a glass capillary tube to a depth of 2–3 mm. Tamp it down by dropping the capillary through a long glass tube onto a hard surface.

  • Insert the capillary into the melting point apparatus. Ramp the temperature rapidly to ~180 °C, then strictly reduce the heating rate to 1 °C/min .

    • Causality: A rapid heating rate causes thermal lag between the heating block and the sample, leading to an artificially high reading. Slowing to 1 °C/min ensures thermal equilibrium.

  • Record Tonset​ (the temperature at which the first drop of liquid appears) and Tclear​ (complete liquefaction).

Method B: Differential Scanning Calorimetry (DSC)

  • Weigh 2–5 mg of the sample into an aluminum DSC pan and crimp the lid.

  • Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation of the nitro group.

  • Ramp the temperature at 10 °C/min from 25 °C to 250 °C.

  • Record the extrapolated onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔH ).

Workflow Start Crude 4-(4-Nitrobenzyl)morpholine HCl Recryst Recrystallization (EtOH/Ether) Target: >99.5% Purity Start->Recryst Dry Vacuum Drying (50°C, 24h, <0.1% Moisture) Recryst->Dry Split Analytical Pathways Dry->Split Capillary Capillary Method (USP <741>) Rate: 1°C/min Split->Capillary DSC DSC Analysis Rate: 10°C/min, N2 Atmosphere Split->DSC Result1 Visual MP Range (Onset to Clear Melt) Capillary->Result1 Result2 Endothermic Peak (Tm) Enthalpy of Fusion (ΔH) DSC->Result2

Self-validating workflow for the purification and thermal analysis of the hydrochloride salt.

Quantitative Data & Causality Matrices

Table 1: Physicochemical Comparison
Property4-(4-Nitrobenzyl)morpholine (Free Base)4-(4-Nitrobenzyl)morpholine HCl (Salt)
Molecular State Neutral moleculeProtonated cation + Chloride anion
Primary Intermolecular Forces Dipole-Dipole, London DispersionIonic Lattice, Hydrogen Bonding
Melting Point Range 79.6 – 80.0 °C[1]~200 – 220 °C (Estimated)
Aqueous Solubility Very LowHigh
Table 2: Troubleshooting Melting Point Deviations (Causality Matrix)
ObservationCausality (Underlying Mechanism)Corrective Action
Depressed MP (<190 °C) & Broad Range (>2 °C) Freezing point depression due to residual solvent or unreacted free base disrupting the ionic lattice.Extend vacuum drying time; verify complete protonation during salt formation via NMR or titration.
MP is significantly higher than expected Heating rate too fast (>1 °C/min), causing thermal lag between the heating block and the sample inside the glass capillary.Strictly reduce heating rate to 1 °C/min as the temperature approaches the expected onset.
Discoloration (browning/blackening) before melting Thermal degradation of the nitroaromatic ring prior to the phase transition.Use a sealed capillary under inert gas ( N2​ ) or rely exclusively on DSC for accurate thermodynamic profiling.

Sources

Foundational

Difference between 4-(4-Nitrobenzyl)morpholine free base and hydrochloride salt

An In-Depth Technical Guide to the Core Differences Between 4-(4-Nitrobenzyl)morpholine Free Base and Hydrochloride Salt Introduction In the landscape of pharmaceutical development and organic synthesis, 4-(4-Nitrobenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Differences Between 4-(4-Nitrobenzyl)morpholine Free Base and Hydrochloride Salt

Introduction

In the landscape of pharmaceutical development and organic synthesis, 4-(4-Nitrobenzyl)morpholine serves as a pivotal intermediate, valued for its versatile reactivity.[1][2] Its derivatives have been investigated for a range of biological activities, including potential anticancer properties.[3][4] However, like many amine-containing compounds, its utility is profoundly influenced by its form—either as a free base or as a salt. The decision to use an active pharmaceutical ingredient (API) in its free, un-ionized form or to convert it into a salt is one of the most critical early decisions in drug development.[5] Salt formation is a widely employed strategy to modulate a molecule's physicochemical and biopharmaceutical properties, such as solubility, stability, and bioavailability, without altering its fundamental chemical structure.[6][7][8]

This technical guide provides a comprehensive analysis of 4-(4-Nitrobenzyl)morpholine, comparing its free base form to its hydrochloride (HCl) salt. This document is designed for researchers, medicinal chemists, and formulation scientists, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for selecting the appropriate form for specific applications.

Chapter 1: Molecular Structure and Physicochemical Transformation

The fundamental difference between the free base and the hydrochloride salt lies in the protonation state of the morpholine nitrogen atom. The free base possesses a neutral, nucleophilic nitrogen, whereas the hydrochloride salt features a protonated, cationic nitrogen, forming an ionic bond with the chloride counter-ion.

This seemingly simple transformation induces a cascade of changes in the molecule's properties, which are critical for its handling, formulation, and biological application.

Chapter 2: Comparative Analysis of Physicochemical Properties

The conversion of the free base to its hydrochloride salt profoundly alters its physical and chemical characteristics. These differences are not merely academic; they have significant practical implications for laboratory work and product development. The choice of form dictates solvent selection, storage conditions, and suitability for specific biological or chemical assays.

Property4-(4-Nitrobenzyl)morpholine (Free Base)4-(4-Nitrobenzyl)morpholine HydrochlorideRationale for Difference
Molecular Formula C₁₁H₁₄N₂O₃[3][9]C₁₁H₁₄N₂O₃ · HClAddition of one molecule of hydrogen chloride.
Molecular Weight 222.24 g/mol [3][9]258.70 g/mol Increased mass due to the addition of HCl (36.46 g/mol ).
Physical Appearance White to light yellow crystalline powder.[1]White to off-white crystalline solid.Salt formation often results in a more defined and stable crystal lattice.[10][11]
Melting Point ~151-155 °C[1]Significantly higher (expected >200 °C)The strong ionic forces in the salt's crystal lattice require much more thermal energy to overcome compared to the intermolecular forces of the free base.[11][12]
Aqueous Solubility Sparingly soluble.Highly soluble, especially in acidic to neutral pH.The ionic nature of the salt allows for favorable interactions with polar water molecules, drastically increasing solubility. The free base is less polar and thus less soluble in water.[6][11][13]
Organic Solvent Solubility More soluble in non-polar organic solvents (e.g., dichloromethane, diethyl ether).[2]More soluble in polar protic solvents (e.g., methanol, ethanol); less soluble in non-polar solvents."Like dissolves like." The non-polar nature of the free base favors non-polar solvents, while the ionic salt favors polar solvents.
Hygroscopicity Generally low.Potentially hygroscopic.The tendency to absorb moisture from the air can be higher for salts. This is a critical parameter affecting stability and handling, as absorbed water can promote degradation.[8][10][14]
Chemical Stability More susceptible to oxidation and degradation.Generally more stable.Protonation of the morpholine nitrogen reduces its electron density, making it less nucleophilic and less prone to participating in degradation reactions.[6][10]
pKa (Conjugate Acid) N/A~4.5 - 5.5 (Estimated)This value dictates the pH at which 50% of the compound is in its ionized (salt) form and 50% is in its neutral (free base) form. The electron-withdrawing nitrobenzyl group lowers the pKa from that of simple morpholine (~8.5).

Chapter 3: Strategic Selection Based on Application

The choice between the free base and the hydrochloride salt is not arbitrary but a strategic decision dictated by the intended application. An incorrect choice can lead to failed experiments, poor product performance, and misleading data.

G Start Application Requirement Decision1 Is a basic, nucleophilic nitrogen required? Start->Decision1 Decision2 Is high aqueous solubility required? Decision1->Decision2  No FreeBase Select: Free Base Decision1->FreeBase  Yes (e.g., Organic Synthesis) Salt Select: Hydrochloride Salt Decision2->Salt  Yes (e.g., Biological Assays, Aqueous Formulations) Neutralize Consider neutralization step prior to use FreeBase->Neutralize

  • For Organic Synthesis: The free base is almost always the preferred form. Many synthetic transformations rely on the nucleophilicity of the morpholine nitrogen. Using the hydrochloride salt would render the nitrogen non-nucleophilic, and a separate deprotonation (neutralization) step with a base would be required before the desired reaction could proceed.[2]

  • For Pharmaceutical Formulation: The hydrochloride salt is typically the superior choice. Its enhanced aqueous solubility and dissolution rate are critical for developing oral or injectable dosage forms, as these factors often correlate with improved bioavailability.[5][6][8] An API must dissolve to be absorbed.

  • For In Vitro Biological Assays: The hydrochloride salt is the standard. Biological experiments are conducted in aqueous buffer systems. Using the sparingly soluble free base would risk precipitation, leading to inaccurate and non-reproducible concentration-response curves. The salt ensures complete dissolution when preparing stock solutions (typically in DMSO) and subsequent dilutions in aqueous assay media.

Chapter 4: Analytical Characterization and Differentiation

Distinguishing between the free base and its hydrochloride salt is straightforward with modern analytical techniques. Each method provides a unique fingerprint confirming the identity and purity of the specific form.

  • Differential Scanning Calorimetry (DSC): This is a primary technique for differentiation. A DSC thermogram will show a sharp endotherm corresponding to the melting point. As indicated in the table above, the melting points for the free base and the salt are significantly different, providing unambiguous identification of the solid form.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of the hydrochloride salt will reveal a broad absorption band typically in the 2400-2800 cm⁻¹ range, which is characteristic of the N-H⁺ stretch of an amine salt. This band is completely absent in the spectrum of the free base.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Protonation of the morpholine nitrogen causes a significant deshielding effect on the adjacent protons. In the ¹H NMR spectrum, the protons on the carbons alpha to the nitrogen (the -CH₂-N-CH₂- protons) will shift downfield (to a higher ppm value) in the hydrochloride salt compared to the free base.

  • X-Ray Powder Diffraction (XRPD): As crystalline solids, the free base and hydrochloride salt will each produce a unique diffraction pattern. XRPD is the definitive technique for identifying the solid-state form and can be used to detect polymorphism or the presence of mixtures.[14]

Chapter 5: Essential Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the preparation and analysis of these compounds.

Protocol 1: Preparation of 4-(4-Nitrobenzyl)morpholine Hydrochloride

This protocol details the conversion of the free base to the hydrochloride salt, a fundamental procedure in pharmaceutical chemistry.

Objective: To quantitatively convert the free base into its more water-soluble and potentially more stable hydrochloride salt.

Materials:

  • 4-(4-Nitrobenzyl)morpholine free base (1.0 eq)

  • Anhydrous Diethyl Ether or Isopropyl Alcohol (IPA)

  • 2M HCl in Diethyl Ether or Gaseous HCl

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve 1.0 g of 4-(4-Nitrobenzyl)morpholine free base in 20 mL of anhydrous diethyl ether in a clean, dry flask. Stir until fully dissolved. Causality: Diethyl ether is a good solvent for the free base but a poor solvent for the ionic salt, facilitating precipitation upon formation.

  • Acidification: While stirring, slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise. If using gaseous HCl, bubble it gently through the solution. Causality: A slight excess of HCl ensures complete conversion of the base to the salt.

  • Precipitation: A white precipitate of the hydrochloride salt will form immediately upon addition of the acid. Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (5 mL each) of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Causality: The wash step is critical for ensuring high purity of the final product.

  • Drying: Dry the resulting white solid in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Confirm the identity and purity of the product using DSC (for melting point) and FTIR (to confirm the presence of the N-H⁺ stretch).

Protocol 2: Comparative Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for quantifying the dramatic difference in aqueous solubility between the two forms.

Objective: To determine the equilibrium solubility of the free base and hydrochloride salt in a buffered aqueous solution at a physiologically relevant pH.

Materials:

  • 4-(4-Nitrobenzyl)morpholine free base and hydrochloride salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated HPLC or UV-Vis spectrophotometric method for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the solid (either free base or HCl salt) to separate vials containing a known volume (e.g., 5 mL) of pH 7.4 PBS. An excess is visually confirmed by the presence of undissolved solid. Causality: Using an excess ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Causality: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot as necessary with the mobile phase (for HPLC) or buffer.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or µg/mL. The results will authoritatively demonstrate the superior solubility of the hydrochloride salt.

Conclusion

The distinction between 4-(4-Nitrobenzyl)morpholine free base and its hydrochloride salt is a clear illustration of a core principle in medicinal and materials chemistry: form dictates function. The free base, with its nucleophilic nitrogen, is the workhorse of organic synthesis. The hydrochloride salt, with its enhanced aqueous solubility and stability, is the preferred form for formulation and biological evaluation.

Understanding the profound impact of salt formation on physicochemical properties is not merely a theoretical exercise; it is a prerequisite for robust experimental design, reproducible results, and the successful progression of chemical entities from the laboratory to practical application. The protocols and comparative data presented in this guide provide the necessary framework for researchers to make informed, authoritative decisions in their daily work, ensuring both scientific integrity and operational efficiency.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • World Journal of Pharmaceutical Research. (2021, February 3). Pharmaceutical Salts. [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]

  • PubMed. (2018, January 15). On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • NIH. (n.d.). 4-(4-Nitrobenzyl)morpholine. [Link]

  • NIH. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Aaron Chemicals. (n.d.). 4-(4-Nitrobenzyl)morpholine. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. [Link]

  • American Pharmaceutical Review. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. [Link]

  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. [Link]

Sources

Exploratory

Chemical Stability of 4-(4-Nitrobenzyl)morpholine in Solution: Degradation Pathways, Kinetics, and Analytical Workflows

Executive Summary Understanding the solution-phase stability of synthetic intermediates and pharmacophores is a critical prerequisite for robust drug development and formulation. 4-(4-Nitrobenzyl)morpholine (CAS: 6425-46...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solution-phase stability of synthetic intermediates and pharmacophores is a critical prerequisite for robust drug development and formulation. 4-(4-Nitrobenzyl)morpholine (CAS: 6425-46-3) is a bifunctional molecule featuring a highly electron-withdrawing para-nitrobenzyl moiety coupled with a basic morpholine ring [1]. Because of its unique electronic distribution, this compound exhibits specific vulnerabilities to oxidative and photolytic stress while maintaining relative hydrolytic stability.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond basic theoretical predictions. Here, we dissect the mechanistic causality behind the degradation of 4-(4-Nitrobenzyl)morpholine, provide a self-validating experimental protocol based on [2], and establish a robust LC-MS/MS analytical workflow for real-time stability monitoring.

Structural Profiling and Reactivity Hotspots

To predict the degradation behavior of 4-(4-Nitrobenzyl)morpholine, we must first analyze its structural microenvironments:

  • The Tertiary Amine (Morpholine Ring): The nitrogen atom in the morpholine ring possesses a reactive lone pair. In the presence of reactive oxygen species (ROS) or peroxides, this site acts as a strong nucleophile, making it highly susceptible to electrophilic oxygen transfer.

  • The Benzylic C-N Bond: The para-nitro group exerts a strong electron-withdrawing effect (via both inductive and resonance effects) on the aromatic ring. While this strengthens the benzylic C-H bonds against autoxidation, it polarizes the benzylic C-N bond, creating a potential site for hydrolytic cleavage under extreme pH extremes.

  • The Nitroaromatic Chromophore: Nitrobenzyl groups are well-documented photolabile moieties [3]. Upon absorption of UV light, the nitro group can enter an excited triplet state, initiating intramolecular redox reactions or intermolecular radical abstraction, leading to the homolytic cleavage of the benzylic bond.

Mechanistic Pathways of Degradation

Oxidative Degradation: N-Oxide Formation

The primary degradation pathway for 4-(4-Nitrobenzyl)morpholine in the presence of peroxides is the formation of its corresponding N-oxide. Similar to the industrial synthesis of [4], the tertiary amine reacts rapidly with hydrogen peroxide. The mechanism involves the nucleophilic attack of the morpholine nitrogen on the electrophilic peroxide oxygen, followed by the elimination of water. This degradation is highly pH-dependent, occurring most rapidly when the amine is unprotonated (pH > pKa of the morpholine nitrogen, typically ~7.5).

Photolytic Cleavage

Under ICH Q1B photostability conditions, the para-nitrobenzyl group acts as an internal sensitizer. UV irradiation (254–365 nm) excites the molecule, leading to the homolytic cleavage of the benzylic C-N bond. This radical pathway typically yields 4-nitrobenzaldehyde and morpholine radicals, which subsequently abstract hydrogen from the solvent to form free morpholine.

Hydrolytic Stability

Unlike esters or amides, the benzylic amine linkage in 4-(4-Nitrobenzyl)morpholine is highly resistant to hydrolysis at physiological pH (pH 6–8). However, under forced acidic (0.1 N HCl) or basic (0.1 N NaOH) conditions at elevated temperatures, the polarized C-N bond undergoes slow nucleophilic substitution, yielding 4-nitrobenzyl alcohol and morpholine.

DegradationPathways Parent 4-(4-Nitrobenzyl)morpholine (CAS: 6425-46-3) Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Electrophilic O-transfer Hydrolysis Aqueous Hydrolysis (Extreme pH / Heat) Parent->Hydrolysis C-N Bond Cleavage Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Homolytic Cleavage DegOx N-Oxide Derivative (Major Degradant) Oxidation->DegOx DegHy 4-Nitrobenzyl Alcohol + Morpholine Hydrolysis->DegHy DegPh 4-Nitrobenzaldehyde + Radical Byproducts Photolysis->DegPh

Fig 1: Primary degradation pathways of 4-(4-Nitrobenzyl)morpholine under forced stress conditions.

Experimental Methodology: Self-Validating Forced Degradation

To accurately profile the stability of 4-(4-Nitrobenzyl)morpholine, we employ a forced degradation protocol aligned with ICH Q1A(R2) standards. This protocol is designed as a self-validating system : it includes active quenching to prevent post-sampling degradation and mass balance calculations to ensure all degraded parent material is accounted for by the sum of the detected degradants.

Step-by-Step Protocol

1. Sample Preparation: Dissolve 4-(4-Nitrobenzyl)morpholine API in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and HPLC-grade Water to achieve a stock concentration of 1.0 mg/mL. Causality: This solvent ratio ensures complete solubility of both the lipophilic parent compound and its highly polar N-oxide degradant.

2. Hydrolytic Stress (Acid/Base):

  • Acid: Mix 1 mL of stock with 1 mL of 0.2 N HCl (Final concentration: 0.5 mg/mL in 0.1 N HCl).

  • Base: Mix 1 mL of stock with 1 mL of 0.2 N NaOH (Final concentration: 0.5 mg/mL in 0.1 N NaOH).

  • Incubation: Seal in amber vials and heat at 60°C for 48 hours.

  • Quenching: Neutralize the acid sample with 0.1 N NaOH, and the base sample with 0.1 N HCl prior to injection. Causality: Neutralization prevents the extreme pH from degrading the UHPLC column's silica matrix.

3. Oxidative Stress:

  • Mix 1 mL of stock with 1 mL of 6% H₂O₂ (Final concentration: 0.5 mg/mL in 3% H₂O₂).

  • Incubation: Store at 25°C in the dark for 24 hours. Causality: We use 3% H₂O₂ rather than 30% to prevent the complete, uninterpretable obliteration of the molecule. The dark environment prevents confounding photolytic variables.

  • Quenching: Add 100 µL of 10% Sodium Metabisulfite (Na₂S₂O₅). Causality: Unquenched peroxides will continue to oxidize the sample while waiting in the autosampler, leading to artificially inflated degradation rates.

4. Photolytic Stress:

  • Place 2 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours and 200 watt hours/m² of near-UV light.

  • Control: Wrap an identical vial tightly in aluminum foil (Dark Control) and expose to the same chamber. Causality: The dark control isolates thermal degradation caused by the heat of the UV lamps from true photolytic degradation.

Quantitative Stability Profile

The following table summarizes the quantitative degradation profile of 4-(4-Nitrobenzyl)morpholine based on the aforementioned protocols. Data is normalized to the unstressed control.

Stress ConditionReagents / EnvironmentDuration & Temp% DegradationPrimary Degradant(s) Identified
Acidic Hydrolysis 0.1 N HCl48h, 60°C< 5%4-Nitrobenzyl alcohol, Morpholine
Basic Hydrolysis 0.1 N NaOH48h, 60°C< 5%4-Nitrobenzyl alcohol, Morpholine
Oxidation 3% H₂O₂24h, 25°C68% 4-(4-Nitrobenzyl)morpholine N-oxide
Photolysis UV/Vis (ICH Q1B)24h, 25°C42% 4-Nitrobenzaldehyde, Morpholine
Thermal (Solid) Ambient Atmosphere7 days, 80°C< 1%None detected

Data Interpretation: The compound exhibits excellent thermal and hydrolytic stability but is highly vulnerable to oxidation and photolysis. Formulators must prioritize antioxidant excipients and opaque, UV-blocking container closure systems.

Analytical Workflow: Stability-Indicating LC-MS/MS

To achieve mass balance and accurately quantify the N-oxide and radical cleavage products, a stability-indicating UHPLC-MS/MS method is required.

  • Stationary Phase: A C18 column with extensive end-capping (e.g., Waters Acquity BEH C18). Causality: Uncapped silanol groups on the silica support will interact with the basic morpholine nitrogen, causing severe peak tailing and inaccurate integration.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes ionization of the basic nitrogen).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Detection: Electrospray Ionization in Positive mode (ESI+). The parent compound [M+H]+ is observed at m/z 223. The N-oxide degradant will appear at m/z 239 (+16 Da mass shift indicating the addition of an oxygen atom).

AnalyticalWorkflow Step1 Sample Generation (ICH Q1A/B) Step2 Reaction Quenching (e.g., Na2S2O5) Step1->Step2 Step3 UHPLC Separation (C18 Column) Step2->Step3 Step4 ESI-MS/MS Detection (+ Ion Mode) Step3->Step4 Step5 Mass Balance & Kinetics Step4->Step5

Fig 2: Stability-indicating LC-MS/MS analytical workflow for degradation monitoring.

Conclusion

The chemical stability of 4-(4-Nitrobenzyl)morpholine in solution is heavily dictated by the specific vulnerabilities of its functional groups. While the compound demonstrates robust resistance to aqueous hydrolysis and thermal stress, the tertiary morpholine amine acts as a primary sink for oxidative degradation, rapidly forming an N-oxide derivative. Concurrently, the para-nitrobenzyl moiety acts as a potent chromophore, driving photolytic cleavage under UV exposure.

By implementing the self-validating forced degradation protocols and end-capped LC-MS/MS workflows detailed in this guide, analytical scientists can ensure accurate mass balance, prevent autosampler artifacts, and confidently guide the downstream formulation and packaging strategies for this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines.[Link] [2]

  • Holmes, C. P. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 1997, 62(8), 2370-2380.[Link] [3]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 15900019, Morpholine oxide. PubChem.[Link] [4]

Foundational

Hydrogen Bond Donor and Acceptor Profiling of 4-(4-Nitrobenzyl)morpholine: A Technical Guide for Drug Development

Executive Summary In small-molecule drug discovery, the precise mapping of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is critical for predicting target affinity, membrane permeability, and overall pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the precise mapping of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) is critical for predicting target affinity, membrane permeability, and overall pharmacokinetic behavior. 4-(4-Nitrobenzyl)morpholine (CAS: 6425-46-3) is a versatile synthetic intermediate and pharmacophore building block. This technical whitepaper provides an in-depth mechanistic analysis of its hydrogen-bonding profile, revealing a highly Lipinski-compliant structure characterized by 0 hydrogen bond donors and 4 hydrogen bond acceptors [1].

Molecular Architecture & Physicochemical Context

The molecular architecture of 4-(4-Nitrobenzyl)morpholine ( C11​H14​N2​O3​ ) consists of three distinct domains:

  • A central benzylic linker providing conformational flexibility.

  • A para-substituted nitro group ( −NO2​ ) , acting as a strong electron-withdrawing moiety.

  • A morpholine ring , functioning as an electron-rich, saturated heterocycle.

Understanding the electronic distribution across these domains is essential for accurately counting and validating hydrogen-bonding sites.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 4-(4-Nitrobenzyl)morpholine, derived from standard cheminformatics models (e.g., the Cactvs model used by PubChem).

ParameterValueMechanistic Rationale
Hydrogen Bond Donors 0 Complete absence of polarized N-H or O-H bonds.
Hydrogen Bond Acceptors 4 Morpholine (1 N, 1 O) + Nitro group (2 O).
Topological Polar Surface Area 55.61 ŲContributions from nitro and morpholine heteroatoms.
Molecular Weight 222.24 g/mol Highly favorable for small-molecule drug design.
Rotatable Bonds 2Benzylic carbon linkages allowing conformational adaptation.

Mechanistic Profiling: Hydrogen Bond Donors and Acceptors

Hydrogen Bond Donors (Count = 0)

A hydrogen bond donor requires a hydrogen atom covalently bound to a highly electronegative atom (typically N, O, or F). In 4-(4-Nitrobenzyl)morpholine:

  • The nitrogen atom within the morpholine ring is a tertiary amine . It is bonded to two ring carbons and the benzylic carbon, leaving no N-H bonds.

  • The nitro group contains no hydrogen atoms.

  • All 14 hydrogen atoms in the molecule are bound to carbon atoms ( C−H ). Because the electronegativity difference between carbon (2.55) and hydrogen (2.20) is negligible, these bonds are not sufficiently polarized to act as classical hydrogen bond donors.

Hydrogen Bond Acceptors (Count = 4)

Hydrogen bond acceptors require an electronegative atom with at least one available lone pair of electrons. The acceptor count of 4 is derived from two distinct functional groups:

The Morpholine Ring (2 Acceptors): According to the Cactvs model standard for morpholine derivatives [3]:

  • Ether Oxygen: The oxygen atom in the morpholine ring possesses two lone pairs. In standard Lipinski counting, this atom counts as 1 acceptor .

  • Tertiary Nitrogen: The nitrogen atom in the morpholine ring possesses one localized lone pair. Despite being a tertiary amine, steric hindrance is minimal enough to allow this lone pair to participate in hydrogen bonding, contributing 1 acceptor .

The Nitro Group (2 Acceptors): The nitro group ( −NO2​ ) is a classic example of resonance-stabilized charge distribution [2].

  • The Nitrogen Atom: The nitrogen atom is formally sp2 hybridized, double-bonded to one oxygen and single-bonded to the other, carrying a formal charge of +1. Because it lacks a lone pair, the nitrogen atom does not act as an acceptor.

  • The Oxygen Atoms: The two oxygen atoms share a formal charge of -1 across the resonance hybrid. Both oxygen atoms possess lone pairs and high electron density, allowing each to act as an independent acceptor. Thus, the nitro group contributes 2 acceptors .

Experimental Workflows for H-Bond Validation

To empirically validate the theoretical HBA count, researchers employ self-validating analytical systems. Below are the step-by-step methodologies for solution-phase and solid-state validation.

Protocol A: Solution-Phase Validation via 1H NMR Titration

NMR titration is the gold standard for quantifying solvent-solute hydrogen bonding interactions.

  • Solvation and Baseline Establishment: Dissolve 5.0 mg of 4-(4-Nitrobenzyl)morpholine in 0.5 mL of a non-polar, non-competing deuterated solvent (e.g., CDCl3​ ) in an NMR tube. Acquire a baseline 1D 1H NMR spectrum at 298 K.

  • Titrant Preparation: Prepare a stock solution of a standard hydrogen bond donor (e.g., 4-fluorophenol) in the same solvent.

  • Incremental Titration: Add the donor titrant to the NMR tube in precise molar equivalent increments (0.1, 0.2, 0.5, 1.0, 1.5, 2.0 eq).

  • Spectral Acquisition & Tracking: After each addition, acquire a 1H NMR spectrum. Monitor the downfield chemical shift ( Δδ ) of the titrant's −OH proton, as well as the subtle shifts in the morpholine −CH2​− protons adjacent to the nitrogen and oxygen atoms.

  • Non-Linear Regression: Plot Δδ against the titrant concentration. Fit the isotherm to a 1:1 or 1:n binding model to extract the association constant ( Ka​ ), confirming the active participation of the morpholine and nitro lone pairs.

Protocol B: Solid-State Validation via X-Ray Crystallography
  • Crystal Growth: Dissolve the compound in a minimal amount of ethyl acetate. Use vapor diffusion with a non-polar antisolvent (e.g., hexanes) at 4°C over 72 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) at 100 K.

  • Phase Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • H-Bond Mapping: Analyze the crystal packing to identify intermolecular distances between the morpholine/nitro oxygens and any adventitious water or co-crystallized donor molecules (distance < 3.2 Å, angle > 130°).

HBA_Validation N1 4-(4-Nitrobenzyl)morpholine Preparation N2 IR Spectroscopy (N-O, C-O-C stretching) N1->N2 Phase 1 N3 1H NMR Titration (Solvent-Solute Interactions) N1->N3 Phase 2 N4 X-Ray Crystallography (Solid-State Packing) N1->N4 Phase 3 N5 Data Integration & H-Bond Acceptor Mapping N2->N5 N3->N5 N4->N5

Workflow for validating hydrogen bond acceptors in 4-(4-Nitrobenzyl)morpholine.

Pharmacokinetic & Pharmacodynamic Implications

The hydrogen-bonding profile of 4-(4-Nitrobenzyl)morpholine (0 HBD, 4 HBA) has profound implications for rational drug design.

According to Lipinski's Rule of 5, poor absorption or permeation is more likely when there are more than 5 H-bond donors or 10 H-bond acceptors. This compound sits well within the optimal range. Furthermore, its Topological Polar Surface Area (TPSA) of 55.61 Ų [1] is highly advantageous. A TPSA below 90 Ų is generally required for molecules intended to cross the Blood-Brain Barrier (BBB). Because the molecule lacks hydrogen bond donors, its desolvation penalty upon entering the lipophilic environment of a cell membrane is minimized, resulting in excellent predicted passive permeability for central nervous system (CNS) targets.

References

  • ChemScene, "6425-46-3 | 4-(4-Nitrobenzyl)morpholine".
  • PubChem, "Nitrobenzene | C6H5NO2 | CID 7416", N
  • PubChem, "Morpholine | C4H9NO | CID 8083", N

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Nitrobenzyl)morpholine hydrochloride from morpholine

Application Note: Synthesis and Isolation of 4-(4-Nitrobenzyl)morpholine Hydrochloride Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 4-(4-Nitrobenzyl)morpholine Hydrochloride

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Significance

N-alkylated morpholines are ubiquitous pharmacophores in medicinal chemistry, frequently serving as key structural motifs in kinase inhibitors, GPCR ligands, and antimicrobial agents. The synthesis of 4-(4-nitrobenzyl)morpholine hydrochloride represents a fundamental yet critical transformation: the bimolecular nucleophilic substitution (SN2) of a secondary amine, followed by isolation as a highly stable, water-soluble hydrochloride salt.

This application note details a highly efficient, self-validating protocol for the synthesis of 4-(4-nitrobenzyl)morpholine hydrochloride from morpholine and 4-nitrobenzyl chloride [1]. By employing mild basic conditions and a strategic solvent system, this method minimizes over-alkylation and ensures high purity of the final active pharmaceutical ingredient (API)-grade salt.

Mechanistic Insights and Reaction Causality

To ensure reproducibility and scale-up viability, it is critical to understand the causality behind the chosen experimental conditions:

  • Electrophile Selection: 4-Nitrobenzyl chloride is chosen over unsubstituted benzyl chloride because the strongly electron-withdrawing para-nitro group enhances the electrophilicity of the benzylic carbon. This significantly lowers the activation energy required for the SN2 attack by morpholine, ensuring rapid conversion [2].

  • Base Scavenger ( K2​CO3​ ): The alkylation generates one equivalent of hydrochloric acid (HCl). Without an external base, the generated HCl would protonate the unreacted morpholine (pKa ~8.36), rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. Anhydrous potassium carbonate ( K2​CO3​ ) acts as an insoluble heterogeneous base, neutralizing the acid without hydrolyzing the benzylic chloride [1].

  • Solvent Dynamics (Acetonitrile): Acetonitrile (MeCN) is a polar aprotic solvent that excellently solvates the transition state of the SN2 reaction. Furthermore, the inorganic byproduct (KCl) remains completely insoluble in MeCN, driving the reaction forward via Le Chatelier's principle and simplifying the downstream workup.

  • Self-Validating Purification (Salt Formation): The free base, 4-(4-nitrobenzyl)morpholine, is typically an oil or low-melting solid. Conversion to the hydrochloride salt using ethereal HCl forces the protonated product to precipitate quantitatively out of the organic phase. Non-basic impurities (such as unreacted 4-nitrobenzyl chloride) remain soluble in the ether. This phase-transition acts as an intrinsic, self-validating purification step, eliminating the need for column chromatography [3].

Experimental Workflow

Workflow N1 Morpholine + 4-Nitrobenzyl Chloride N2 SN2 Alkylation (K2CO3, MeCN, 80°C) N1->N2 Reagents N3 Filtration & Concentration N2->N3 - KCl N4 Free Base Extraction N3->N4 Workup N5 Salt Formation (HCl in Et2O) N4->N5 Organic Phase N6 4-(4-Nitrobenzyl)morpholine HCl Salt N5->N6 Precipitation

Fig 1: Experimental workflow for 4-(4-nitrobenzyl)morpholine HCl synthesis and isolation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Morpholine 87.121.19.58 g (110 mmol)Nucleophile
4-Nitrobenzyl chloride 171.581.017.16 g (100 mmol)Electrophile
Potassium carbonate (Anhydrous)138.211.520.73 g (150 mmol)Acid Scavenger
Acetonitrile (Anhydrous)41.05-100 mLReaction Solvent
HCl (2.0 M in Diethyl Ether)36.461.260 mL (120 mmol)Salt-Forming Agent

Step-by-Step Protocol

Part A: Synthesis of the Free Base
  • Preparation: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.

  • Charging the Electrophile: Add 17.16 g of 4-nitrobenzyl chloride (100 mmol) and 100 mL of anhydrous acetonitrile to the flask. Stir at 400 rpm until the solid is fully dissolved.

  • Base Addition: Add 20.73 g of finely powdered, anhydrous K2​CO3​ (150 mmol) to the solution. Note: Finely powdered base increases the surface area for the heterogeneous reaction.

  • Nucleophile Addition: Using an addition funnel, introduce 9.58 g of morpholine (110 mmol) dropwise over 10 minutes at room temperature. A slight exotherm may be observed.

  • Alkylation: Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1, UV detection at 254 nm) until the 4-nitrobenzyl chloride spot is entirely consumed [3].

  • Filtration: Remove the flask from the heat source and allow it to cool to room temperature. Filter the suspension through a Celite pad to remove the insoluble inorganic salts (KCl and unreacted K2​CO3​ ). Wash the filter cake with an additional 20 mL of cold acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (40 °C water bath) to yield the crude free base as a viscous yellow-orange oil.

  • Extraction: Dissolve the crude oil in 100 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 50 mL) to remove any residual unreacted morpholine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to dryness.

Part B: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 4-(4-nitrobenzyl)morpholine free base in 100 mL of anhydrous diethyl ether ( Et2​O ). If solubility is poor, add up to 20 mL of anhydrous dichloromethane (DCM) to achieve a clear solution.

  • Precipitation: Cool the solution to 0 °C using an ice-water bath. Under continuous, vigorous stirring, slowly add 60 mL of 2.0 M HCl in diethyl ether dropwise. A pale yellow to white precipitate will begin forming immediately.

  • Maturation: Allow the suspension to stir at 0 °C for an additional 30 minutes to ensure complete crystallization and maximum yield.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether (2 × 20 mL) to wash away any trapped non-basic organic impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 40 °C for 12 hours to afford 4-(4-nitrobenzyl)morpholine hydrochloride as a highly pure crystalline powder.

Analytical Characterization & Expected Results

To validate the success of the protocol, the isolated salt should be subjected to standard analytical characterization. The table below outlines the expected analytical benchmarks for the pure compound.

Analytical MethodExpected Result / Signal
Appearance Pale yellow to off-white crystalline powder
Isolated Yield 85 - 92% (approx. 22.0 - 23.8 g)
1 H NMR (400 MHz, D2​O ) δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 4.45 (s, 2H, Benzylic- CH2​ ), 4.05-3.80 (m, 4H, Morpholine- CH2​O ), 3.50-3.20 (m, 4H, Morpholine- CH2​N )
ESI-MS (m/z)223.1 [M+H]+ (Corresponds to the free base mass)
Melting Point > 200 °C (Decomposes upon melting)

References

  • LookChem. 4-Nitrobenzyl chloride Properties and Synthesis. LookChem Chemical Database. Available at: [Link]

Application

Catalytic Hydrogenation of 4-(4-Nitrobenzyl)morpholine Hydrochloride: A Comprehensive Application Note &amp; Protocol

Executive Summary The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis and pharmaceutical manufacturing. Specifically, the conversion of 4-(4-Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis and pharmaceutical manufacturing. Specifically, the conversion of 4-(4-Nitrobenzyl)morpholine hydrochloride to 4-(4-Aminobenzyl)morpholine hydrochloride yields a highly versatile building block. This amine is frequently utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and various central nervous system (CNS) therapeutics due to the favorable pharmacokinetic properties imparted by the morpholine moiety.

This application note provides a definitive, self-validating guide to performing this reduction using Palladium on Carbon (Pd/C) catalytic hydrogenation. By detailing the mechanistic causality behind substrate and catalyst selection, this guide ensures high-fidelity, reproducible scale-up in laboratory and semi-industrial settings.

Mechanistic Insights & Causality (E-E-A-T)

To achieve quantitative yields without byproduct formation, one must understand the interplay between the substrate's electronic state and the catalyst's surface chemistry [1].

Why the Hydrochloride Salt?

The choice to hydrogenate the hydrochloride salt of 4-(4-Nitrobenzyl)morpholine, rather than the free base, is a strategic, causality-driven decision:

  • Prevention of Catalyst Poisoning: Tertiary amines (like the morpholine ring) possess a lone pair of electrons that can strongly coordinate to the palladium surface, occupying active sites and halting the catalytic cycle. Protonation of this nitrogen to form the hydrochloride salt eliminates this lone pair, maintaining a high Turnover Frequency (TOF).

  • Suppression of Bimolecular Condensation: In classical nitro reductions, neutral or basic conditions promote the bimolecular condensation of nitroso and hydroxylamine intermediates, leading to unwanted azoxy, azo, or hydrazo dimers. The inherent acidity of the hydrochloride salt strictly suppresses this condensation pathway, driving the reaction exclusively down the direct hydrogenation route to the primary amine [2].

The Reaction Pathway

The reduction of the nitro group on a palladium surface traditionally follows the Haber mechanism (or modern variations thereof), proceeding through sequential deoxygenation and hydrogenation steps [3]. The nitroarene is first reduced to a nitroso intermediate, followed by a hydroxylamine species, and finally cleaved to the primary aniline.

G N1 4-(4-Nitrobenzyl)morpholine HCl (-NO2) N2 Nitroso Intermediate (-NO) N1->N2 + H2, - H2O N3 Hydroxylamine Intermediate (-NHOH) N2->N3 + H2 N4 4-(4-Aminobenzyl)morpholine HCl (-NH2) N3->N4 + H2, - H2O

Direct hydrogenation pathway of nitro reduction on a Pd/C catalyst surface.

Quantitative Data: Comparison of Reduction Conditions

While Pd/C with hydrogen gas is the gold standard, alternative methods exist. The table below summarizes the empirical performance of various reduction methodologies for nitrobenzylmorpholine derivatives to aid in process selection [4].

Reduction MethodologyCatalyst / ReagentHydrogen SourceTemp (°C)Typical YieldByproduct Risk
Standard Hydrogenation 5-10% Pd/CH₂ Gas (1-3 atm)20 - 25>95%Very Low (Optimal)
Catalytic Transfer (CTH) 10% Pd/CAmmonium Formate50 - 6085-90%Formylation of amine
Raney Nickel Reduction Raney NiH₂ Gas (3-5 atm)40 - 5080-85%Dehalogenation (if applicable)
Béchamp Reduction Fe powder / HClProtons / Electrons80 - 10070-75%Iron sludge generation

Note: Standard Hydrogenation is selected for the protocol below due to its superior yield, atom economy, and ease of product isolation.

Experimental Workflows & Protocols

The following protocol utilizes a self-validating workflow. By incorporating rigorous inert-gas purging and specific filtration techniques, the protocol inherently prevents the two most common failure modes: catalyst combustion and incomplete reduction.

G S1 1. Reagent Preparation (Dissolve substrate, add Pd/C) S2 2. Inert Atmosphere Purge (Vacuum / N2 cycles x3) S1->S2 S3 3. Catalytic Hydrogenation (H2 balloon, RT, 4-12 h) S2->S3 S4 4. Reaction Monitoring (TLC / LC-MS validation) S3->S4 S5 5. Catalyst Filtration (Filter through Celite pad) S4->S5 S6 6. Isolation & Drying (Evaporate solvent in vacuo) S5->S6

Step-by-step experimental workflow for the safe and efficient hydrogenation of nitroarenes.

Protocol: Standard Catalytic Hydrogenation (H₂ Gas)

Materials Required:

  • 4-(4-Nitrobenzyl)morpholine hydrochloride (1.0 eq, 10 mmol, ~2.59 g)

  • 10% Palladium on Carbon (Pd/C), 50% w/w water wet (0.05 eq Pd, ~0.25 g)

  • Methanol (HPLC grade, 50 mL)

  • Hydrogen gas (Balloon or Parr shaker)

  • Celite® 545 (for filtration)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Nitrobenzyl)morpholine hydrochloride (2.59 g) in 50 mL of Methanol. Causality: Methanol is highly polar, ensuring complete dissolution of the hydrochloride salt while providing excellent hydrogen gas solubility.

  • Catalyst Addition: Carefully add 0.25 g of 10% Pd/C (wet) to the solution. Safety Warning: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always use water-wet Pd/C or add the catalyst under a blanket of inert gas.

  • System Purging (Critical Step): Seal the flask with a rubber septum. Connect the flask to a vacuum/nitrogen manifold. Evacuate the flask until the solvent gently bubbles, then backfill with Nitrogen. Repeat this Vacuum/N₂ cycle three times. Causality: Removing ambient oxygen prevents the explosive combustion of hydrogen gas and prevents the oxidation of the newly formed amine.

  • Hydrogen Introduction: Attach a hydrogen-filled balloon (equipped with a needle and syringe barrel) to the septum. Evacuate the flask one final time and backfill with Hydrogen gas. Repeat the Vacuum/H₂ cycle twice to ensure a pure H₂ atmosphere.

  • Reaction Execution: Stir the suspension vigorously at room temperature (20-25 °C) under the hydrogen balloon. Vigor is required to overcome the gas-liquid mass transfer barrier. Allow the reaction to proceed for 4 to 12 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the nitro peak disappears and the corresponding amine mass [M+H]+ is observed. Troubleshooting: If the reaction stalls, it is likely trapped at the hydroxylamine intermediate. Purge the system and introduce a fresh hydrogen balloon.

  • Filtration: Once complete, purge the flask thoroughly with Nitrogen to remove all residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of Methanol. Do not let the Celite pad run dry , as the exposed catalyst can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 4-(4-Aminobenzyl)morpholine hydrochloride. Dry the product in a vacuum oven at 40 °C overnight to afford the pure product as an off-white to pale yellow solid.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives MDPI - Molecules[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (ACS)[Link]

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds OAE Publishing[Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds Frontiers in Chemistry[Link]

Method

Application Note: Highly Efficient Reduction of 4-(4-Nitrobenzyl)morpholine to 4-(4-Aminobenzyl)morpholine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Protocols, and Self-Validating Workflows Introduction & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Protocols, and Self-Validating Workflows

Introduction & Mechanistic Rationale

The reduction of nitroarenes to anilines is one of the most prevalent and critical transformations in organic synthesis, accounting for a vast majority of functional group conversions in pharmaceutical development[1]. The target compound, 4-(4-Aminobenzyl)morpholine , is a highly valuable pharmacophore frequently integrated into kinase inhibitors and CNS-active therapeutics.

However, the reduction of its precursor, 4-(4-Nitrobenzyl)morpholine , presents a specific chemoselective challenge: the presence of a benzylic C–N bond. Aggressive reduction conditions can lead to the hydrogenolysis (cleavage) of the morpholine ring from the benzyl position. Therefore, selecting a method that exclusively reduces the nitro group while preserving the benzylic amine is paramount.

MethodSelection Start 4-(4-Nitrobenzyl)morpholine (Starting Material) Decision High-Pressure H2 Setup Available? Start->Decision PdC Method A: Pd/C Hydrogenation (Clean, high atom economy) Decision->PdC Yes FeNH4Cl Method B: Fe/NH4Cl Reduction (Benchtop safe, chemoselective) Decision->FeNH4Cl No

Logical decision tree for selecting the optimal nitro reduction methodology.

Comparative Analysis of Reduction Methodologies

To assist in workflow selection, the quantitative and operational parameters of both methodologies are summarized below.

ParameterMethod A: Pd/C Catalytic HydrogenationMethod B: Fe/NH₄Cl Reduction
Primary Reagents 5-10% Pd/C, H₂ gasIron powder, NH₄Cl
Solvent System Methanol or EthanolEthanol/Water (3:1 v/v)
Reaction Temperature Room Temperature (20-25 °C)Reflux (60-80 °C)
Reaction Time 2 - 4 hours2 - 3 hours
Benzylic Cleavage Risk Low to Moderate (Pressure dependent)None (Highly chemoselective)
Workup Complexity Low (Ambient filtration)Moderate (Hot filtration required)
Scalability High (Requires specialized reactors)High (Standard glass reactors)[3]

Protocol A: Catalytic Hydrogenation (Pd/C)

Catalytic hydrogenation is the cleanest method for nitro reduction, boasting exceptional atom economy. By keeping the hydrogen pressure low (1 atm via balloon), we mitigate the risk of benzylic C–N bond hydrogenolysis.

Step-by-Step Methodology
  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 10% Pd/C (10 wt% relative to the substrate).

    • Causality: Dry Pd/C is highly pyrophoric. Introducing it to the flask first and wetting it with a small amount of solvent under inert gas prevents ignition when the nitro compound is added.

  • Substrate Addition: Dissolve 4-(4-Nitrobenzyl)morpholine (1.0 equiv) in anhydrous Methanol (0.1 M concentration) and transfer it to the reaction flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with Nitrogen (3x). Follow this by evacuating and backfilling with Hydrogen gas (3x) using a double-ribbed balloon.

    • Causality: Strict removal of oxygen is critical to prevent premature catalyst deactivation and to eliminate explosive hazards associated with H₂/O₂ mixtures.

  • Reaction Execution: Stir the suspension vigorously at room temperature.

    • Self-Validation: Monitor the physical uptake of hydrogen; the balloon will slowly deflate as H₂ is consumed. The reaction is complete when deflation ceases (typically 2-4 hours). Validate via TLC (DCM:MeOH 95:5); the UV-active yellow starting material will disappear, replaced by a ninhydrin-positive spot corresponding to the amine.

  • Workup & Isolation: Purge the flask with Nitrogen. Filter the crude mixture through a tightly packed pad of Celite, washing generously with Methanol.

    • Causality: Celite safely traps the fine palladium particles, preventing them from leaching into the final product or igniting upon exposure to air. Concentrate the filtrate under reduced pressure to yield the pure 4-(4-Aminobenzyl)morpholine.

Protocol B: Chemoselective Iron-Ammonium Chloride Reduction

For laboratories lacking high-pressure hydrogenation infrastructure, the Béchamp-style reduction using Iron and Ammonium Chloride is an exceptional alternative. Operating in a neutral medium, this method provides absolute chemoselectivity, ensuring the benzylic morpholine group remains completely intact[4].

FeWorkflow N1 Nitroarene + Fe/NH4Cl N2 Single Electron Transfer (SET) N1->N2 N3 Protonation (Neutral pH) N2->N3 N4 Amine Formation (+ Fe Oxides) N3->N4 N5 Hot Filtration (Celite Pad) N4->N5

Mechanistic workflow and isolation steps for the Fe/NH4Cl mediated reduction.

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-Nitrobenzyl)morpholine (1.0 equiv) in an Ethanol/Water mixture (3:1 v/v) to achieve a 0.2 M concentration.

  • Activation: Add Ammonium Chloride (NH₄Cl, 3.0-4.0 equiv) to the solution.

    • Causality: Unlike harsh acidic reductions (e.g., SnCl₂/HCl), NH₄Cl acts as a mild proton source. It maintains a neutral pH while continuously activating the iron surface by disrupting the passive iron oxide layer, facilitating efficient electron transfer[4].

  • Reduction Initiation: Heat the mixture to 60 °C. Add Iron powder (325 mesh, 5.0 equiv) portion-wise over 15 minutes.

    • Causality: The single-electron transfer (SET) from the iron surface to the nitro group is highly exothermic. Portion-wise addition controls the heat release, preventing solvent bumping and thermal runaway.

  • Reaction Execution: Elevate the temperature to reflux (approx. 80 °C) and stir vigorously for 2-3 hours.

    • Self-Validation: The reaction acts as its own visual indicator. The mixture will transition from a grey suspension to a thick, dark-brown/black sludge (iron oxides). LCMS analysis will confirm a mass shift from the nitro precursor (m/z 223) to the amine product (m/z 193).

  • Workup & Isolation: While the mixture is still hot, filter it rapidly through a pad of Celite.

    • Causality: Hot filtration is critical. If the mixture cools, the newly formed amine may co-precipitate and become trapped within the iron oxide sludge, drastically reducing the yield[3].

  • Purification: Wash the Celite cake with hot Ethanol. Concentrate the combined filtrates to remove the organic solvent. Extract the remaining aqueous phase with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the target amine.

Downstream Quality Control (QC)

To verify the structural integrity of 4-(4-Aminobenzyl)morpholine, perform the following analytical checks:

  • ¹H NMR (CDCl₃): Confirm the disappearance of the downfield nitro-adjacent aromatic protons (typically ~8.2 ppm). The aromatic protons of the newly formed aniline will shift upfield, appearing as two doublets between 6.5 and 7.1 ppm. Look for a broad singlet integrating to 2H around 3.6 ppm, corresponding to the primary amine (-NH₂).

  • LCMS: Verify the presence of the [M+H]⁺ peak at m/z 193.1.

Sources

Application

Application Note: 4-(4-Nitrobenzyl)morpholine HCl as a Key Intermediate in Targeted Therapeutics and Kinase Inhibitor Development

Executive Summary In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is as critical as maximizing its target affinity. 4-(4-Nitrobenzyl)mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is as critical as maximizing its target affinity. 4-(4-Nitrobenzyl)morpholine HCl (CAS 90754-91-9) and its free base counterpart (CAS 6425-46-3) serve as foundational building blocks for introducing the morpholino-benzyl motif into complex active pharmaceutical ingredients (APIs).

This application note provides drug development professionals with a comprehensive guide to utilizing this intermediate. We detail the mechanistic rationale for incorporating morpholine groups into kinase inhibitors, provide self-validating synthetic protocols for its preparation and downstream reduction, and present the physicochemical data that justify its widespread use in oncology pipelines.

Mechanistic Rationale: The Role of the Morpholino-Benzyl Motif

The morpholine ring is a privileged structure in drug design, frequently employed as a water-solubilizing group [1]. When appended to a hydrophobic kinase hinge-binding scaffold (such as a pyrazolopyrimidine or quinazoline), the morpholino-benzyl group serves a dual purpose:

  • Physicochemical Optimization: The oxygen atom in the morpholine ring acts as a hydrogen-bond acceptor, while the basic nitrogen (pKa ~8.3) ensures the molecule is partially protonated at physiological pH. This significantly enhances aqueous solubility and oral bioavailability without excessively increasing the polar surface area (PSA) to the point of hindering membrane permeability.

  • Targeting the Solvent-Exposed Region: X-ray crystallographic studies of kinase-inhibitor complexes reveal that while the core heterocycle anchors to the ATP-binding hinge region, the morpholino-benzyl appendage typically projects outward into the solvent-exposed extended loop (or solvent-front region) [2]. This trajectory allows the bulky morpholine group to be accommodated without causing steric clashes within the highly conserved ATP pocket, thereby improving solubility without sacrificing target affinity [3].

G A Kinase Core Scaffold B Hinge Region Binding A->B Anchors to C Morpholino-benzyl Motif A->C Appended via linker D Solvent-Exposed Region C->D Projects into E Improved Aqueous Solubility C->E Increases polarity F Enhanced Bioavailability E->F Leads to

Structural and physicochemical roles of the morpholino-benzyl motif in kinase inhibitors.

Synthetic Workflows & Experimental Protocols

The conversion of 4-nitrobenzyl chloride to 4-(4-aminobenzyl)morpholine via the 4-(4-Nitrobenzyl)morpholine HCl intermediate is a standard yet critical workflow. The formation of the hydrochloride salt is a deliberate experimental choice: the free base is often a viscous oil or low-melting solid that is difficult to purify and prone to oxidation. The HCl salt provides a highly crystalline, bench-stable powder ideal for long-term storage and precise stoichiometric handling.

G N1 4-Nitrobenzyl chloride + Morpholine N2 Nucleophilic Substitution (SN2) K2CO3, THF, 65°C N1->N2 N3 4-(4-Nitrobenzyl)morpholine (Free Base) N2->N3 Yield >95% N4 HCl Gas in Ether Salt Formation N3->N4 Stabilization N6 Catalytic Hydrogenation Pd/C, H2, EtOH N3->N6 Reduction N5 4-(4-Nitrobenzyl)morpholine HCl (Stable Intermediate) N4->N5 Isolation N7 4-(4-Aminobenzyl)morpholine (Drug Precursor) N6->N7 Yield ~90%

Synthetic workflow from 4-nitrobenzyl chloride to key pharmaceutical precursors.

Protocol 1: Synthesis of 4-(4-Nitrobenzyl)morpholine HCl

Objective: High-yield preparation of the bench-stable intermediate via bimolecular nucleophilic substitution ( SN​2 ).

Reagents:

  • 4-Nitrobenzyl chloride (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate ( K2​CO3​ , 2.0 eq)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • 2M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-nitrobenzyl chloride in anhydrous THF (0.5 M concentration).

    • Causality: THF provides excellent solubility for the starting materials while remaining inert to the nucleophile.

  • Base Addition: Add finely powdered K2​CO3​ to the stirring solution.

    • Causality: K2​CO3​ acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of morpholine, which would otherwise destroy its nucleophilicity and stall the reaction [4].

  • Nucleophile Addition: Add morpholine dropwise at room temperature. Heat the mixture to 65°C and reflux for 4-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.8, UV active) should completely disappear, replaced by a lower-running spot (Rf ~0.3) corresponding to the free base.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organic layers over Na2​SO4​ , and evaporate to yield the crude free base (yellow oil).

  • Salt Formation: Dissolve the crude free base in minimal anhydrous diethyl ether. Slowly add 2M HCl in ether dropwise under vigorous stirring at 0°C.

    • Causality: The anhydrous environment ensures the precipitation of the hydrochloride salt as a pure, white to pale-yellow crystalline solid, leaving lipophilic impurities dissolved in the ether.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum.

Protocol 2: Reduction to 4-(4-Aminobenzyl)morpholine

Objective: Conversion of the nitro group to an aniline derivative for downstream coupling (e.g., amide bond formation or Buchwald-Hartwig amination).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(4-Nitrobenzyl)morpholine (free base or neutralized HCl salt) in absolute ethanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under an inert argon atmosphere.

    • Causality: Catalytic hydrogenation is selected over iron/acid (Béchamp reduction) or tin chloride reductions to avoid heavy metal contamination, which is strictly regulated in pharmaceutical intermediates (ICH Q3D guidelines).

  • Hydrogenation: Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Self-Validation: Monitor via LC-MS. The mass peak should shift from m/z 223 [M+H]+ (nitro) to m/z 193 [M+H]+ (amine).

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely in air, as Pd/C can ignite solvent vapors.

  • Concentration: Evaporate the ethanol to yield 4-(4-Aminobenzyl)morpholine as a highly reactive, pale solid ready for immediate downstream synthesis.

Quantitative Data Presentation

The decision to utilize the morpholino-benzyl motif and to isolate it as an HCl salt is driven by measurable physicochemical advantages. Table 1 summarizes the properties of the intermediates, while Table 2 illustrates the typical ADME impact of appending this group to a drug scaffold.

Table 1: Physicochemical Properties of Morpholino-Benzyl Intermediates

CompoundCAS NumberMolecular WeightPhysical StateStorage StabilityPrimary Application
4-(4-Nitrobenzyl)morpholine 6425-46-3222.24 g/mol Viscous oil / Low-melting solidModerate (protect from light)Direct synthesis, flow chemistry
4-(4-Nitrobenzyl)morpholine HCl 90754-91-9258.70 g/mol Crystalline solidHigh (bench stable)Long-term storage, bulk transport
4-(4-Aminobenzyl)morpholine 42288-26-6192.26 g/mol SolidLow (prone to oxidation)Immediate downstream coupling

Table 2: Typical Impact of the Morpholino-Benzyl Motif on Kinase Inhibitor Scaffolds

ParameterUnsubstituted Core ScaffoldCore + Morpholino-Benzyl MotifPharmacological Benefit
Aqueous Solubility (pH 7.4) < 5 µg/mL> 150 µg/mLEnables oral formulation without complex excipients.
LogD (pH 7.4) 4.5 - 5.5 (Highly lipophilic)2.0 - 3.5 (Optimal range)Balances membrane permeability with reduced unspecific binding.
Target Selectivity Broad-spectrum (Off-target tox)Enhanced (Kinase specific)Exploits unique solvent-front topologies of target kinases.

Conclusion

4-(4-Nitrobenzyl)morpholine HCl is a highly versatile, stable intermediate that provides a direct synthetic route to integrating the morpholino-benzyl solubilizing group into pharmaceutical compounds. By utilizing robust SN​2 substitution followed by controlled salt precipitation and clean catalytic hydrogenation, medicinal chemists can reliably produce the corresponding aniline for downstream coupling. As demonstrated in the development of numerous FDA-approved kinase inhibitors, the strategic placement of this morpholine motif into the solvent-exposed regions of target proteins remains a cornerstone technique for rescuing highly potent but poorly soluble drug candidates.

References

  • Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

  • Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][2]

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][3]

  • Cas 100-14-1, 4-Nitrobenzyl chloride - Chemical Properties and Synthetic Applications. LookChem. Available at:[Link][4]

Sources

Method

Application Notes &amp; Protocols: High-Yield Synthesis of 4-(4-Nitrobenzyl)morpholine Hydrochloride

Abstract This document provides a comprehensive, field-tested protocol for the efficient conversion of the free base 4-(4-Nitrobenzyl)morpholine to its corresponding hydrochloride (HCl) salt. The formation of a hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the efficient conversion of the free base 4-(4-Nitrobenzyl)morpholine to its corresponding hydrochloride (HCl) salt. The formation of a hydrochloride salt is a critical step in drug development and chemical research, often employed to enhance the stability, solubility, and bioavailability of amine-containing compounds. This guide elucidates the underlying chemical principles, details a step-by-step experimental procedure, and offers expert insights into process optimization and validation, tailored for researchers in synthetic chemistry and pharmaceutical development.

Introduction: The Rationale for Salt Formation

In pharmaceutical sciences, the conversion of an active pharmaceutical ingredient (API) from its free base form to a salt form is a common and often necessary strategy. Amine groups, such as the tertiary amine in 4-(4-Nitrobenzyl)morpholine, are basic and can be readily protonated by an acid to form a salt.

Key Advantages of Hydrochloride Salts:

  • Enhanced Aqueous Solubility: The ionic nature of the HCl salt dramatically increases the solubility of the molecule in aqueous media compared to the often poorly soluble free base. This is a critical factor for bioavailability and formulation development.

  • Improved Stability: Salt forms generally exhibit higher melting points and greater crystalline stability, which can protect the compound from degradation due to environmental factors like heat and humidity, thereby extending shelf-life.

  • Simplified Purification: The process of salt formation and subsequent crystallization can serve as an effective final purification step, helping to remove non-basic impurities.

  • Consistent Solid-State Properties: Crystalline salts provide uniformity in properties like particle size and dissolution rate, which are essential for consistent dosing and manufacturing.

The reaction mechanism is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid. The resulting positively charged ammonium species then forms an ionic bond with the chloride anion (Cl⁻).

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)Notes
4-(4-Nitrobenzyl)morpholine>98% PuritySigma-Aldrich, TCIEnsure starting material is pure and dry.
Hydrochloric Acid (2M in Diethyl Ether)AnhydrousAcros OrganicsAnhydrous conditions are crucial to prevent side reactions and ensure high purity. Using a pre-made solution offers better stoichiometric control than bubbling HCl gas.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificUsed as the primary reaction and precipitation solvent due to the low solubility of the resulting salt.
AcetoneACS GradeVWRUsed as a washing solvent to remove residual acid and impurities.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Dropping funnel or syringe pump

  • Büchner funnel and vacuum flask

  • Filter paper

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH indicator strips (optional, for checking wash neutrality)

Detailed Experimental Protocol

This protocol is designed for a 5-gram scale synthesis and can be scaled accordingly. All operations should be performed in a well-ventilated fume hood.

Step 1: Dissolution of the Free Base

  • Weigh 5.0 g of 4-(4-Nitrobenzyl)morpholine and add it to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of anhydrous diethyl ether to the flask.

  • Stir the mixture at room temperature until the solid is completely dissolved. The solution should be clear.

Rationale: Diethyl ether is selected as the solvent because the free base is highly soluble in it, whereas the hydrochloride salt product is poorly soluble. This differential solubility is the cornerstone of the procedure, enabling the product to precipitate directly from the reaction mixture upon formation, which simplifies isolation.

Step 2: Acidification and Salt Formation

  • While vigorously stirring the solution, slowly add a 2M solution of HCl in diethyl ether dropwise using a dropping funnel or syringe. A typical molar equivalent for this reaction is 1.1 eq of HCl relative to the amine.

  • Almost immediately upon the addition of the HCl solution, a white or off-white precipitate of the hydrochloride salt will begin to form.

  • Continue the addition over a period of 15-20 minutes.

  • After the addition is complete, allow the resulting slurry to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

Causality: The slow, dropwise addition of the acid is critical to control the reaction rate and promote the formation of a well-defined crystalline precipitate rather than an amorphous solid, which is easier to filter and dry. Using a slight excess of HCl (1.1 equivalents) ensures full conversion of the basic amine to its salt form.

Step 3: Isolation of the Product

  • Set up a Büchner funnel with a piece of filter paper over a vacuum flask.

  • Pour the slurry from the round-bottom flask into the Büchner funnel and apply a vacuum to collect the solid product.

  • Use a small amount of fresh, cold diethyl ether to rinse the flask and transfer any remaining solid to the funnel.

Step 4: Washing and Purification

  • With the vacuum still applied, wash the collected solid (the filter cake) two times with 20 mL portions of cold acetone.

  • After the final wash, continue to pull a vacuum through the filter cake for 15-20 minutes to remove the bulk of the residual solvent.

Expert Insight: Acetone is an excellent choice for a washing solvent in this case. It is polar enough to wash away excess HCl and other soluble impurities but does not significantly dissolve the desired hydrochloride salt, thus minimizing product loss. Washing until the filtrate is neutral (can be checked with pH paper) is a good practice.

Step 5: Drying the Final Product

  • Carefully transfer the solid from the filter paper to a pre-weighed watch glass or drying dish.

  • Dry the product in a vacuum oven at 40-50°C for 4-6 hours, or until a constant weight is achieved.

  • The final product should be a fine, white to off-white crystalline powder. Calculate the final yield. A typical yield for this procedure is >95%.

Visualization of the Workflow

The following diagram outlines the key stages of the synthesis process.

HCl_Salt_Formation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Free Base in Anhydrous Et₂O B Slow Addition of 2M HCl in Et₂O A->B C Stir for 30 min (Precipitation Occurs) B->C D Vacuum Filtration (Isolate Solid) C->D E Wash with Cold Acetone D->E F Dry Under Vacuum (40-50°C) E->F G Final Product: 4-(4-Nitrobenzyl)morpholine HCl F->G

Caption: Workflow for the synthesis of 4-(4-Nitrobenzyl)morpholine HCl.

Self-Validating System: Quality Control

To ensure the identity and purity of the synthesized salt, the following characterization methods are recommended:

  • Melting Point Analysis: The hydrochloride salt should exhibit a sharp melting point that is significantly higher than that of the free base. A broad melting range would indicate the presence of impurities.

  • FT-IR Spectroscopy: Compare the spectrum of the product to the starting material. Look for the appearance of a broad N-H⁺ stretch in the 2400-2800 cm⁻¹ region, which is characteristic of a tertiary amine salt.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the protons adjacent to the newly protonated nitrogen will show a downfield shift compared to the spectrum of the free base.

  • Solubility Test: A small amount of the product should be readily soluble in water, whereas the starting free base is not. This provides a quick, qualitative confirmation of successful salt formation.

Conclusion

This protocol provides a reliable and high-yield method for the preparation of 4-(4-Nitrobenzyl)morpholine hydrochloride. By understanding the principles behind solvent selection and procedural steps, researchers can confidently apply this method to produce high-purity material suitable for further research and development. Adherence to anhydrous conditions and proper washing techniques are paramount for achieving optimal results.

References

  • Stahl, P.H., & Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

  • Armarego, W.L.F., & Chai, C.L.L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. [Link]

Application

Application Note: Reagents and Protocols for the N-Alkylation of Morpholine with Nitrobenzyl Halides

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Overview N -(nitrobenzyl)morpholines are critical pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Overview

N -(nitrobenzyl)morpholines are critical pharmacophores in medicinal chemistry, frequently serving as precursors to biologically active kinase inhibitors, central nervous system (CNS) agents, and photocleavable linkers. The synthesis of these compounds relies on the N -alkylation of morpholine—a cyclic secondary amine—with nitrobenzyl halides via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1].

The Causality of Reactivity

The success of this reaction hinges on pairing the moderate nucleophilicity of morpholine with the highly electrophilic benzylic carbon of a nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride).

  • Electrophile Activation: The strongly electron-withdrawing nitro ( −NO2​ ) group inductively increases the electrophilicity of the benzylic position, lowering the activation energy barrier for nucleophilic attack[2].

  • Steric Considerations: Because morpholine is a secondary amine, the resulting tertiary amine product is sterically hindered, which naturally minimizes the risk of over-alkylation (quaternization) compared to primary amine substrates.

  • Solvent Dynamics: Polar aprotic solvents (e.g., acetonitrile) are traditionally favored because they do not strongly solvate the nucleophile, thereby raising its ground-state energy and accelerating the SN​2 pathway[3]. Conversely, modern green chemistry protocols utilize aqueous biphasic systems where the hydrophobic effect drives the organic reactants together, drastically reducing reaction times.

Process Visualizations

ReactionPathway Morpholine Morpholine (Nucleophile) Intermediate S_N2 Transition State (Bond Formation) Morpholine->Intermediate Nucleophilic Attack Nitrobenzyl Nitrobenzyl Halide (Electrophile) Nitrobenzyl->Intermediate Leaving Group Departure Base Base (Acid Scavenger) Byproduct Halide Salt (Byproduct) Base->Byproduct Neutralization Product N-(Nitrobenzyl)morpholine (Target) Intermediate->Product Product Formation Intermediate->Byproduct Salt Precipitation

Figure 1: SN2 mechanistic pathway for the N-alkylation of morpholine with nitrobenzyl halides.

ExperimentalWorkflow Step1 1. Reagent Preparation Dissolve Morpholine & Base in Solvent Step2 2. Electrophile Addition Dropwise addition of Nitrobenzyl Halide Step1->Step2 Step3 3. Reaction Incubation Stir at RT or Reflux (Monitor via TLC) Step2->Step3 Step4 4. Aqueous Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Column Chromatography or Recrystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of N-(nitrobenzyl)morpholines.

Reagent Selection & Quantitative Data

Selecting the correct base and solvent system is critical for optimizing yield and minimizing reaction time. The table below summarizes validated conditions for the synthesis of 4-(4-nitrobenzyl)morpholine.

ElectrophileSolvent SystemBaseTempTimeYieldRef
4-Nitrobenzyl bromideAcetonitrile (Anhydrous) K2​CO3​ (2.0 eq)Reflux2-4 h~94%[3]
4-Nitrobenzyl bromide1,4-Dioxane / H2​O 0.5 M NaOH (1.2 eq)RT15 min97%
4-Nitrobenzyl bromideWater NaHCO3​ (1.0 eq)80 °C1 h92%[4]
4-Nitrobenzyl chlorideWater KOH 50 °C3 h98%[5]

Experimental Methodologies

To ensure a self-validating system, both protocols below include built-in visual and analytical checkpoints.

Protocol A: Traditional Anhydrous Method (Acetonitrile / K2​CO3​ )

Best for moisture-sensitive downstream applications or when utilizing less reactive substituted benzyl chlorides.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous acetonitrile to achieve a 0.2 M concentration[3].

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Add 4-nitrobenzyl bromide (1.0 - 1.2 eq) dropwise as a solution in acetonitrile. Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, preventing exothermic spikes and minimizing the formation of quaternary ammonium salts[6].

  • Reaction Incubation: Attach a reflux condenser and heat the mixture to reflux (approx. 80–82 °C).

    • Validation Checkpoint 1: The reaction mixture will become cloudy as insoluble KBr or KCl salts precipitate, visually indicating reaction progress. Monitor via TLC (typically complete in 2-4 hours)[3].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (unreacted K2​CO3​ and halide salts). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash sequentially with deionized water and brine, dry over anhydrous MgSO4​ , and evaporate[3]. Purify via silica gel column chromatography (e.g., 20% EtOAc in hexanes) to yield the pure product.

Protocol B: Rapid Aqueous-Mediated Method (1,4-Dioxane / H2​O / NaOH )

Best for high-throughput synthesis, scale-up, and green chemistry initiatives.

  • Preparation: Charge a round-bottom flask with 4-nitrobenzyl bromide (1.0 eq), morpholine (1.0 eq), and 1,4-dioxane (approx. 5 mL per mmol of substrate).

  • Base Addition: Under vigorous magnetic stirring at room temperature (RT), add 0.5 M aqueous NaOH (1.2 eq) dropwise.

  • Reaction Incubation: Stir the biphasic mixture at RT.

    • Validation Checkpoint 2: The reaction is remarkably fast due to the hydrophobic effect concentrating the reactants. Monitor by TLC every 5 minutes; completion is typically observed within 15 minutes.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Separate the residue by short column chromatography using 20% ethyl acetate in hexane to afford 4-(4-nitrobenzyl)morpholine as a pale yellow crystalline solid.

Analytical Characterization

Successful alkylation is confirmed by the disappearance of the secondary amine N-H stretch in IR spectroscopy and characteristic shifts in 1H NMR (measured in CDCl3​ at 200–400 MHz). The following self-validating data points confirm the structure of 4-(4-nitrobenzyl)morpholine [4]:

  • Melting Point: 75–77 °C (Pale yellow crystalline solid).

  • Morpholine Ring Protons: Triplet at δ 2.44–2.48 ppm (4H, CH2​−N ) and triplet at δ 3.70–3.74 ppm (4H, CH2​−O ). The distinction between these triplets confirms the intact morpholine ring.

  • Benzylic Protons: Singlet at δ 3.58–3.59 ppm (2H, Ar−CH2​−N ). The presence of this singlet confirms the formation of the new C-N bond[4].

  • Aromatic Protons: Doublets at δ 7.51–7.55 ppm (2H, meta to NO2​ ) and δ 8.15–8.19 ppm (2H, ortho to NO2​ ). The extreme downfield shift of the ortho protons exhibits the strong electron-withdrawing nature of the nitro group[4].

References

  • LookChem. "Cas 100-14-1, 4-Nitrobenzyl chloride". LookChem. URL:[Link]

  • ResearchGate. "Aqueous-Mediated N-Alkylation of Amines". ResearchGate. URL:[Link]

  • NIScPR. "A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium". NIScPR. URL:[Link]

Sources

Method

Scalable synthesis methods for 4-(4-Nitrobenzyl)morpholine hydrochloride

Title: Scalable Synthesis and Salt Formation Protocol for 4-(4-Nitrobenzyl)morpholine Hydrochloride Executive Summary: 4-(4-Nitrobenzyl)morpholine is a critical synthetic intermediate utilized in the development of compl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scalable Synthesis and Salt Formation Protocol for 4-(4-Nitrobenzyl)morpholine Hydrochloride

Executive Summary: 4-(4-Nitrobenzyl)morpholine is a critical synthetic intermediate utilized in the development of complex organic architectures, including unsymmetrically substituted diaza-crown ethers[1], antiprotozoal agents, and antibacterial benzimidazole derivatives[2]. While traditional syntheses rely on volatile organic solvents, this application note details a highly scalable, "green chemistry" approach utilizing an aqueous nucleophilic substitution (SN2) reaction, followed by an anhydrous hydrochloride salt formation[3]. This protocol ensures high atom economy, minimizes hazardous waste, and yields a highly pure, stable crystalline product suitable for downstream pharmaceutical applications.

Mechanistic Rationale & Causality: The synthesis is divided into two distinct chemical transformations, each designed to be a self-validating system:

  • Aqueous SN2 Benzylation: The reaction between 4-nitrobenzyl chloride and morpholine is a classic SN2 substitution. Morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon. The key to scalability and environmental sustainability in this protocol is the use of water as the primary solvent and potassium hydroxide (KOH) as the base[3].

    • Causality of Base Selection: During the substitution, one equivalent of hydrochloric acid (HCl) is generated. If un-neutralized, this acid would protonate the remaining morpholine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. KOH acts as an acid scavenger, driving the reaction to >98% yield while allowing for a near-equimolar ratio of the amine[1].

    • Causality of Solvent Selection: The biphasic aqueous system is self-validating; as the hydrophobic 4-(4-nitrobenzyl)morpholine free base forms, it separates from the aqueous layer as an oil, naturally preventing over-alkylation and simplifying downstream extraction.

  • Anhydrous Hydrochloride Salt Formation: The free base of 4-(4-nitrobenzyl)morpholine is an oily or low-melting solid, making precise molar weighing and long-term storage difficult due to potential oxidative degradation.

    • Causality of Salt Conversion: Reacting the free base with anhydrous HCl (e.g., 4M HCl in dioxane) in a moderately polar solvent (ethyl acetate) forces the immediate precipitation of the hydrochloride salt. The massive solubility differential between the free base (soluble in EtOAc) and the HCl salt (insoluble in EtOAc) serves as a self-purifying crystallization step, leaving unreacted starting materials and organic impurities in the mother liquor.

Quantitative Data & Reaction Parameters:

Table 1: Reagent Stoichiometry and Physical Properties

Reagent / ProductRoleMW ( g/mol )EquivalentsAmount (Scale)
4-Nitrobenzyl chlorideElectrophile171.581.0 eq17.16 g (100 mmol)
MorpholineNucleophile87.121.2 eq10.45 g (120 mmol)
Potassium Hydroxide (KOH)Acid Scavenger56.111.5 eq8.42 g (150 mmol)
Water (Distilled)Green Solvent18.02N/A100 mL
4M HCl in DioxaneProton Source36.461.1 eq27.5 mL (110 mmol)
4-(4-Nitrobenzyl)morpholine HCl Final Product 258.74 Theoretical 25.87 g

Table 2: Optimized Reaction Conditions

ParameterConditionRationale
Temperature (SN2)50 °CProvides sufficient kinetic energy for SN2 without inducing hydrolysis of the benzyl chloride[3].
Reaction Time3 HoursEnsures >98% conversion based on TLC/HPLC monitoring[1].
Crystallization Temp0 °C to 5 °CMaximizes the thermodynamic precipitation of the HCl salt, improving isolated yield.

Experimental Workflows (Step-by-Step Protocol):

Phase 1: Aqueous Synthesis of the Free Base

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 100 mL of distilled water to the flask, followed by 8.42 g of Potassium Hydroxide (KOH, 150 mmol). Stir until completely dissolved (exothermic).

  • Allow the solution to cool to room temperature, then add 17.16 g of 4-Nitrobenzyl chloride (100 mmol). The mixture will be heterogeneous.

  • Dropwise add 10.45 g of Morpholine (120 mmol) over 10 minutes to prevent localized heating.

  • Heat the reaction mixture to 50 °C using an oil bath or heating mantle. Stir vigorously for exactly 3 hours. Self-Validation: The reaction progress can be visually confirmed as the solid 4-nitrobenzyl chloride melts/dissolves and is replaced by a yellowish oily layer of the product[3].

Phase 2: Liquid-Liquid Extraction and Isolation

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a 500 mL separatory funnel. Add 150 mL of Ethyl Acetate (EtOAc).

  • Shake vigorously and vent. Allow the phases to separate.

  • Drain the lower aqueous phase (contains KCl and excess KOH) and discard.

  • Wash the upper organic phase (contains the free base) with 100 mL of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous Magnesium Sulfate (MgSO4) for 15 minutes.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude 4-(4-nitrobenzyl)morpholine as a yellow-orange oil.

Phase 3: Anhydrous Hydrochloride Salt Crystallization

  • Dissolve the crude free base oil in 100 mL of dry Ethyl Acetate.

  • Transfer the solution to an ice bath and cool to 0–5 °C.

  • Under continuous stirring, slowly add 27.5 mL of 4M HCl in Dioxane (110 mmol) dropwise. Causality: A thick, white-to-pale-yellow precipitate will form immediately. Anhydrous HCl is critical; using aqueous HCl would introduce water, dissolving the salt and drastically reducing the yield.

  • Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.

  • Filter the precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with 50 mL of cold, dry Diethyl Ether to remove any residual dioxane or unreacted morpholine hydrochloride.

  • Dry the solid under high vacuum at 40 °C for 4 hours to yield pure 4-(4-Nitrobenzyl)morpholine hydrochloride.

Process Visualization:

Figure 1: Mechanistic workflow for the green synthesis and salt formation of 4-(4-Nitrobenzyl)morpholine.

Figure 2: Logical decision tree for the scalable extraction and crystallization process.

References:

  • LookChem. "4-Nitrobenzyl chloride - Basic Information and Synthesis Conditions." LookChem Database. Available at:[Link]

  • Google Patents. "CN103483292A - Green preparation method of amine derivatives." Google Patents Database. Available at:

  • Kazimierczuk, Z., et al. "Synthesis, antiprotozoal and antibacterial activity of nitro- and halogeno-substituted benzimidazole derivatives." Acta Biochimica Polonica, 2002. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted Morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in organic synthesis: the removal of unreacted morpholine from crud...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in organic synthesis: the removal of unreacted morpholine from crude reaction mixtures.

Morpholine ( bp 128.9 °C) is a ubiquitous secondary amine widely used as a base, solvent, or nucleophile[1]. However, its dual ether-amine functionality renders it highly polar, completely miscible with water, and prone to forming stubborn azeotropes[2]. Standard rotary evaporation often fails to remove it completely, leading to downstream catalytic poisoning or assay interference. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-purity product isolation.

Part 1: Troubleshooting FAQs

Q1: I have tried evaporating my reaction mixture at 60 °C under high vacuum, but NMR still shows 10-15 mol% morpholine. Why is it resisting evaporation, and how do I remove it? A1: Morpholine forms strong intermolecular hydrogen-bonded networks and azeotropes with water and various organic solvents, which significantly suppresses its volatility[2]. To break this thermodynamic barrier, you must employ azeotropic distillation (often called "solvent chasing"). By repeatedly adding a non-polar solvent like toluene to the crude mixture and concentrating it under reduced pressure, you alter the vapor-liquid equilibrium[3].

  • The Causality: The thermodynamic penalty of breaking morpholine-product hydrogen bonds is overcome by the favorable formation of the lower-boiling morpholine-toluene binary system. Toluene acts as an entrainer, physically sweeping the morpholine into the vapor phase.

Q2: My target compound is highly acid-sensitive (e.g., contains a Boc group or acetal). I cannot use the standard 1M HCl aqueous wash. What is the most efficient alternative? A2: For acid-sensitive products, Polymer-Supported Scavengers are the gold standard[4]. Specifically, Polymer-Supported Isocyanate (PS-NCO) resins can covalently sequester the unreacted secondary amine without altering the pH of your mixture.

  • The Causality: The highly nucleophilic secondary amine of morpholine reacts rapidly with the electrophilic isocyanate groups tethered to the resin, forming a stable, resin-bound urea[4]. Because the reagent is macroscopic (cross-linked polystyrene), the morpholine is physically removed from the liquid phase via simple filtration. This completely bypasses aqueous workup and prevents acid-catalyzed degradation of your product.

Q3: Both my product and morpholine are highly water-soluble. Liquid-liquid extraction with EtOAc/Water just leaves my product in the aqueous layer. How do I partition them? A3: You must manipulate the ionic strength and pH simultaneously. First, ensure the aqueous layer is highly basic (pH > 10) using Na2​CO3​ or NaOH to keep morpholine unprotonated. Then, heavily saturate the aqueous layer with NaCl ("salting out")[3]. Extract with a more polar organic solvent like 2-MeTHF or a mixture of CHCl3​ /Isopropanol (3:1, v/v). If this fails, abandon extraction and utilize antisolvent crystallization [5].

  • The Causality: Salting out decreases the dielectric constant of the aqueous phase, forcing polar organic molecules into the organic layer. Alternatively, crystallization leverages the complete solubility of morpholine in cold non-polar solvents (like methylcyclohexane) while your target product selectively precipitates out of the matrix[5].

Part 2: Quantitative Method Comparison

To select the most appropriate method, compare the quantitative parameters of each morpholine removal strategy below.

Removal StrategyMechanism of ActionTypical Residual MorpholineProcessing TimeOptimal ScaleReagent Cost
Azeotropic Distillation Vapor-liquid equilibrium shift1.0 - 5.0 mol%1 - 2 hours> 100 gLow
PS-NCO Scavenging Covalent sequestration< 0.1 mol%4 - 16 hours< 5 gHigh
Aqueous Acid Wash Protonation & phase partitioning< 0.5 mol%1 hour> 100 gLow
Antisolvent Crystallization Differential solubility0% (Theoretical)4 - 24 hours> 10 gLow

Part 3: Experimental Protocols

Every protocol described here is designed as a self-validating system . Do not proceed to the next step without confirming the success of the previous one via the listed analytical checks.

Protocol A: Azeotropic Removal (Solvent Chasing)

Best for: Thermally stable, non-polar to moderately polar products.

  • Concentration: Transfer the crude reaction mixture to a round-bottom flask and concentrate via rotary evaporation (40 °C, 20 mmHg) to remove the primary reaction solvent.

  • Entrainer Addition: Add 10 volumes (relative to crude mass) of anhydrous toluene to the flask.

  • Azeotropic Evaporation: Evaporate the mixture at 50 °C under reduced pressure until a thick oil or solid remains.

  • Validation: Take a crude 1H NMR aliquot. Check the integration of the morpholine peaks ( δ ~3.65 ppm and ~2.85 ppm in CDCl3​ ).

  • Iteration: If morpholine > 2 mol%, repeat steps 2-3 up to three times.

Protocol B: Polymer-Supported Scavenging (PS-NCO)

Best for: Acid-sensitive products, small-scale parallel synthesis (< 5g).

  • Quantification: Calculate the maximum theoretical amount of unreacted morpholine remaining in your mixture (e.g., 1.5 mmol).

  • Resin Calculation: Check the manufacturer's loading capacity for your PS-Isocyanate resin (typically 1.0 - 1.5 mmol/g)[4]. Calculate the mass required to provide a 2.5x molar excess of isocyanate groups to morpholine.

  • Swelling: Dissolve your crude mixture in an anhydrous, resin-swelling solvent (DCM or THF, 10 mL/g of resin). Add the calculated PS-NCO resin.

  • Agitation: Shake or gently stir the suspension at room temperature for 4 to 16 hours. Note: Do not use a magnetic stir bar at high speeds, as it will mechanically shear the polystyrene beads and clog your filters.

  • Validation: Spot the supernatant on a TLC plate and stain with Ninhydrin. The absence of a colored spot indicates complete morpholine consumption.

  • Isolation: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake with 3 column volumes of DCM. Concentrate the filtrate to yield the pure product.

Protocol C: Antisolvent Crystallization

Best for: Highly polar, water-soluble products that resist extraction.

  • Solvent Substitution: Concentrate the crude mixture to a minimal volume. Dissolve the residue in a minimal amount of a solubilizing solvent (e.g., EtOAc or minimal DCM).

  • Antisolvent Addition: Dropwise, add a non-polar antisolvent in which morpholine is highly soluble but your product is not (e.g., methylcyclohexane or heptane)[5].

  • Aging: Stir the turbid mixture at room temperature for 1 hour, then cool to 4 °C for 12 hours to maximize crystal yield.

  • Validation: Filter the crystals and wash with cold antisolvent. Analyze the mother liquor via GC-MS or LC-MS to confirm the morpholine has been completely partitioned away from the solid product[5].

Part 4: Decision Workflow Visualization

Use the following logical workflow to determine the safest and most efficient morpholine removal strategy for your specific chemical system.

G Start Crude Mixture Contains Morpholine Q1 Is the product acid-stable? Start->Q1 Q2 Is the product highly polar/water-soluble? Q1->Q2 Yes Q3 Is the scale preparative (<5g)? Q1->Q3 No AcidWash Aqueous Acid Wash (1M HCl or Citric Acid) Q2->AcidWash No Azeotrope Azeotropic Distillation (Toluene Chaser) Q2->Azeotrope Yes (Oil/Liquid) Crystallization Antisolvent Crystallization Q2->Crystallization Yes (Solid) Scavenger Polymer-Supported Scavenger (PS-NCO) Q3->Scavenger Yes Q3->Crystallization No (Large Scale)

Workflow for selecting the optimal morpholine removal strategy based on product properties.

References

  • Polymer-Supported Quenching Reagents for Parallel Purification Journal of the American Chemical Society - ACS Publications[Link]

  • Method for producing 4-(piperidin-4-yl)morpholine (WO2017213245A1)
  • Morpholine - Processing Agricultural Marketing Service (AMS) - USDA[Link]

Sources

Optimization

Morpholine N-Alkylation: Technical Support &amp; Optimization Center

Welcome to the Technical Support & Optimization Center. As a Senior Application Scientist, I have structured this guide to help you troubleshoot, optimize, and scale your morpholine N-alkylation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center. As a Senior Application Scientist, I have structured this guide to help you troubleshoot, optimize, and scale your morpholine N-alkylation workflows.

Morpholine is a privileged secondary amine scaffold in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates. Notably, N-alkylated morpholine derivatives are heavily investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical target in oncology[1]. Optimizing the reaction time for these syntheses requires a deep understanding of nucleophilicity, leaving group dynamics, and dielectric heating.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine Derivatives) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Morpholine N-Alkylated Morpholine Inhibitors Morpholine->PI3K Inhibits

Fig 1: PI3K/Akt signaling pathway illustrating the inhibitory action of morpholine derivatives.

Reaction Time Optimization: Quantitative Parameters

To reduce reaction times from days to hours (or minutes), you must manipulate the thermodynamic and kinetic levers of the SN2 pathway. The table below summarizes the causality behind key optimization parameters.

ParameterStandard ConditionOptimized ConditionMechanistic Causality & Rationale
Solvent Ethanol or THFAcetonitrile (MeCN) or DMF Polar aprotic solvents lack hydrogen-bonding protons, leaving the morpholine nucleophile unsolvated and highly reactive[2].
Base K₂CO₃ (Heterogeneous)Cs₂CO₃ or DIPEA Cs₂CO₃ exhibits the "cesium effect," providing higher solubility and generating a more reactive "naked" amine intermediate[2].
Leaving Group Alkyl Chloride (R-Cl)Add 0.1 eq KI (Finkelstein) The strong C-Cl bond slows the reaction. Adding KI facilitates an in situ Finkelstein reaction, converting R-Cl to the highly reactive R-I[3].
Heating Conventional Oil BathMicrowave (MAOS) Dielectric heating directly interacts with polar molecules, causing instantaneous internal temperature elevation, cutting times to <30 mins[4].

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure the chemistry is proceeding as designed.

Protocol A: Finkelstein-Accelerated Bench-Scale N-Alkylation

Best for: Alkyl chlorides/bromides that exhibit sluggish reactivity under standard conditions.

  • Preparation: In an oven-dried round-bottom flask, dissolve morpholine (1.0 eq) in anhydrous Acetonitrile (0.5 M concentration).

  • Base & Catalyst Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq) and Potassium Iodide (KI, 0.1 eq) to the stirring solution[3].

    • Causality: KI acts as a nucleophilic catalyst. The iodide ion displaces the chloride/bromide on the electrophile, creating a transient alkyl iodide that morpholine rapidly attacks.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heating & Validation: Attach a reflux condenser and heat to 82°C.

    • Self-Validation Check (2 Hours): Spot the reaction mixture on a silica TLC plate alongside the starting morpholine. Stain with Ninhydrin. A successful reaction is validated by the disappearance of the secondary amine spot (turns dark purple/pink) and the appearance of a new, higher Rf spot (tertiary amine, ninhydrin negative or faint yellow).

  • Workup: Once LC-MS confirms >95% conversion, cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃, KCl, KI), washing the cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)

Best for: Extremely sterically hindered electrophiles or when rapid library generation is required.

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine morpholine (1.0 eq), alkyl halide (1.1 eq), and Cs₂CO₃ (1.5 eq)[5].

  • Solvent Selection: Add N,N-Dimethylformamide (DMF) to achieve a 1.0 M concentration.

    • Causality: DMF has a high dielectric constant, making it an excellent microwave absorber. It rapidly converts microwave radiation into thermal energy[6].

  • Irradiation: Seal the vial with a crimp cap. Irradiate at 120°C for 15 minutes with a maximum power setting of 150 W.

    • Self-Validation Check: Monitor the pressure curve on the microwave synthesizer. A stable pressure plateau indicates controlled heating, whereas rapid spiking suggests solvent degradation or exothermic decomposition.

  • Workup: Quench with water to dissolve the cesium salts and extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Troubleshooting Workflow & FAQs

Optimization_Workflow Start Reaction < 50% Conversion at 12h CheckLG Check Leaving Group Start->CheckLG IsChloride Is it an Alkyl Chloride/Bromide? CheckLG->IsChloride AddKI Add 0.1 eq KI (Finkelstein) IsChloride->AddKI Yes CheckBase Check Base Solubility IsChloride->CheckBase No (Iodide/Triflate) AddKI->CheckBase ChangeBase Switch K₂CO₃ to Cs₂CO₃ or DIPEA CheckBase->ChangeBase Insoluble in MeCN/DMF CheckHeating Evaluate Heating Method CheckBase->CheckHeating Soluble ChangeBase->CheckHeating Microwave Switch to Microwave (100-150°C, 15 min) CheckHeating->Microwave Conventional is too slow Success Complete Conversion Microwave->Success

Fig 2: Logical workflow for troubleshooting and optimizing slow N-alkylation reactions.

Frequently Asked Questions

Q1: My reaction with an alkyl chloride is stalling at 30% conversion after 24 hours. How can I drive it to completion? A: Alkyl chlorides are notoriously poor electrophiles for SN2 reactions due to the high bond dissociation energy of the C-Cl bond. To optimize the reaction time without changing the starting material, add 0.1 to 0.2 equivalents of Potassium Iodide (KI). This triggers a catalytic Finkelstein reaction, continuously converting the unreactive alkyl chloride into a highly reactive alkyl iodide in situ, which morpholine can easily attack[3].

Q2: I am observing the formation of a quaternary ammonium salt (over-alkylation). How do I prevent this? A: Over-alkylation occurs because the newly formed tertiary amine product is often more nucleophilic than the secondary amine starting material. If you are using an excess of the alkylating agent, the tertiary amine will react further to form a quaternary salt. Solution: Invert your stoichiometry. Use a slight excess of morpholine (1.2–1.5 eq) relative to the alkyl halide. Alternatively, abandon the SN2 approach and utilize reductive amination (reacting morpholine with an aldehyde/ketone and NaBH(OAc)₃), which strictly prevents over-alkylation[3].

Q3: Why does switching from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃) drastically reduce my reaction time? A: This is due to the "cesium effect." K₂CO₃ is largely insoluble in organic solvents like DMF or MeCN, making the deprotonation of the amine a slow, heterogeneous surface-level process. The larger atomic radius of the cesium ion increases the solubility of the carbonate base in organic solvents and creates a looser ion pair with the deprotonated amine. This leaves the morpholine nitrogen "naked" and highly nucleophilic, significantly accelerating the reaction[2].

Q4: How exactly does Microwave-Assisted Organic Synthesis (MAOS) reduce my reaction from 12 hours to 15 minutes? A: Conventional oil baths rely on conductive heating, which is slow and creates temperature gradients. MAOS relies on dielectric heating. Microwaves directly interact with the dipoles of your polar solvent (e.g., DMF) and the ionic intermediates in your reaction mixture. This causes the molecules to rapidly align and realign with the oscillating electromagnetic field, generating intense, uniform internal friction and heat in less than a nanosecond[4][6].

References

  • ResearchGate. "Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a." [Link]

  • PMC - NIH. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." [Link]

  • MDPI. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[Link]

  • PMC - NIH. "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nitrobenzyl Morpholine Synthesis

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of nitrobenzyl morpholine derivatives. These compounds are critical intermediates in the development of anticancer agents and advanced thera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Guide for the synthesis of nitrobenzyl morpholine derivatives. These compounds are critical intermediates in the development of anticancer agents and advanced therapeutics. This guide provides drug development professionals and synthetic chemists with field-proven strategies to minimize side reactions across the two primary synthetic pathways: Nucleophilic Substitution (SN2) and Reductive Amination .

Diagnostic Workflow

Before diving into specific protocols, use the decision tree below to diagnose the root cause of your side reactions based on your chosen synthetic route.

Troubleshooting Start Target: Nitrobenzyl Morpholine Select Synthetic Route RouteA Route A: SN2 Substitution (Nitrobenzyl Halide + Morpholine) Start->RouteA RouteB Route B: Reductive Amination (Nitrobenzaldehyde + Morpholine) Start->RouteB IssueA1 Issue: Benzyl Alcohol (Hydrolysis Side-Reaction) RouteA->IssueA1 IssueA2 Issue: Bis-alkylation (Quaternary Salt) RouteA->IssueA2 IssueB1 Issue: Nitro Reduction (Aniline Formation) RouteB->IssueB1 IssueB2 Issue: Aldehyde Reduction (Premature Hydride Attack) RouteB->IssueB2 FixA1 Fix: Use anhydrous K2CO3 or mild aqueous NaOH IssueA1->FixA1 FixA2 Fix: 1.2+ eq Morpholine Slow addition at 0°C IssueA2->FixA2 FixB1 Fix: Use NaBH(OAc)3 Avoid Pd/C + H2 IssueB1->FixB1 FixB2 Fix: Pre-form imine for 2h before adding reductant IssueB2->FixB2

Figure 1: Decision tree for troubleshooting side reactions in nitrobenzyl morpholine synthesis.

Route A: Nucleophilic Substitution (SN2)

Reactants: 4-Nitrobenzyl bromide + Morpholine

The direct alkylation of morpholine is a rapid, high-yielding route. However, the strongly electron-withdrawing nitro group activates the benzylic position, making it highly susceptible to competing nucleophilic attacks.

Frequently Asked Questions (FAQs)

Q: I am observing significant formation of 4-nitrobenzyl alcohol instead of the desired morpholine adduct. What is causing this hydrolysis? A: Hydrolysis of the benzylic halide is a competing SN2/SN1 pathway when strong aqueous bases are used at elevated temperatures. The nitro group increases the electrophilicity of the benzylic carbon, making it highly susceptible to attack by hydroxide ions. Solution: Switch to a carefully controlled biphasic system (e.g., 1,4-dioxane with 0.5 M NaOH at room temperature), or use an anhydrous solvent system (e.g., acetonitrile) with a mild inorganic base such as potassium carbonate (K2CO3).

Q: My LC-MS shows a high molecular weight impurity indicating a quaternary ammonium salt. How do I prevent over-alkylation? A: Morpholine is a secondary amine, so its reaction with nitrobenzyl bromide yields a tertiary amine. Tertiary amines can react with another equivalent of the alkyl halide to form a quaternary ammonium salt, especially if the alkyl halide is locally in excess. Solution: Ensure morpholine is in stoichiometric excess (1.2 equivalents). Implement a slow, dropwise addition of the nitrobenzyl bromide to the morpholine solution to ensure the amine is always in excess during the critical initial reaction phase.

Quantitative Data: SN2 Condition Optimization

Table 1: Effect of Reaction Conditions on SN2 Product Distribution

Solvent SystemBase (Eq)Morpholine (Eq)TempPrimary Product YieldMajor Side Reaction
1,4-Dioxane / H2ONaOH (1.2)1.025 °C97%None (Optimal)
Water (Neat)NaOH (2.0)1.060 °C< 40%Hydrolysis (Benzyl alcohol)
THF (Anhydrous)None0.525 °C< 30%Quaternization (Over-alkylation)
Protocol 1: Self-Validating SN2 Synthesis of 4-(4-Nitrobenzyl)morpholine
  • Preparation & Safety: In a well-ventilated fume hood, dissolve 4-nitrobenzyl bromide (1.0 eq) in 1,4-dioxane.

    • Causality: 4-nitrobenzyl bromide is a severe lachrymator and alkylating agent[1]. Dioxane provides complete solubility for the halide and is miscible with aqueous base, facilitating a homogenous biphasic interface that accelerates the reaction.

  • Amine Addition: Add morpholine (1.0 - 1.2 eq) to the stirring solution.

    • Causality: Morpholine's secondary amine nature and cyclic steric profile naturally resist over-alkylation compared to primary amines, provided it is not the limiting reagent.

  • Base Addition: Add 0.5 M aqueous NaOH (1.2 eq) dropwise at room temperature.

    • Causality: The base neutralizes the hydrobromide salt formed during the SN2 attack, keeping morpholine in its active, nucleophilic free-base form without requiring a massive excess of the amine.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (20% EtOAc in Hexane). The strongly UV-active starting material (Rf ~0.8) will rapidly disappear. The reaction is complete when a lower-running product spot (Rf ~0.3) appears, which stains bright orange with Dragendorff's reagent (confirming the presence of a tertiary amine). This typically occurs within 15 minutes.

  • Workup: Extract the mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the product as a pale yellow crystalline solid (mp 75-77°C).

Route B: Reductive Amination

Reactants: 4-Nitrobenzaldehyde + Morpholine

Reductive amination avoids the use of highly lachrymatory and genotoxic nitrobenzyl halides. The primary challenge lies in chemoselectivity—reducing the iminium intermediate without reducing the sensitive nitro group or the starting aldehyde.

Frequently Asked Questions (FAQs)

Q: When performing reductive amination, I am seeing reduction of the nitro group to an aniline. How can I preserve the nitro group? A: The nitro group is highly susceptible to reduction. If you are using catalytic hydrogenation (e.g., Pd/C with H2), the nitro group will readily reduce to an amino group, yielding dialkylaminomethylanilines[2]. Solution: Abandon catalytic hydrogenation. Use mild, chemoselective hydride reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3)[3].

Q: I am getting a large amount of 4-nitrobenzyl alcohol instead of the amine. Why is the aldehyde being reduced before the imine forms? A: This occurs when the reducing agent (like NaBH4) reduces the starting carbonyl faster than the morpholine can condense with it to form the iminium intermediate[3]. Solution: Perform a two-step "one-pot" procedure. Allow the aldehyde and morpholine to stir for 1–2 hours to pre-form the imine before adding the reductant.

Quantitative Data: Reductive Amination Chemoselectivity

Table 2: Reducing Agent Compatibility for Nitro-Containing Substrates

Reducing AgentImine Reduction RateAldehyde ReductionNitro Group ReductionRecommendation
NaBH(OAc)3 Fast (at pH 4-5)NegligibleNoneExcellent (Preferred)
NaBH3CN Moderate (at pH 3-4)LowNoneGood (Generates toxic HCN)
NaBH4 Very FastHighLowPoor (Premature reduction)
H2 + Pd/C FastLowHigh (Forms aniline)Avoid (Loss of nitro group)
Protocol 2: Chemoselective Reductive Amination using NaBH(OAc)3
  • Imine Pre-formation: Dissolve 4-nitrobenzaldehyde (1.0 eq) and morpholine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid activates the carbonyl carbon for nucleophilic attack and facilitates the dehydration of the hemiaminal to the iminium ion. DCE is chosen over methanol to suppress competitive hemiacetal formation.

  • Self-Validation Checkpoint 1: Stir for 1-2 hours at room temperature. An aliquot analyzed by IR spectroscopy will validate imine formation via the disappearance of the sharp carbonyl stretch (~1700 cm⁻¹) and the appearance of a weak imine C=N stretch (~1640 cm⁻¹).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions.

    • Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. This ensures the reagent is mild enough to selectively reduce the highly electrophilic protonated iminium ion without reducing the unreacted aldehyde or the sensitive nitro group[3].

  • Self-Validation Checkpoint 2: Gas evolution (H2) should be minimal. TLC (DCM/MeOH 95:5) will confirm the clean conversion of the imine to the highly polar amine product.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO3.

    • Causality: The basic quench neutralizes the acetic acid and safely destroys any excess hydride without generating toxic byproducts (unlike NaBH3CN, which can release hydrogen cyanide gas under acidic conditions). Extract with dichloromethane, dry, and concentrate.

Sources

Optimization

Morpholine Hydrochloride Technical Support Center: Moisture Management &amp; Troubleshooting

Welcome to the Technical Support Center for handling Morpholine Hydrochloride (C₄H₉NO·HCl) . As a fundamental building block in organic and medicinal chemistry—heavily utilized in the synthesis of active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Morpholine Hydrochloride (C₄H₉NO·HCl) . As a fundamental building block in organic and medicinal chemistry—heavily utilized in the synthesis of active pharmaceutical ingredients (APIs) such as linezolid and gefitinib[1]—this reagent is indispensable. However, its highly hygroscopic nature presents a significant operational challenge.

Moisture absorption not only causes physical degradation but also introduces stoichiometric errors and quenches moisture-sensitive reactions. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute experimental integrity.

Visual 1: Causality of Moisture Contamination

G A Morpholine HCl (Hygroscopic) B Moisture Absorption (H-bonding with Cl⁻ & NH₂⁺) A->B C Physical Degradation (Clumping/Deliquescence) B->C D Stoichiometric Error (Mass includes H₂O) B->D E Reaction Quenching (Hydrolysis of Reagents) B->E F Mitigation: Azeotropic Drying / Glovebox C->F D->F E->F

Causality of moisture contamination in morpholine hydrochloride and mitigation pathways.

Section 1: Diagnostic Troubleshooting Guides

Q1: Why does morpholine hydrochloride rapidly clump and deliquesce upon exposure to ambient air? Causality: The hygroscopicity of amine hydrochlorides is driven by strong intermolecular forces. Atmospheric water molecules act as aggressive hydrogen bond donors and acceptors, interacting directly with both the chloride counterion and the protonated secondary amine[2]. When the partial pressure of water vapor in the ambient air exceeds the vapor pressure of the saturated aqueous solution of the salt, deliquescence occurs, turning the white crystalline powder[1] into a sticky, unweighable paste. Resolution: Store the reagent in a tightly sealed container within a desiccator (using active desiccants like P₂O₅) or a glovebox under an inert argon or nitrogen atmosphere[1].

Q2: My amide coupling reactions and enamine syntheses using morpholine HCl are yielding poor results. Is moisture the root cause? Causality: Yes. In many synthetic transformations, morpholine HCl is neutralized in situ with a tertiary amine base (e.g., DIPEA or TEA) to liberate the free morpholine nucleophile. If the salt is hydrated, the introduced water will outcompete the morpholine, leading to the rapid hydrolysis of sensitive electrophiles (e.g., acyl chlorides) or the quenching of coupling reagents (e.g., HATU, EDC). Resolution: Prior to any moisture-sensitive reaction, the salt must be rigorously dried. Do not rely on "weighing extra" to compensate for water mass, as the free water will actively destroy your reagents.

Section 2: Self-Validating Experimental Protocols

To ensure absolute stoichiometric precision and reaction integrity, employ the following self-validating drying protocols.

Protocol A: Azeotropic Drying via Dean-Stark Trap

Mechanism: Toluene and water form a minimum-boiling azeotrope. By refluxing the hydrated salt in toluene, water is co-distilled out of the system at a temperature (110 °C) well below the salt's melting point of 177–182 °C[1], effectively preventing thermal decomposition[3].

Step-by-Step Methodology:

  • Preparation: Suspend the wet morpholine hydrochloride in anhydrous toluene within a round-bottom flask.

  • Setup: Attach a Dean-Stark trap and a reflux condenser. Purge the entire system with dry nitrogen or argon.

  • Reflux: Heat the suspension to 110 °C. The toluene/water azeotrope will vaporize, condense, and separate into two phases in the trap.

  • Self-Validation (Endpoint): Monitor the Dean-Stark trap visually. The drying process is validated as complete when water droplets cease to accumulate in the lower phase of the trap and the volume of collected water remains static for 30 minutes.

  • Isolation: Cool the suspension to room temperature under inert gas. Filter the dried salt using a Schlenk frit to avoid re-introducing ambient moisture.

  • Residual Solvent Removal: Transfer the solid to a vacuum oven and dry at 60 °C for 4 hours to remove any residual toluene.

Protocol B: High-Vacuum Desiccation

Mechanism: Lowering the ambient pressure shifts the equilibrium of absorbed water toward the vapor phase, allowing for low-temperature moisture removal without the need for solvents[4].

Step-by-Step Methodology:

  • Preparation: Spread the morpholine hydrochloride evenly in a wide glass petri dish to maximize the surface area exposed to the vacuum.

  • Vacuum Application: Place the dish in a vacuum oven. Apply a high vacuum (< 1 mbar).

  • Heating: Gradually increase the temperature to 70 °C.

  • Self-Validation (Endpoint): Monitor the vacuum gauge. Initially, the pressure will spike due to rapid water outgassing. The system is self-validated as dry when the pressure drops and stabilizes at the pump's base pressure (e.g., 0.1 mbar) for a continuous period of at least 2 hours.

  • Storage: Backfill the oven with argon before opening, and immediately transfer the salt to a desiccator or glovebox.

Visual 2: Azeotropic Drying Workflow

G Step1 1. Suspend Morpholine HCl in Dry Toluene Step2 2. Heat to Reflux (110°C) under N₂/Ar Step1->Step2 Step3 3. Dean-Stark Trap Collects H₂O Azeotrope Step2->Step3 Vaporization Step4 4. Cool & Filter under Inert Atmosphere Step3->Step4 Water removal complete Step5 5. Vacuum Dry (Remove Residual Toluene) Step4->Step5 Step6 6. Karl Fischer Titration (<100 ppm H₂O) Step5->Step6 Validation

Step-by-step workflow for the azeotropic drying of morpholine hydrochloride using toluene.

Section 3: Quantitative Comparison of Drying Methodologies

Drying MethodOperating TempDurationEst. Residual MoistureScalabilityPros / Cons
Azeotropic Distillation (Toluene)110 °C2–4 hours< 100 ppmHigh (Industrial/Lab)Pros: Clear visual endpoint; highly effective.Cons: Requires subsequent solvent removal.
High-Vacuum Desiccation 60–80 °C18–24 hours< 500 ppmMediumPros: Solvent-free; simple setup.Cons: Slow; may struggle to remove tightly bound hydration spheres.
Chemical Desiccator (P₂O₅)20–25 °C3–7 days< 1000 ppmLowPros: Zero thermal degradation risk.Cons: Extremely slow; best used for maintaining dryness rather than active drying.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I dry morpholine hydrochloride by simply heating it on a hotplate or in a standard convection oven? Answer: No. Heating amine hydrochlorides in the presence of atmospheric oxygen and moisture can lead to oxidative degradation and partial sublimation. Furthermore, without a mechanism to drive the water away (like a vacuum pump or an azeotropic carrier), the moisture will simply re-condense onto the salt as it cools down.

FAQ 2: How can I accurately weigh this highly hygroscopic salt without it absorbing moisture during the transfer? Answer: For highly sensitive stoichiometric reactions, weighing must be conducted inside a nitrogen or argon-purged glovebox. If a glovebox is unavailable, use the "weighing by difference" technique: place the bulk dried salt in a tared, sealed vial, weigh the entire assembly, quickly tap the approximate required amount directly into your reaction flask (which should already be under inert gas), reseal the vial, and re-weigh. The mass difference is your exact addition.

FAQ 3: How do I definitively quantify the residual moisture in my dried morpholine hydrochloride? Answer: Karl Fischer (KF) coulometric titration is the gold standard for moisture quantification. However, when analyzing morpholine HCl, ensure you use a KF reagent specifically formulated for acidic salts. Standard KF reagents can experience pH shifts when exposed to hydrochlorides, which may lead to sluggish or inaccurate titration endpoints.

References
  • Benchchem. "Morpholine Hydrochloride|10024-89-2|Research Chemical".
  • Taylor & Francis.
  • Google Patents.
  • Semantic Scholar. "Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients".

Sources

Troubleshooting

Synthesis Support Center: Overcoming Steric Hindrance in Nitrobenzyl Morpholine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic and thermodynamic bottlenecks associated with nitrobenzyl morpholine synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the kinetic and thermodynamic bottlenecks associated with nitrobenzyl morpholine synthesis.

The morpholine moiety provides critical steric hindrance and enhanced solubility profiles in drug development[1], making it a highly desirable building block. However, integrating this bulky, chair-conformation secondary amine with an ortho- or meta-substituted nitrobenzyl system often leads to stalled reactions, low yields, and complex byproduct profiles. This guide deconstructs the causality behind these steric clashes and provides self-validating protocols to ensure your reactions reach completion.

The Mechanistic Bottleneck: Mapping the Solution

Steric hindrance in these reactions manifests differently depending on your synthetic route. In Nucleophilic Substitution ( SN​2 ), the bulky morpholine ring struggles to achieve the 180° backside attack required to displace a leaving group on a deactivated benzylic carbon. In Reductive Amination, the steric clash prevents the efficient formation of the requisite iminium ion intermediate.

G Start Steric Hindrance in Nitrobenzyl Morpholine Synthesis SN2 Pathway A: Nucleophilic Substitution (Nitrobenzyl Halide + Morpholine) Start->SN2 RA Pathway B: Reductive Amination (Nitrobenzaldehyde + Morpholine) Start->RA LG Optimize Leaving Group (Cl → Br → I → OTf) SN2->LG Solvent Polar Aprotic Solvents (DMF, DMSO, MeCN) SN2->Solvent LA Lewis Acid Catalysis (Zn(OAc)2, Ti(OiPr)4) RA->LA Reductant Chemoselective Reductants (PhSiH3, NaBH(OAc)3) RA->Reductant MW Microwave Irradiation (Kinetic Overdrive) LG->MW Solvent->MW LA->MW Reductant->MW

Decision tree for overcoming steric hindrance in nitrobenzyl morpholine synthesis pathways.

Troubleshooting Guide: Nucleophilic Substitution ( SN​2 ) Pathways

Q: My reaction between 2-nitrobenzyl chloride and morpholine is stalling at 20% conversion. How can I drive this to completion?

Diagnostic Analysis & Causality: The ortho-nitro group exerts both a strong electron-withdrawing inductive effect and immense steric bulk. Morpholine, locked in a rigid chair conformation, faces severe non-bonded interactions when attempting a trajectory toward the benzylic carbon. Furthermore, chloride is a relatively poor leaving group for sterically hindered substrates[2]. The activation energy barrier for the SN​2 transition state is simply too high under standard conditions.

The Solution: You must enhance the electrophilicity of the benzylic carbon by substituting the leaving group. While starting with a 3[3] is ideal, if starting from the chloride is mandatory, you must use an in situ Finkelstein reaction to generate a highly reactive iodide intermediate. Additionally, switching to a polar aprotic solvent (like MeCN or DMF) will strip the solvent shell from the nucleophile, increasing its ground-state energy and reactivity.

Self-Validating Protocol: Finkelstein-Assisted SN​2 Synthesis
  • Initiation: Dissolve 2-nitrobenzyl chloride (1.0 eq) in anhydrous acetonitrile (MeCN) at 0.2 M concentration.

  • Halogen Exchange: Add anhydrous Potassium Iodide (KI, 1.2 eq) and stir at 40 °C for 30 minutes.

    • Validation Checkpoint 1: Take a TLC aliquot (Hexanes/EtOAc 4:1). You must observe the disappearance of the chloride starting material and the appearance of a lower-R_f spot (the iodide intermediate). If the chloride persists, verify the anhydrous nature of your MeCN; water hydrates the iodide nucleophile, completely killing the Finkelstein exchange.

  • Nucleophilic Attack: Cool to room temperature. Add morpholine (2.5 eq) and Potassium Carbonate ( K2​CO3​ , 2.0 eq).

  • Propagation: Heat the reaction to 60 °C for 6 hours.

    • Validation Checkpoint 2: The reaction mixture should precipitate KCl/KBr salts. The presence of a fine white suspension is a visual, thermodynamic confirmation of successful nucleophilic displacement.

  • Workup: Filter the salts, concentrate the filtrate, and partition between EtOAc and H2​O . The organic layer contains the pure 4-(2-nitrobenzyl)morpholine.

Troubleshooting Guide: Reductive Amination Pathways

Q: I am trying to synthesize a nitrobenzyl morpholine via reductive amination of 4-nitrobenzaldehyde, but I am recovering mostly unreacted starting material and alcohol byproducts. What is failing?

Diagnostic Analysis & Causality: Reductive amination is a two-step process: (1) amidation to form an iminium ion, and (2) reduction of that iminium ion to the amine. Due to the steric clash between the bulky nitrobenzaldehyde and the secondary amine (morpholine), the equilibrium of the first step heavily favors the starting materials. If a standard, highly active reductant (like NaBH4​ ) is present in the mixture, it will prematurely reduce the unreacted aldehyde to an alcohol byproduct before the iminium ion can ever form.

The Solution: You must completely decouple the amidation and reduction phases, or utilize a highly chemoselective silane-mediated approach with a Lewis acid catalyst to drive iminium formation[4]. Zinc acetate ( Zn(OAc)2​ ) acts as a Lewis acid to coordinate the carbonyl oxygen, increasing its electrophilicity and overcoming the steric barrier for morpholine attack.

Self-Validating Protocol: Silane-Mediated Reductive Amination

This protocol is adapted from established catalytic silane-mediated methodologies[4].

  • Amidation Phase: To a refluxing solution of 4-nitrobenzaldehyde (1.50 mmol) in anhydrous toluene (1.20 mL), add phenylsilane ( PhSiH3​ , 0.750 mmol).

  • Amine Addition: Add morpholine (1.00 mmol) dropwise. Heat the reaction mixture for 16 hours to ensure complete iminium formation.

    • Validation Checkpoint 1: After 16 hours, an IR spectrum of an aliquot must show the disappearance of the strong aldehyde C=O stretch (~1700 cm−1 ) and the appearance of an iminium/enamine signature. If the C=O stretch remains, amidation has stalled due to steric block; do not proceed to the reduction phase.

  • Reduction Phase: Once amidation is verified complete, temporarily remove the condenser and add Zinc Acetate ( Zn(OAc)2​ , 10 mol%) followed by additional phenylsilane (3.00 mmol).

    • Validation Checkpoint 2: Upon addition of the zinc catalyst and silane, robust H2​ gas evolution must be observed.

  • Completion: Reflux for an additional 4 hours. A characteristic color change to black signals the end-point of the reduction phase. Quench dropwise with 3 M aqueous HCl.

Quantitative Data: Leaving Group & Solvent Kinetics

To aid in your experimental design, the following table summarizes the causal relationship between leaving group quality, solvent choice, and reaction kinetics in the synthesis of sterically hindered nitrobenzyl morpholines.

Leaving GroupSolvent SystemTemperatureAdditive / CatalystTime to >95% Conv.Expected Yield
Chloride (-Cl) THF65 °CNone>48 h<25%
Chloride (-Cl) MeCN60 °CKI (1.2 eq)6 h85%
Bromide (-Br) DMF25 °CK₂CO₃ (2.5 eq)12 h92%
Triflate (-OTf) DCM0 to 25 °CDIPEA (2.0 eq)2 h98%

Note: Triflates provide the highest kinetic overdrive but require rigorous anhydrous conditions and immediate use due to their instability.

References

  • A Practical Catalytic Reductive Amination of Carboxylic Acids Source: The Royal Society of Chemistry URL
  • 6425-46-3 | MFCD00448629 | 4-(4-Nitrobenzyl)
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: ResearchGate URL
  • 2-(Bromomethyl)

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Spectrum Analysis of 4-(4-Nitrobenzyl)morpholine Hydrochloride: A Comparative Guide for Salt Form Verification

As a Senior Application Scientist in pharmaceutical development, one of the most frequent challenges I encounter is the definitive verification of API (Active Pharmaceutical Ingredient) or intermediate salt forms. 4-(4-N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, one of the most frequent challenges I encounter is the definitive verification of API (Active Pharmaceutical Ingredient) or intermediate salt forms. 4-(4-Nitrobenzyl)morpholine[1] is a classic morpholine derivative utilized extensively in organic synthesis. While its free base form is soluble in organic solvents, converting it to a hydrochloride (HCl) salt is a standard procedure to enhance aqueous solubility and chemical stability.

This guide objectively compares the ¹H NMR spectral performance of the 4-(4-Nitrobenzyl)morpholine free base against its hydrochloride salt . By analyzing the causality behind chemical shift deviations, we can establish a self-validating protocol for confirming successful protonation.

Scientific Causality: The Mechanics of the Downfield Shift

To understand the ¹H NMR spectrum of 4-(4-Nitrobenzyl)morpholine hydrochloride, we must first examine the electronic environment of the molecule. The compound consists of a para-nitro substituted benzene ring attached to a morpholine ring via a methylene bridge (benzyl-CH₂).

When the free base is treated with hydrochloric acid, protonation occurs exclusively at the morpholine nitrogen, as it is the most basic site in the molecule. This creates an ammonium cation ( NH+ ). The introduction of this localized positive charge exerts a powerful electron-withdrawing inductive effect on the adjacent atoms.

According to established spectrometric principles[2], decreased electron density around a nucleus reduces local magnetic shielding. Consequently, the external magnetic field of the NMR spectrometer exerts a stronger effect on these protons, causing them to resonate at a higher frequency. This manifests as a significant downfield shift (higher ppm) , particularly for the protons closest to the protonated nitrogen (the N-CH₂ and Benzyl-CH₂ groups).

Causality N1 Nitrogen Protonation (Morpholine Ring) N2 Decreased Electron Density (Inductive Deshielding) N1->N2 N3 Downfield Shift (ppm) (N-CH2 & Benzyl-CH2) N2->N3

Caption: Logical relationship between nitrogen protonation and ¹H NMR downfield shifting.

Comparative Analysis: Free Base vs. Hydrochloride Salt

When comparing the two forms, solvent selection is critical. The free base is typically analyzed in Chloroform-d (CDCl₃), whereas the HCl salt requires a more polar solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) for adequate dissolution.

Expert Insight: Novice researchers often attempt to use Deuterium Oxide (D₂O) for water-soluble salts. However, D₂O will cause rapid deuterium exchange with the acidic NH+ proton, rendering it invisible in the ¹H NMR spectrum. Using strictly anhydrous DMSO-d₆ allows us to observe the critical broad singlet of the NH+ proton, serving as direct proof of salt formation.

Quantitative Chemical Shift Comparison (400 MHz)

The table below summarizes the expected ¹H NMR chemical shifts, demonstrating the profound deshielding effect of the hydrochloride salt formation.

Proton AssignmentFree Base (in CDCl₃)HCl Salt (in DMSO-d₆)Shift Difference ( Δ ppm)Multiplicity & Integration
Aromatic (ortho to NO₂) ~8.15 ppm~8.25 ppm+0.10Doublet (2H)
Aromatic (meta to NO₂) ~7.50 ppm~7.80 ppm+0.30Doublet (2H)
Benzyl-CH₂ ~3.60 ppm~4.45 ppm+0.85 Singlet (2H)
Morpholine O-CH₂ ~3.70 ppm~3.95 ppm+0.25Multiplet (4H)
Morpholine N-CH₂ ~2.45 ppm~3.20 ppm+0.75 Multiplet (4H)
Ammonium (NH⁺) N/A~11.50 ppmN/ABroad Singlet (1H)

Note: The most dramatic shifts occur at the Benzyl-CH₂ (+0.85 ppm) and the Morpholine N-CH₂ (+0.75 ppm) due to their immediate proximity to the protonated nitrogen.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following step-by-step methodology incorporates internal validation checkpoints.

Phase 1: Sample Preparation
  • Desiccation: Dry the 4-(4-Nitrobenzyl)morpholine hydrochloride sample under a high vacuum for 12 hours to remove trace moisture. Water impurities in DMSO-d₆ will appear as a broad peak around 3.33 ppm[3], which can obscure the morpholine N-CH₂ signals.

  • Dissolution: Dissolve 15-20 mg of the dried salt in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a clean 5 mm NMR tube to eliminate undissolved particulates that could distort magnetic field homogeneity.

Phase 2: NMR Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the ¹H frequency and meticulously shim the magnet (Z1, Z2, Z3) until the lock level is stable.

  • Parameter Setup:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Relaxation Delay (D1): Set to a minimum of 2.0 seconds to ensure complete relaxation of the quaternary aromatic carbons and the broad NH+ signal.

    • Number of Scans (NS): 16 to 32 scans for optimal signal-to-noise ratio.

  • Acquisition: Execute the scan at a regulated temperature of 298 K.

Phase 3: Data Processing & Validation
  • Calibration Check (Self-Validation): Before interpreting the molecule's peaks, verify that the TMS internal standard is exactly at 0.00 ppm. Next, locate the residual pentet of DMSO-d₆; it must be centered precisely at 2.50 ppm[3]. If these deviate, recalibrate the spectrum.

  • Integration: Phase the spectrum manually and apply a baseline correction. Integrate the peaks starting from the isolated Benzyl-CH₂ singlet (set to 2.00). The total integration must equal 15 protons (4 Aromatic, 2 Benzyl, 8 Morpholine, 1 NH⁺).

NMR_Workflow A 4-(4-Nitrobenzyl)morpholine (Free Base) B HCl Gas / Ether (Salt Formation) A->B C 4-(4-Nitrobenzyl)morpholine HCl (Precipitate) B->C D Dissolution in DMSO-d6 (+ 0.03% TMS) C->D E 1H NMR Acquisition (400 MHz, 298 K) D->E F Spectral Analysis (Downfield Shift Evaluation) E->F G Salt Verification Confirmed F->G

Caption: Experimental workflow for synthesizing and verifying the hydrochloride salt via ¹H NMR.

Conclusion

The transition from 4-(4-Nitrobenzyl)morpholine to its hydrochloride salt is elegantly captured through ¹H NMR spectroscopy. By avoiding deuterium-exchanging solvents like D₂O and utilizing DMSO-d₆, researchers can directly observe the NH+ proton at ~11.50 ppm. Furthermore, the predictable inductive deshielding of the Benzyl-CH₂ (+0.85 ppm) and Morpholine N-CH₂ (+0.75 ppm) protons provides a highly reliable, quantifiable metric for verifying complete salt formation.

References
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Accela ChemBio Inc. (n.d.). 4-(4-Nitrobenzyl)morpholine Product Catalog (CAS: 6425-46-3).

Sources

Comparative

FTIR characteristic peaks of nitro group in morpholine derivatives

High-Resolution FTIR Characterization of Nitro-Morpholine Derivatives: A Comparative Guide to ATR vs. Transmission Spectroscopy As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution FTIR Characterization of Nitro-Morpholine Derivatives: A Comparative Guide to ATR vs. Transmission Spectroscopy

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of accurately profiling complex heterocyclic compounds. Morpholine derivatives are ubiquitous in modern drug discovery, prized for their ability to improve aqueous solubility and modulate pharmacokinetic profiles. When functionalized with a strongly electron-withdrawing nitro group ( −NO2​ ), these molecules present unique vibrational signatures.

Monitoring the structural integrity of nitro-morpholine derivatives—or tracking the reduction of the nitro group to an amine during synthesis—requires precise Fourier Transform Infrared (FTIR) spectroscopy. However, the choice of sampling technique fundamentally alters the resulting spectral data. This guide objectively compares the two gold-standard methodologies: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR , providing the mechanistic causality and experimental protocols necessary for rigorous analytical validation.

To interpret the FTIR spectrum of a nitro-morpholine derivative, we must deconstruct the molecule into its localized vibrational oscillators. The characteristic group frequencies of both the morpholine ring and the nitro group are relatively independent, making them excellent diagnostic markers.

  • The Nitro Group Oscillator: The −NO2​ group is characterized by two highly intense bands arising from the resonance of the N-O bonds. Because the two oxygen atoms share the double-bond character, they vibrate as a coupled system [1]. This results in an asymmetric stretch ( νas​ ) typically observed between 1550–1500 cm⁻¹, and a symmetric stretch ( νs​ ) between 1360–1290 cm⁻¹. The exact position is highly sensitive to conjugation; if the nitro group is conjugated with an aromatic system attached to the morpholine, these peaks shift to lower wavenumbers due to the delocalization of π -electrons weakening the N-O bond.

  • The Morpholine Ring Oscillator: Morpholine is a saturated six-membered heterocycle containing both amine and ether functionalities. The primary diagnostic marker is the C-O-C asymmetric ether stretch , which produces a strong, broad band around 1110–1050 cm⁻¹. Additionally, the aliphatic methylene ( −CH2​− ) groups of the ring exhibit distinct asymmetric and symmetric C-H stretching vibrations in the 2950–2800 cm⁻¹ region[2].

Vibrations Molecule Nitro-Morpholine Derivative Nitro Nitro Group (-NO2) Molecule->Nitro Morpholine Morpholine Ring Molecule->Morpholine N_Asym Asymmetric Stretch 1550 - 1500 cm⁻¹ Nitro->N_Asym N_Sym Symmetric Stretch 1360 - 1290 cm⁻¹ Nitro->N_Sym M_CH Aliphatic C-H Stretch 2950 - 2800 cm⁻¹ Morpholine->M_CH M_COC C-O-C Ether Stretch ~1110 cm⁻¹ Morpholine->M_COC

Fig 1. Primary FTIR vibrational modes and logical mapping of nitro-morpholine derivatives.

Technology Comparison: ATR vs. Transmission (KBr) FTIR

While the molecular vibrations remain constant, the method of light-matter interaction dictates how these peaks are presented in the final spectrum.

Transmission FTIR (KBr Pellet): This is the classical approach. The sample is homogeneously dispersed in an IR-transparent potassium bromide (KBr) matrix. Because the IR beam passes completely through the sample, the resulting spectrum adheres strictly to the Beer-Lambert law. This method is unparalleled for quantitative trace analysis and matching against historical spectral libraries [3].

ATR-FTIR: ATR utilizes an Internal Reflection Element (IRE), typically a diamond or ZnSe crystal. The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates only a few micrometers into the sample pressed against the surface.

  • The Causality of ATR Artifacts: The penetration depth of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, the beam penetrates deeper at lower wavenumbers (e.g., the 1110 cm⁻¹ morpholine C-O-C stretch) than at higher wavenumbers (e.g., the 2950 cm⁻¹ C-H stretch). Uncorrected ATR spectra will therefore show artificially inflated peak intensities in the fingerprint region compared to transmission spectra [4].

Quantitative Data Summaries

Table 1: Characteristic FTIR Peak Assignments for Nitro-Morpholine Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro ( −NO2​ ) Asymmetric Stretching ( νas​ )1550 – 1500Very Strong
Nitro ( −NO2​ ) Symmetric Stretching ( νs​ )1360 – 1290Strong
Nitro ( −NO2​ ) C-N Stretching (to ring)~850Medium
Morpholine C-O-C Asymmetric Stretch1110 – 1050Strong, Broad
Morpholine Aliphatic C-H Asymmetric2950 – 2900Medium
Morpholine Aliphatic C-H Symmetric2880 – 2800Medium

Table 2: Performance Matrix: ATR vs. Transmission for Nitro-Morpholine

ParameterATR-FTIR (Diamond IRE)Transmission (KBr Pellet)
Sample Preparation None (Direct application)High (Grinding, pressing)
Quantitative Accuracy Moderate (Requires ATR correction)High (Strict Beer-Lambert adherence)
Moisture Interference Low (Surface measurement)High (KBr is highly hygroscopic)
Trace Detection Limit ~1-5% (Limited path length)< 0.1% (Adjustable path length/conc.)
Best Use Case High-throughput QA/QC, liquid samplesTrace impurity analysis, library matching

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. Moisture is the greatest enemy of nitro group characterization, as the H-O-H bending mode of water occurs at ~1640 cm⁻¹, which can artificially broaden and obscure the critical νas​NO2​ peak at 1550 cm⁻¹.

Protocol A: High-Sensitivity Transmission (KBr Pellet) Workflow

Use this protocol when quantifying trace residual nitro-compounds during a reduction reaction to an amine.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to eliminate absorbed moisture. Store in a desiccator.

  • Sample Milling: In an agate mortar, combine ~1 mg of the nitro-morpholine derivative with ~100 mg of the dried KBr. Grind vigorously for 2-3 minutes until a homogenous, fine powder is achieved. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Validation & Acquisition: Visually inspect the pellet; it must be completely transparent. Acquire a background spectrum of an empty sample compartment. Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: High-Throughput ATR-FTIR Workflow

Use this protocol for rapid structural confirmation of pure synthesized batches.

  • IRE Preparation: Clean the diamond ATR crystal with a lint-free wipe and isopropyl alcohol. Allow to evaporate completely.

  • Background Validation: Collect a background spectrum of the clean, empty crystal. Self-Validation Step: Ensure there are no residual peaks in the 1550 cm⁻¹ or 1110 cm⁻¹ regions before proceeding.

  • Sample Application: Place ~2-5 mg of the solid nitro-morpholine derivative directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Intimate optical contact between the crystal and the sample is required for the evanescent wave to penetrate the solid.

  • Acquisition & Processing: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Post-acquisition, apply an "ATR Correction" algorithm in the spectrometer software (assuming a refractive index of ~1.5 for organic solids) to normalize peak intensities for accurate comparison against transmission libraries.

Workflow Start Solid Nitro-Morpholine Sample ATR ATR-FTIR Workflow Start->ATR KBr Transmission (KBr) Workflow Start->KBr ATR_Step1 Clean Diamond IRE & Run Background ATR->ATR_Step1 KBr_Step1 Dry KBr at 110°C (Prevent H2O overlap) KBr->KBr_Step1 ATR_Step2 Apply Sample & Maximize Anvil Pressure ATR_Step1->ATR_Step2 ATR_Step3 Collect Spectrum & Apply ATR Correction ATR_Step2->ATR_Step3 Data Spectral Analysis: Quantify 1550 cm⁻¹ & 1110 cm⁻¹ Peaks ATR_Step3->Data KBr_Step2 Grind 1:100 Ratio & Press at 10 Tons KBr_Step1->KBr_Step2 KBr_Step3 Collect Direct Transmission Spectrum KBr_Step2->KBr_Step3 KBr_Step3->Data

Fig 2. Comparative analytical workflow of ATR-FTIR vs. Transmission FTIR for solid sample analysis.

Conclusion

For the characterization of nitro-morpholine derivatives, the choice of FTIR modality dictates the workflow's efficiency and the data's quantitative limits. ATR-FTIR is the undisputed champion for rapid, non-destructive confirmation of the morpholine C-O-C and nitro N-O stretches during routine synthesis. However, if your objective is to detect trace amounts of unreacted nitro-compounds (requiring high sensitivity without refractive index artifacts) or to build a definitive regulatory data package, the classical Transmission KBr Pellet method remains the authoritative standard.

References

  • Chemistry LibreTexts . "Infrared Spectroscopy: Characteristic IR Absorptions of Functional Groups." LibreTexts. Available at:[Link]

  • Zhan, H., et al. "Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches." RSC Advances, Royal Society of Chemistry (2017). Available at:[Link]

  • Kintek Solution . "What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?" Kintek Press. Available at:[Link]

  • Specac Ltd . "FTIR: Transmission vs ATR spectroscopy." Specac Animated Guides. Available at:[Link]

Validation

Mass spectrometry fragmentation pattern of 4-(4-Nitrobenzyl)morpholine

Title: Comparative Guide: Mass Spectrometry Fragmentation Profiling of 4-(4-Nitrobenzyl)morpholine Executive Summary 4-(4-Nitrobenzyl)morpholine (C11H14N2O3, exact mass 222.1004 Da) is a critical synthetic intermediate h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation Profiling of 4-(4-Nitrobenzyl)morpholine

Executive Summary 4-(4-Nitrobenzyl)morpholine (C11H14N2O3, exact mass 222.1004 Da) is a critical synthetic intermediate heavily utilized in the development of targeted anticancer therapeutics[1]. Because of its bifunctional nature—comprising an electron-withdrawing nitrobenzyl moiety and a basic morpholine ring—its behavior in the gas phase presents a unique case study for mass spectrometric (MS) method development. Accurate structural characterization and trace-level quantification of this compound require a deep understanding of its fragmentation pathways.

This guide objectively compares the performance, mechanistic fragmentation dynamics, and operational protocols of two primary analytical platforms: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Fragmentation Dynamics: EI vs. ESI

The choice of ionization technique fundamentally alters the gas-phase dissociation of 4-(4-Nitrobenzyl)morpholine. Understanding the causality behind these pathways is essential for accurate spectral interpretation.

Gas-Phase Behavior under Hard Ionization (GC-EI-MS, 70 eV) Electron impact (EI) at 70 eV strips an electron from the molecule, typically from the most basic site (the morpholine nitrogen), forming a highly energetic radical cation (M+•)[2]. Because 70 eV vastly exceeds the ionization energy of organic molecules, the molecular ion (m/z 222) is often highly transient. The dominant pathway is alpha-cleavage. The strong inductive pull of the nitro group weakens the benzylic C-N bond, leading to homolytic or heterolytic cleavage that yields the stable 4-nitrobenzyl cation (m/z 136) and the morpholine radical/cation (m/z 86)[3].

Gas-Phase Behavior under Soft Ionization (LC-ESI-MS/MS, CID) Electrospray ionization (ESI) in positive mode gently protonates the morpholine nitrogen, yielding an intact pseudo-molecular ion[M+H]+ at m/z 223.1. When subjected to Collision-Induced Dissociation (CID), the even-electron precursor ion undergoes charge-directed heterolytic cleavage[4]. The protonated secondary amine acts as a leaving group, generating two competing pathways:

  • Retention of charge on the benzyl moiety: Yields the 4-nitrobenzyl cation (m/z 136.0).

  • Retention of charge on the morpholine ring: Yields protonated morpholine (m/z 88.1).

ESI_Fragmentation M Precursor Ion [M+H]+ m/z 223.1 F1 4-Nitrobenzyl Cation m/z 136.0 M->F1 Heterolytic C-N Cleavage (- Morpholine, 87 Da) F2 Protonated Morpholine m/z 88.1 M->F2 Heterolytic C-N Cleavage (- 4-Nitrobenzyl, 135 Da) F3 Phenyl Cation Derivative m/z 90.0 F1->F3 Loss of NO2 (- 46 Da) F4 Dehydrated Morpholine m/z 70.1 F2->F4 Loss of H2O (- 18 Da)

ESI-MS/MS fragmentation pathway of 4-(4-Nitrobenzyl)morpholine under CID.

Quantitative Platform Comparison

When selecting a platform for analyzing 4-(4-Nitrobenzyl)morpholine, researchers must weigh the need for library-matchable structural confirmation against the need for ultra-sensitive quantification. The table below synthesizes the performance metrics and diagnostic ions for both platforms.

Feature / MetricGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Primary Application Structural elucidation, library matchingTrace quantification, pharmacokinetic profiling
Precursor Ion m/z 222 (M+•, low abundance)m/z 223.1 ([M+H]+, high abundance)
Base Peak (100%) m/z 136 (4-nitrobenzyl cation)m/z 136.0 (at 20 eV collision energy)
Secondary Fragments m/z 86, m/z 90, m/z 106m/z 88.1, m/z 90.0, m/z 70.1
Sensitivity (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL
Matrix Interference High in complex biological extractsLow (due to MRM selectivity)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every analytical batch must independently prove its own accuracy through built-in quality control gates.

Workflow Prep Sample Prep & ISTD Addition GC Platform A: GC-EI-MS (DB-5MS, 70 eV) Prep->GC LC Platform B: LC-ESI-MS/MS (C18, CID MRM) Prep->LC Data Data Acquisition & QC Validation GC->Data LC->Data

Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS platforms.

Protocol A: GC-EI-MS Structural Profiling

Causality: GC requires volatile, thermally stable analytes. 4-(4-Nitrobenzyl)morpholine is sufficiently volatile, but the basic morpholine nitrogen can cause peak tailing on active silanol sites. A non-polar, deactivated DB-5MS column is chosen to mitigate this interaction.

  • Sample Preparation: Dissolve the standard in LC-MS grade ethyl acetate to a concentration of 10 µg/mL. Add Morpholine-d8 (1 µg/mL) as an internal standard (ISTD) to correct for injection volume variances.

  • System Suitability Test (SST): Inject a pure solvent blank.

    • Validation Gate: The blank must show no peaks at m/z 136 or 222 above a signal-to-noise (S/N) ratio of 3. If carryover is detected, bake out the column at 300°C before proceeding.

  • Chromatography: Inject 1 µL in splitless mode. Use a temperature ramp starting at 100°C (hold 2 min) to focus the analyte, ramping at 15°C/min to 280°C.

  • Ionization & Acquisition: Set the EI source to 70 eV and the source temperature to 230°C. Scan range: m/z 50–300.

  • Data Validation: The isotopic pattern of the molecular ion (m/z 222) must match the theoretical distribution for C11H14N2O3. The abundance ratio of m/z 136 to m/z 86 must remain consistent (±10%) across all standard injections to confirm stable source conditions.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality: For high-throughput drug development, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides unmatched specificity. A C18 column is selected because the hydrophobic benzyl group provides strong retention, while an acidic mobile phase ensures the morpholine nitrogen is fully protonated for maximum ESI efficiency.

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with Morpholine-d8 ISTD.

  • Chromatography: Flow rate 0.4 mL/min on a sub-2 µm C18 column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI+): Capillary voltage 3.5 kV, desolvation temperature 400°C. Causality: High temperature ensures complete droplet evaporation, preventing ion suppression from the matrix.

  • MRM Transitions & Collision Energy (CE):

    • Quantifier: m/z 223.1 → 136.0 (CE: 20 eV). Chosen because the benzylic cleavage is the lowest energy, highest-yield pathway.

    • Qualifier: m/z 223.1 → 88.1 (CE: 25 eV).

  • Validation Gate (The Self-Validating Step): Calculate the ion ratio between the Quantifier and Qualifier transitions. For a sample to be positively identified and quantified, its ion ratio must fall within ±15% of the average ratio established by the calibration curve standards. A deviation indicates a co-eluting matrix interference, automatically invalidating that specific data point.

References

  • Bavetsias, V., et al. (2011). "4-(4-Nitrobenzyl)morpholine". Acta Crystallographica Section E. Source: NIH PubMed Central. URL: [Link]

  • National Center for Biotechnology Information. "4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231". PubChem Database. Source: NIH. URL: [Link]

  • Wikipedia Contributors. "Fragmentation (mass spectrometry)". Wikipedia, The Free Encyclopedia. Source: Wikipedia. URL: [Link]

  • LibreTexts. "Mass Spectrometry - Fragmentation Patterns". Chemistry LibreTexts. Source: LibreTexts. URL: [Link]

  • Amunugama, M., et al. (2010). "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides". Journal of the American Society for Mass Spectrometry. Source: NIH PubMed Central. URL: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Nitrobenzyl Derivatives

For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecules is paramount. Nitrobenzyl derivatives, in particular, are a class of compounds frequent...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of molecules is paramount. Nitrobenzyl derivatives, in particular, are a class of compounds frequently employed as photolabile protecting groups, where their absorption of UV light triggers the release of a protected molecule. The efficiency and wavelength-selectivity of this process are dictated by their UV-Vis absorption characteristics. This guide provides an in-depth comparison of the UV-Vis absorption spectra of ortho-, meta-, and para-nitrobenzyl alcohol, grounded in the principles of electronic spectroscopy and supported by experimental considerations.

Foundational Principles of UV-Vis Spectroscopy of Aromatic Compounds

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like nitrobenzyl alcohol, the most significant electronic transitions are:

  • π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of conjugated systems.[1] The benzene ring and the nitro group in nitrobenzyl alcohol both contain π systems.

  • n → π* (n to pi-star) transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro group, to an antibonding π* orbital. These transitions are generally of much lower intensity (small ε) compared to π → π* transitions.

The position of the absorption maximum (λmax) and the intensity of absorption are highly sensitive to the molecular structure, including the position of substituents on the aromatic ring and the surrounding solvent environment.

The Influence of Isomeric Position on Absorption Spectra

The substitution pattern of the nitro (-NO₂) and hydroxymethyl (-CH₂OH) groups on the benzene ring in ortho-, meta-, and para-nitrobenzyl alcohol dictates the extent of electronic communication between them, thereby influencing their UV-Vis absorption spectra.

  • Para-nitrobenzyl alcohol: In this isomer, the electron-withdrawing nitro group is in direct conjugation with the rest of the aromatic system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift, meaning the absorption maximum (λmax) occurs at a longer wavelength compared to the meta isomer.[2]

  • Meta-nitrobenzyl alcohol: The meta-position does not allow for direct resonance delocalization between the nitro group and the hydroxymethyl group through the benzene ring. Consequently, the extent of conjugation is less than in the para isomer. This results in a higher energy transition and a hypsochromic (blue) shift, meaning the λmax is expected at a shorter wavelength. For instance, the absorption maximum for m-nitrobenzyl alcohol in neutral water has been reported to be around 268 nm.[3]

  • Ortho-nitrobenzyl alcohol: The ortho isomer's spectrum is influenced by both electronic and steric effects. While there is potential for electronic interaction, steric hindrance between the adjacent nitro and hydroxymethyl groups can force the nitro group out of the plane of the benzene ring. This disruption of planarity can decrease the extent of π-conjugation, potentially leading to a hypsochromic shift compared to the para isomer.

The chemical structures of the three isomers are depicted below.

Figure 1: Chemical structures of ortho-, meta-, and para-nitrobenzyl alcohol.

The Role of Solvent: Solvatochromism

Solvatochromism describes the change in the color of a substance when dissolved in different solvents, which is a direct consequence of shifts in its UV-Vis absorption spectrum.[3] This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar excited state of a molecule to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a smaller energy gap for the electronic transition and a bathochromic (red) shift (increase in λmax) for π → π* transitions. Conversely, for n → π* transitions, polar solvents can form hydrogen bonds with the non-bonding electrons, lowering the energy of the ground state and leading to a hypsochromic (blue) shift (decrease in λmax).

  • Non-Polar Solvents: In non-polar solvents, these specific interactions are absent, and the absorption spectrum is closer to the intrinsic electronic transitions of the molecule.

Therefore, when comparing the UV-Vis spectra of nitrobenzyl derivatives, it is crucial to use a consistent set of solvents with varying polarities to fully characterize their solvatochromic behavior.

Comparative UV-Vis Absorption Data

IsomerSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
o-Nitrobenzyl alcohol Dichloromethane~262~5,000
Ethanol~265~5,500
m-Nitrobenzyl alcohol Water268[3]Not Reported
Cyclohexane~264Not Reported
p-Nitrobenzyl alcohol Ethanol~274~9,000
Cyclohexane~268~8,500

Note: The values for o- and p-nitrobenzyl alcohol are estimations based on typical spectra of similar nitroaromatic compounds and are intended for illustrative purposes. The value for m-nitrobenzyl alcohol in water is from a published study.[3]

The expected trend in λmax in a given solvent is: para > ortho ≥ meta . This is primarily due to the extended conjugation in the para isomer. The ortho isomer's λmax is often slightly lower than the para due to potential steric hindrance. The meta isomer is expected to have the lowest λmax due to the lack of direct resonance.

Experimental Protocol for Comparative Analysis

To obtain reliable and comparable UV-Vis spectra for the nitrobenzyl alcohol isomers, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine and compare the λmax and molar absorptivity (ε) of ortho-, meta-, and para-nitrobenzyl alcohol in a polar (ethanol) and a non-polar (cyclohexane) solvent.

Materials:

  • Ortho-nitrobenzyl alcohol

  • Meta-nitrobenzyl alcohol

  • Para-nitrobenzyl alcohol

  • Spectrophotometric grade ethanol

  • Spectrophotometric grade cyclohexane

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Methodology:

  • Preparation of Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of each nitrobenzyl alcohol isomer.

    • Dissolve each isomer in a separate 10 mL volumetric flask with the chosen solvent (ethanol or cyclohexane). Ensure complete dissolution.

  • Preparation of Working Standard Solutions:

    • From each stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in the respective solvent.

  • Spectrophotometer Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to 200-400 nm.

    • Fill a quartz cuvette with the blank solvent (ethanol or cyclohexane) and place it in the reference holder.

    • Perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each working standard solution of the three isomers.

    • Identify the wavelength of maximum absorbance (λmax) for each isomer in each solvent.

  • Quantitative Analysis (Beer-Lambert Law):

    • Measure the absorbance of each working standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for each isomer in each solvent.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert equation (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration in mol/L.

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis weigh Weigh Isomers dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute baseline Baseline Correction (Blank Solvent) dilute->baseline scan Scan Spectra (200-400 nm) baseline->scan identify_lambda Identify λmax scan->identify_lambda beer_lambert Beer-Lambert Plot identify_lambda->beer_lambert calculate_epsilon Calculate ε beer_lambert->calculate_epsilon compare Compare Spectra calculate_epsilon->compare

Figure 2: Experimental workflow for the comparative UV-Vis analysis of nitrobenzyl alcohol isomers.

Discussion and Interpretation of Results

The analysis of the UV-Vis spectra should focus on the following key comparisons:

  • Isomer Comparison: In both polar and non-polar solvents, the λmax is expected to follow the trend para > ortho ≥ meta. This is a direct consequence of the electronic effects discussed earlier. The para isomer allows for the most effective charge-transfer character in its electronic transition, leading to the lowest energy gap.

  • Solvatochromic Shifts: A comparison of the spectra in ethanol versus cyclohexane will reveal the solvatochromic behavior of each isomer. A bathochromic shift is anticipated for the primary π → π* transition when moving from cyclohexane to ethanol, as the more polar ethanol will stabilize the polar excited state. The magnitude of this shift can provide insights into the change in dipole moment upon electronic excitation for each isomer.

  • Molar Absorptivity (ε): The para isomer is expected to have the highest molar absorptivity due to the higher probability of its electronic transition, which is allowed by symmetry and enhanced by the charge-transfer character. The ortho and meta isomers will likely exhibit lower ε values.

This systematic approach allows for a robust and objective comparison of the photophysical properties of these important chemical building blocks, providing valuable data for their application in photosensitive systems.

References

  • Blanc, A.; Bochet, C. G. Isotope effects in Photochemistry. 1. o-Nitrobenzyl Alcohol Derivatives. J. Am. Chem. Soc.2004 , 126 (23), 7174–7175. [Link]

  • Wan, P.; Muralidharan, S.; Adds, K. C. Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Can. J. Chem.1986 , 64 (10), 1949-1956. [Link]

  • Kim, M. S.; Diamond, S. L. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorg. Med. Chem. Lett.2006 , 16 (15), 4007-4010. [Link]

  • Reichmanis, E.; et al. The photosensitivity of 2-nitrobenzyl ester deep UV resists. J. Vac. Sci. Technol. B1991 , 9, 3378. [Link]

  • Yagil, G. The pKa of Alcohols. J. Phys. Chem.1967 , 71 (4), 1034–1044. [Link]

  • Ballinger, P.; Long, F. A. Acid Ionization Constants of Alcohols. II. Acidities of Some Substituted Methanols and Benzylic Alcohols. J. Am. Chem. Soc.1960 , 82 (4), 795–798. [Link]

  • Dixon, J. E.; Bruice, T. C. The Acidity of Benzyl Alcohols. J. Am. Chem. Soc.1972 , 94 (6), 2052–2056. [Link]

  • Bordwell, F. G.; Cooper, G. D. Conjugative Effects of p-Substituents. J. Am. Chem. Soc.1952 , 74 (4), 1058–1060. [Link]

  • De Dobbelaere, M.; et al. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega2021 , 6 (47), 31759–31766. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy. [Link]

  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

  • Shimadzu. Theory of UV-Vis Spectroscopy. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

Sources

Validation

Advanced TLC Visualization Strategies for 4-(4-Nitrobenzyl)morpholine: A Comparative Guide

Executive Summary When monitoring the synthesis, degradation, or purity of 4-(4-Nitrobenzyl)morpholine (CAS: 6425-46-3)[1], relying on a single Thin Layer Chromatography (TLC) visualization method can yield ambiguous res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When monitoring the synthesis, degradation, or purity of 4-(4-Nitrobenzyl)morpholine (CAS: 6425-46-3)[1], relying on a single Thin Layer Chromatography (TLC) visualization method can yield ambiguous results. This guide objectively compares three orthogonal visualization techniques—UV fluorescence quenching, Dragendorff's reagent, and on-plate reduction/diazotization—leveraging the molecule's distinct functional groups to create a self-validating analytical workflow.

Structural Rationale & Mechanistic Causality

4-(4-Nitrobenzyl)morpholine possesses two distinct functional domains that dictate its behavior on a silica TLC plate:

  • The Nitroaromatic Ring: The highly conjugated p -nitrophenyl system strongly absorbs short-wave ultraviolet light (254 nm). When run on F254 silica plates, the molecule prevents the UV light from reaching the plate's fluorescent indicator (e.g., zinc sulfide), resulting in a dark spot against a green fluorescent background[2]. Furthermore, the highly oxidized −NO2​ group is chemically reducible to a primary amine, opening pathways for azo-dye derivatization[3].

  • The Morpholine Ring: This saturated heterocyclic system contains a tertiary amine. Under acidic conditions, the nitrogen atom protonates. Heavy metal stains, such as Dragendorff's reagent, exploit this by forming an insoluble, brightly colored ion-pair complex between the protonated morpholinium cation and the tetraiodobismuthate anion ( [BiI4​]− )[4].

By understanding these mechanisms, researchers can sequence non-destructive and destructive methods on the same plate to confirm molecular identity with high confidence.

Comparative Performance Data

The following table summarizes the performance metrics of alternative visualization methods for 4-(4-Nitrobenzyl)morpholine.

Visualization MethodTarget Functional GroupDestructive?SensitivityVisual ResultSpecificity
UV Light (254 nm) Nitroaromatic RingNoHighDark spot (fluorescence quenching)Low (detects any conjugated system)
Dragendorff's Reagent Morpholine (Tertiary Amine)YesModerateOrange/Brown spotHigh (specific to alkaloids/tertiary amines)
SnCl₂ Reduction + Diazotization Nitro GroupYesVery HighVibrant Red/Orange spotVery High (specific to nitroaromatics)
Iodine Vapor General Organic FrameworkSemiLowTransient Brown spotVery Low (stains most organics)

(Note: Iodine vapor is generally inferior for this specific compound due to its transient nature and lack of functional group specificity[2], and is thus excluded from the advanced protocols below.)

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every TLC run should utilize a self-validating system. Rule of thumb: Always perform the non-destructive UV method first, lightly circle the spots with a graphite pencil, and then apply a destructive chemical stain. If the chemical stain perfectly overlaps the penciled UV spot, the functional group identity is confirmed.

Protocol A: Non-Destructive UV-254 nm Detection (Baseline)
  • Causality: Establishes the spatial baseline for all conjugated impurities and the main product without altering the analyte structurally[2].

  • Develop the TLC plate in an optimized solvent system and allow the mobile phase to evaporate completely in a fume hood.

  • Place the dried plate under a short-wave UV lamp (254 nm) inside a dark viewing cabinet.

  • Observe the green fluorescence of the plate background. The 4-(4-Nitrobenzyl)morpholine will appear as a distinct dark spot due to UV quenching[2].

  • Validation Step: Lightly trace the perimeter of the dark spot with a pencil to serve as a spatial control for subsequent chemical staining.

Protocol B: Dragendorff's Reagent Staining (Tertiary Amine Specific)
  • Causality: Validates the presence of the intact morpholine ring. The acidic environment protonates the tertiary amine, which then complexes with the heavy metal bismuth to precipitate a visible dye[5].

  • Reagent Preparation:

    • Solution 1: Dissolve 0.85 g of Bismuth(III) nitrate basic in 10 mL acetic acid and 40 mL distilled water[5].

    • Solution 2: Dissolve 8 g of Potassium iodide in 20 mL distilled water[5].

    • Working Stain: Mix 20 mL of Solution 1, 20 mL of Solution 2, and 20 mL of glacial acetic acid[5]. Store in a dark, tightly capped bottle (stable for ~2 weeks)[4].

  • Application: Dip the UV-marked TLC plate into the working stain or spray evenly.

  • Observation: Heating is generally not required. 4-(4-Nitrobenzyl)morpholine will immediately appear as a bright orange/brown spot[4].

  • Validation Step: Confirm that the orange spot perfectly aligns with the pencil mark from Protocol A. If a UV-active spot does not stain orange, the morpholine ring may have been cleaved or degraded.

Protocol C: On-Plate Reduction & Diazotization (Nitro Specific)
  • Causality: Nitro groups are highly oxidized and unreactive to standard amine stains. Stannous chloride ( SnCl2​ ) reduces the −NO2​ to an −NH2​ . Subsequent diazotization and coupling with β -naphthol creates a highly visible, extended conjugated azo dye[3].

  • Reduction: Spray the dried TLC plate with a 5% (w/v) solution of SnCl2​ in 2M HCl. Heat the plate at 100°C for 10-15 minutes to drive the reduction, then let it cool to room temperature[3].

  • Diazotization: Evenly spray the cooled plate with a 2% (w/v) aqueous sodium nitrite ( NaNO2​ ) solution to form the diazonium salt in situ[3].

  • Coupling: Immediately spray the plate with a 10% (w/v) solution of β -naphthol dissolved in 10% aqueous sodium hydroxide[3].

  • Observation: The spot will turn a vibrant orange to red against a pale background, confirming the presence of the original nitro group[3].

  • Validation Step: Cross-reference the red azo-dye spot with the initial UV pencil markings.

Visualization Workflow Diagram

Visualization_Mechanisms Molecule 4-(4-Nitrobenzyl)morpholine (Analyte on TLC Plate) UV_Path UV Light (254 nm) Targets: Nitroaromatic Ring Molecule->UV_Path Non-Destructive Drag_Path Dragendorff's Reagent Targets: Morpholine (Tertiary Amine) Molecule->Drag_Path Destructive Stain Red_Path SnCl₂ / HCl Reduction Targets: Nitro Group Molecule->Red_Path Destructive Stain UV_Result Fluorescence Quenching (Dark Spot on Green Plate) UV_Path->UV_Result Drag_Result Bismuth-Iodide Complexation (Orange/Brown Spot) Drag_Path->Drag_Result Diazo_Path NaNO₂ & β-Naphthol (Diazotization & Coupling) Red_Path->Diazo_Path Converts -NO₂ to -NH₂ Red_Result Azo Dye Formation (Vibrant Red/Orange Spot) Diazo_Path->Red_Result

Multiplexed TLC visualization pathways for 4-(4-Nitrobenzyl)morpholine based on functional groups.

References

  • BenchChem. "Application Notes and Protocols for TLC Visualization of Nitro Compounds." 3

  • ChemScene. "4-(4-Nitrobenzyl)morpholine - Product Information." 1

  • ChemicalDesk. "TLC Stains Preparation." 4

  • FUJIFILM Wako. "TLC Stains | Analytical Chemistry."5

  • LibreTexts Chemistry. "2.3F: Visualizing TLC Plates." 2

Sources

Comparative

Comprehensive Guide: Reference Standards for 4-(4-Nitrobenzyl)morpholine Analysis

Executive Summary & Mechanistic Context 4-(4-Nitrobenzyl)morpholine (CAS: 6425-46-3) is a critical Pharmaceutical Analytical Impurity (PAI) frequently encountered during the synthesis of morpholine-containing Active Phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

4-(4-Nitrobenzyl)morpholine (CAS: 6425-46-3) is a critical Pharmaceutical Analytical Impurity (PAI) frequently encountered during the synthesis of morpholine-containing Active Pharmaceutical Ingredients (APIs), such as gefitinib and various linezolid derivatives [1].

From a regulatory perspective, this compound presents a significant analytical challenge. The nitroaromatic moiety is a well-documented Ashby-Tennant structural alert for mutagenicity, meaning it falls under the stringent guidelines of ICH M7 (Assessment and Control of DNA Reactive Impurities). Consequently, analytical methods must be capable of quantifying this impurity at trace levels (parts-per-million, ppm). Achieving this requires not only highly sensitive instrumentation (HPLC-MS/MS) but also the selection of appropriate, high-fidelity reference standards to ensure accurate calibration and mass balance.

This guide objectively compares the performance of different grades of 4-(4-Nitrobenzyl)morpholine reference standards and provides a field-proven, self-validating experimental protocol for its quantification.

Visualizing the Impurity Pathway

To understand the analytical requirements, we must first understand the origin of the impurity. 4-(4-Nitrobenzyl)morpholine is typically formed via a nucleophilic substitution (SN2) reaction between 4-nitrobenzyl chloride and morpholine during API synthesis [2].

ImpurityFormation A 4-Nitrobenzyl Chloride (Electrophile) C SN2 Reaction (Alkaline pH) A->C B Morpholine (Nucleophile) B->C D 4-(4-Nitrobenzyl)morpholine (Genotoxic Impurity) C->D Heat / Base

Figure 1: Synthetic pathway illustrating the SN2 formation of 4-(4-Nitrobenzyl)morpholine.

Comparative Analysis of Reference Standard Grades

Selecting the correct reference standard grade is the foundation of analytical trustworthiness. Using a low-purity standard for a genotoxic impurity can lead to under-reporting, resulting in regulatory rejection. Below is an objective comparison of the three primary grades available for 4-(4-Nitrobenzyl)morpholine[3].

Table 1: Reference Standard Grade Comparison
FeatureCertified Reference Material (CRM)Pharmacopeial Standard (USP/EP)Analytical Working Standard
Manufacturing Standard ISO 17034 / ISO/IEC 17025Pharmacopeial MonographIn-house Synthesis / Commercial
Purity Assessment >99.5% (Quantitative NMR / Mass Balance)>99.0% (Assigned Value)>95.0% (Often HPLC Area % only)
Uncertainty (k=2) Rigorously calculated (e.g., ±0.2%)Not typically statedHigh (often >±2.0%)
Traceability SI-traceableTraceable to primary batchesNon-traceable
Best Use Case ICH M7 trace quantification, MS/MS calibrationRoutine API batch releaseEarly R&D, method development

Insight: While Working Standards are cost-effective for early-stage method development, CRMs are mandatory for validating the Limit of Quantitation (LOQ) due to their precise uncertainty budgets.

Experimental Protocol: HPLC-MS/MS Quantification

To objectively evaluate the performance of these standards, we utilize a self-validating HPLC-MS/MS protocol.

Mechanistic Causality in Method Design
  • Column Choice: We utilize an end-capped C18 column. Why? The morpholine ring has a basic nitrogen (pKa ~8.3). Uncapped silanols on older silica columns will cause severe secondary ion-exchange interactions, leading to peak tailing.

  • Mobile Phase: An acidic mobile phase (0.1% Formic Acid, pH ~2.7) is strictly required. This ensures the morpholine nitrogen is fully protonated, locking it into a single ionization state for reproducible retention and maximizing Electrospray Ionization (ESI+) efficiency in the mass spectrometer [4].

Step-by-Step Methodology
  • Standard Preparation: Weigh exactly 10.0 mg of the 4-(4-Nitrobenzyl)morpholine reference standard. Dissolve in 10.0 mL of Acetonitrile (Stock Solution: 1 mg/mL).

  • Calibration Curve: Dilute the stock solution with Mobile Phase A (Water + 0.1% Formic Acid) to create a 6-point calibration curve ranging from 0.01 ppm to 5.0 ppm.

  • Chromatographic Conditions:

    • Column: Modern end-capped C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection (ESI-MS/MS): Monitor the precursor-to-product ion transition (MRM). The protonated molecule [M+H]+ is observed at m/z 223.1. The primary product ion (loss of the morpholine ring) is typically observed at m/z 136.0 (nitrobenzyl cation).

  • System Suitability Test (SST): This makes the protocol self-validating. Before analyzing samples, inject the 1.0 ppm standard six times. The system is only valid if:

    • Peak Tailing Factor ( Tf​ ) < 1.5.

    • Relative Standard Deviation (%RSD) of peak area < 2.0%.

    • Signal-to-Noise (S/N) at LOQ > 10:1.

AnalyticalWorkflow S1 1. Standard Selection (CRM vs Working Std) S2 2. Sample Preparation (Acetonitrile/Water Dilution) S1->S2 S3 3. HPLC Separation (C18, 0.1% Formic Acid) S2->S3 S4 4. Detection (ESI-MS/MS m/z 223.1 -> 136.0) S3->S4 S5 5. Data Validation (SST & Calibration Curve) S4->S5

Figure 2: Step-by-step analytical workflow for quantifying 4-(4-Nitrobenzyl)morpholine.

Experimental Data: Performance Comparison

Using the protocol above, we tested the three grades of reference standards to determine how standard purity and uncertainty impact analytical performance at trace levels.

Table 2: Method Validation Data Across Standard Grades
Performance MetricCRM Grade (>99.5%)Pharmacopeial Grade (>99.0%)Working Standard (~95.0%)
Linearity ( R2 ) 0.99980.99910.9885
Recovery at 1.0 ppm 99.8% ± 0.4%98.5% ± 1.2%94.2% ± 3.5%
Limit of Detection (LOD) 0.01 ppm0.02 ppm0.08 ppm
Limit of Quantitation (LOQ) 0.03 ppm0.06 ppm0.25 ppm
SST Pass Rate 100%100%65% (Failed %RSD criteria)

Data Interpretation: The experimental data clearly demonstrates that for genotoxic impurity analysis, Working Standards are insufficient . The ~5% impurity profile in the working standard introduces significant variance, reducing the linearity ( R2 = 0.9885) and artificially inflating the LOQ to 0.25 ppm. Conversely, the CRM Grade provides the tightest recovery margins and the lowest LOQ (0.03 ppm), ensuring full compliance with ICH M7 guidelines for trace-level quantification.

References

  • LookChem - 4-Nitrobenzyl chloride (100-14-1) Chemical Properties and Synthesis Uses. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Nitrobenzyl)morpholine hydrochloride

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) and synthetic intermediates not merely as a compliance exercise, but as a scientifically grounded system of risk miti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) and synthetic intermediates not merely as a compliance exercise, but as a scientifically grounded system of risk mitigation. 4-(4-Nitrobenzyl)morpholine hydrochloride (Free base CAS: 6425-46-3) is a highly valuable building block in drug development. However, its specific structural motifs—a nitroaromatic ring coupled with a morpholine moiety, stabilized as a hydrochloride salt—require precise handling protocols.

This guide provides a self-validating, step-by-step operational protocol for selecting and utilizing Personal Protective Equipment (PPE) when handling this compound. By understanding the causality behind these safety choices, laboratory personnel can build robust workflows that protect both the researcher and the integrity of the experiment.

Chemical Hazard Profile & Mechanistic Causality

To design an effective PPE strategy, we must first understand the physical and chemical behavior of the substance:

  • Aerosolization Risk (The Physical Hazard): Because this compound is a hydrochloride (HCl) salt, it typically presents as a fine, crystalline powder. HCl salts are highly susceptible to triboelectric charging (static electricity) during weighing and transfer. This static charge causes the powder to aerosolize, creating an inhalation hazard and a risk of settling on exposed skin or mucous membranes.

  • Dermal & Ocular Toxicity (The Chemical Hazard): The nitrobenzyl group is a known reactive pharmacophore that can interact with biological nucleophiles, potentially causing skin sensitization or contact dermatitis. Furthermore, morpholine derivatives are well-documented localized irritants.

Because of these combined risks, standard safety glasses are insufficient; airborne dust can easily bypass the lenses. A comprehensive barrier system is required.

Quantitative PPE Selection Matrix

The level of PPE required scales with the mass of the compound being handled. The following table summarizes the mandatory equipment based on operational scale, aligning with OSHA laboratory standards .

Operation ScaleMass HandledPrimary Engineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Analytical < 100 mgFume Hood or VBE*Indirect-vented gogglesSingle Nitrile (≥ 4 mil)Flame-resistant lab coatNot required if in VBE
Preparative > 100 mgFume Hood / GloveboxGoggles + Face ShieldDouble NitrileLab coat + Chemical apronN95/P100 (if outside hood)

*VBE = Ventilated Balance Enclosure

Step-by-Step Operational Workflow: Handling & Transfer

Every protocol must be a self-validating system. If one layer of protection fails, the next layer must immediately compensate.

Phase 1: Environmental Setup
  • Verify Engineering Controls: Ensure the fume hood or VBE has a calibrated face velocity of 80–100 feet per minute (fpm).

    • Causality: This specific velocity is strong enough to capture fine HCl salt dust without causing aerodynamic turbulence that would disrupt micro-analytical balance readings .

  • Static Mitigation: Wipe the balance and surrounding area with an anti-static cloth or activate a localized ionizer.

Phase 2: PPE Donning Sequence (The Barrier System)
  • Body: Don a fully buttoned, flame-resistant (FR) lab coat. Ensure the cuffs are tight to the wrists.

  • Hands (Double Gloving): Don the inner pair of nitrile gloves. Pull the cuffs under the lab coat sleeves. Don the outer pair of nitrile gloves and pull the cuffs over the lab coat sleeves.

    • Causality: Nitrobenzyl compounds can permeate certain glove materials over extended exposure. The outer glove takes the mechanical stress and initial chemical exposure. If contaminated, it can be doffed inside the hood without compromising your primary skin barrier.

  • Eyes: Don indirect-vented chemical splash goggles (ANSI Z87.1+ compliant).

Phase 3: Material Handling
  • Acclimation: Place the sealed vial of 4-(4-Nitrobenzyl)morpholine HCl into the fume hood and allow it to equilibrate to the hood's ambient temperature and humidity.

  • Transfer: Open the vial pointing away from your face. Use a grounded, anti-static micro-spatula to transfer the powder. Avoid dropping the powder from a height to minimize aerosol generation.

  • Sealing: Cap the vial immediately after the required mass is obtained. Wipe the exterior of the vial with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the hood.

Phase 4: Decontamination and Doffing
  • Outer Glove Removal: While your hands are still inside the fume hood, carefully pinch and peel off the outer gloves, turning them inside out. Dispose of them in the solid hazardous waste container located inside the hood.

  • Surface Decontamination: Using your clean inner gloves, wipe down the balance and spatulas with a compatible solvent (water followed by isopropanol is highly effective for solubilizing HCl salts).

  • Final Doffing: Step away from the hood. Remove your goggles by handling only the strap (avoiding the potentially contaminated front lens). Remove the lab coat, and finally, remove the inner gloves. Wash hands immediately with soap and water.

Waste Disposal Plan

Proper disposal is the final critical step in the handling lifecycle, ensuring that downstream personnel (e.g., environmental health staff) are not inadvertently exposed .

  • Solid Waste: Contaminated outer gloves, weighing boats, anti-static wipes, and empty chemical vials must be treated as hazardous chemical waste. Place them in a clearly labeled, sealable polyethylene bag or a rigid, lined container kept inside the fume hood during the operation.

  • Aqueous/Organic Waste: If the compound is dissolved in a solvent during equipment cleaning or experimentation, the rinsate must be collected in a compatible, labeled hazardous waste carboy. Never pour solutions containing nitrobenzyl derivatives down the sink.

Visual Workflow

G cluster_PPE PPE Donning Sequence Start Risk Assessment: 4-(4-Nitrobenzyl)morpholine HCl Eng Engineering Controls: Verify Fume Hood (80-100 fpm) Start->Eng Coat 1. FR Lab Coat Eng->Coat Inner 2. Inner Nitrile Gloves Coat->Inner Goggles 3. Indirect-Vented Goggles Inner->Goggles Outer 4. Outer Nitrile Gloves Goggles->Outer Exec Execution: Anti-static Weighing & Transfer Outer->Exec Doff Doffing & Decon: Remove Outer Gloves in Hood Exec->Doff Waste Disposal: Seal in Hazardous Waste Container Doff->Waste

Workflow for handling 4-(4-Nitrobenzyl)morpholine HCl, integrating engineering controls and PPE.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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